MK2-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15/h1-5,7,9-12,25H,6,8H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFLADWRSCINST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MK2-IN-3: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK2-IN-3 is a potent and selective, ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2 or MAPKAPK2). As a critical downstream effector of the p38 MAPK signaling pathway, MK2 plays a pivotal role in the inflammatory response, primarily through the post-transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activity. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are provided to support further research and drug development efforts in the field of inflammation and related diseases.
Introduction to the p38/MK2 Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that responds to a wide array of extracellular stimuli, including stress, inflammatory cytokines, and pathogens. Upon activation, p38 MAPK phosphorylates and activates a number of downstream substrates, with MK2 being a key effector. The activation of MK2 by p38 MAPK leads to its nuclear export and subsequent phosphorylation of various cytoplasmic targets. This signaling axis is critically involved in regulating cellular processes such as inflammation, cell cycle control, and cell migration. A primary function of activated MK2 is the regulation of the synthesis of pro-inflammatory cytokines, most notably TNF-α, at the post-transcriptional level by stabilizing their messenger RNA (mRNA).
Biochemical Mechanism of Action of this compound
This compound functions as a potent, ATP-competitive inhibitor of MK2. This mode of action involves the binding of the inhibitor to the ATP-binding pocket of the MK2 enzyme, thereby preventing the binding of ATP and the subsequent phosphorylation of its substrates.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified against MK2 and a panel of other kinases to determine its potency and selectivity.
| Kinase Target | IC50 (nM) |
| MK2 (MAPKAPK2) | 8.5 [1] |
| MK3 | 210[1] |
| MK5 (PRAK) | 81[1] |
| ERK2 | 3440[1] |
| MNK1 | 5700[1] |
| p38α | >100,000[1] |
| MSK1 | >200,000[1] |
| MSK2 | >200,000[1] |
| CDK2 | >200,000[1] |
| JNK2 | >200,000[1] |
| IKK2 | >200,000[1] |
Cellular Mechanism of Action
In a cellular context, the inhibition of MK2 by this compound leads to a downstream blockade of the inflammatory cascade. Specifically, it has been demonstrated to potently inhibit the production of TNF-α in cellular models of inflammation.
Inhibition of TNF-α Production
This compound has been shown to inhibit the production of TNF-α in the human monocytic cell line U937, with a reported IC50 of 4.4 µM. This cellular activity underscores the inhibitor's potential to modulate the inflammatory response in a physiologically relevant setting.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro MK2 Kinase Assay (Non-Radioactive)
This protocol is adapted from methods used for similar MK2 inhibitors and is suitable for determining the in vitro potency of this compound.
Materials:
-
Recombinant human MK2 enzyme
-
Fluorescently labeled HSP27-derived peptide substrate
-
ATP
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, pH 7.5
-
This compound (or other test compounds) dissolved in DMSO
-
384-well assay plates
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the MK2 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the HSP27 peptide substrate and ATP to each well. The final concentrations should be at the Km for ATP and the substrate.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Terminate the reaction by adding an EDTA solution to a final concentration of 30 mM.
-
Measure the fluorescence of the phosphorylated and unphosphorylated peptide using a suitable microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay for TNF-α Production in U937 Cells
This protocol describes a method to assess the cellular potency of this compound in inhibiting lipopolysaccharide (LPS)-induced TNF-α production.
Materials:
-
U937 human monocytic cells
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader for ELISA
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 1 x 10⁵ cells per well in RPMI-1640 medium with 10% FBS.
-
Differentiate the cells into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-100 ng/mL for 24-48 hours.
-
After differentiation, replace the medium with fresh RPMI-1640 containing 10% FBS.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL to induce TNF-α production.
-
Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.
In Vivo Rat Lipopolysaccharide (LPS) Model of Inflammation
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a rodent model of acute inflammation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulated for oral administration
-
Vehicle control for this compound
-
Blood collection supplies
-
Rat TNF-α ELISA kit
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight before the study.
-
Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle control orally (p.o.) to the rats.
-
After 1 hour (or a time determined by pharmacokinetic studies), administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection to induce an inflammatory response.
-
At a predetermined time point post-LPS challenge (e.g., 90 minutes, when TNF-α levels are expected to peak), collect blood samples via cardiac puncture or another appropriate method.
-
Process the blood samples to obtain plasma or serum.
-
Measure the concentration of TNF-α in the plasma or serum samples using a rat TNF-α ELISA kit.
-
Determine the percent inhibition of TNF-α production at each dose of this compound compared to the vehicle-treated group.
Visualizations
Signaling Pathway Diagram
References
The MK2-IN-3 Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the signaling pathway inhibited by MK2-IN-3, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). This document details the core signaling cascade, presents quantitative data on inhibitor performance, outlines detailed experimental protocols for studying this pathway, and provides visual diagrams to facilitate understanding of the complex molecular interactions.
Core Signaling Pathway: p38 MAPK/MK2 Axis
The primary signaling pathway targeted by this compound is the p38 mitogen-activated protein kinase (MAPK) cascade, a critical regulator of cellular responses to stress and inflammation.[1][2][3][4][5] In this pathway, various extracellular stimuli, such as inflammatory cytokines (e.g., TNFα, IL-1), growth factors, and environmental stressors, activate a cascade of kinases.[1][2][3] This typically involves the activation of MAP kinase kinase kinases (MAP3Ks) which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK3 and MKK6.[2][4]
MKK3/6 then dually phosphorylate and activate p38 MAPK.[4][6] Activated p38 MAPK translocates from the cytoplasm to the nucleus where it phosphorylates and activates its downstream substrate, MK2.[1][7] The active p38-MK2 complex is then exported to the cytoplasm, where MK2 can phosphorylate a variety of substrates, leading to diverse cellular outcomes.[1][7] this compound acts as an ATP-competitive inhibitor of MK2, thereby preventing the phosphorylation of its downstream targets.[1]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.
| Inhibitor | Target | IC₅₀ (nM) | Assay Type | Reference |
| This compound | MK2 (MAPKAP-K2) | 8.5 | Biochemical Assay | [1][8][9] |
| This compound hydrate | MK2 (MAPKAP-K2) | 0.85 | Biochemical Assay | [10] |
Table 1: Potency of this compound and its hydrate form against MK2.
| Inhibitor | Off-Target Kinase | IC₅₀ (µM) | Reference |
| This compound | MK3 | 0.21 | [8][9] |
| This compound | MK5 | 0.081 | [8][9][10] |
| This compound | ERK2 | 3.44 | [8][10] |
| This compound | MNK1 | 5.7 | [8][10] |
| This compound | p38α | >100 | [8] |
| This compound | MSK1 | >200 | [8] |
| This compound | MSK2 | >200 | [8] |
| This compound | CDK2 | >200 | [8] |
| This compound | JNK2 | >200 | [8] |
| This compound | IKK2 | >200 | [8] |
Table 2: Selectivity profile of this compound against a panel of related kinases.
| Cell Line | Stimulus | Measured Effect | IC₅₀ (µM) | Reference |
| U937 | LPS | TNFα production | 4.4 | [8][9] |
Table 3: Cellular activity of this compound in inhibiting TNFα production.
Mandatory Visualization
Signaling Pathway Diagram
Caption: The p38 MAPK/MK2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Western Blot for p38 MAPK Activation
Caption: Workflow for assessing p38 MAPK activation via Western blotting.
Experimental Protocols
In Vitro MK2 Kinase Assay
This protocol is designed to measure the enzymatic activity of MK2 and assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant active MK2 enzyme
-
MK2 substrate (e.g., HSP27 peptide)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO vehicle control.
-
Add 2 µl of recombinant MK2 enzyme diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (e.g., 50 µM ATP and appropriate concentration of HSP27 peptide in kinase buffer).
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and detect ADP formation, add 5 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phospho-p38 MAPK
This protocol details the detection of activated p38 MAPK by measuring its phosphorylation state.
Materials:
-
Cell culture reagents
-
Stimulus (e.g., anisomycin, LPS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody: anti-total p38 MAPK (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to desired confluency.
-
Treat cells with the desired stimulus for the appropriate time to activate the p38 pathway.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-p38 MAPK antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the signal using an imaging system.
-
Strip the membrane and re-probe with anti-total p38 MAPK antibody as a loading control.
Measurement of TNFα Secretion by ELISA
This protocol describes the quantification of TNFα released from cells into the culture medium.
Materials:
-
THP-1 cells or other suitable cell line
-
Cell culture medium
-
LPS (Lipopolysaccharide)
-
This compound or other test compounds
-
Human TNFα ELISA kit
Procedure:
-
Plate THP-1 cells (e.g., at 4.8 x 10⁴ cells/well in a 96-well plate) in 200 µl of culture medium.
-
Prepare serial dilutions of this compound. Add 25 µl of the diluted compound or vehicle control to the appropriate wells.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/ml.
-
Incubate the plate for 17 hours at 37°C in a 5% CO₂ incubator.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of human TNFα in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[11][12][13] This typically involves: a. Adding standards and samples to a pre-coated microplate. b. Incubating with a detection antibody. c. Adding a streptavidin-HRP conjugate. d. Adding a substrate solution to develop color. e. Stopping the reaction and reading the absorbance at 450 nm.
-
Calculate the concentration of TNFα in each sample based on the standard curve.
Downstream Effects and Broader Context
The inhibition of MK2 by this compound has significant downstream consequences beyond the reduction of TNFα. MK2 is known to phosphorylate a range of substrates that regulate gene expression, cell migration, and cytoskeletal organization.[5][11]
In the context of inflammation , MK2 regulates the stability of mRNAs encoding for various pro-inflammatory cytokines and chemokines.[14] Therefore, inhibition of MK2 can lead to a broad anti-inflammatory effect.
In the central nervous system , the p38/MK2 pathway plays a role in synaptic plasticity.[15] MK2 can phosphorylate cofilin, a key regulator of actin dynamics, thereby influencing dendritic spine morphology and AMPA receptor trafficking.[15] This highlights the potential for MK2 inhibitors in neurological and psychiatric disorders.
Furthermore, MK2 has been implicated in the cellular stress response and apoptosis, in some contexts promoting the nuclear translocation of caspase-3.[16] The diverse roles of MK2 underscore the therapeutic potential of inhibitors like this compound across a range of diseases, including inflammatory disorders, cancer, and neurodegenerative diseases. Further research into the specific downstream substrates affected by this compound in different cellular contexts will be crucial for fully elucidating its therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novamedline.com [novamedline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. The MK2/3 cascade regulates AMPAR trafficking and cognitive flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MK2 nonenzymatically promotes nuclear translocation of caspase-3 and resultant apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Function of MK2-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK2-IN-3 is a potent and selective, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a key enzyme in the inflammatory signaling cascade. By targeting MK2, this small molecule effectively modulates the downstream production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α). This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts targeting the p38/MK2 signaling pathway.
Introduction
The p38 mitogen-activated protein kinase (MAPK) pathway plays a crucial role in cellular responses to stress and inflammation.[1] A key downstream effector in this pathway is the MAPK-activated protein kinase 2 (MK2), a serine/threonine kinase.[1] Upon activation by p38 MAPK, MK2 phosphorylates various substrates, leading to the stabilization of mRNAs encoding for pro-inflammatory cytokines such as TNF-α.[1] Consequently, inhibition of MK2 presents a promising therapeutic strategy for a range of inflammatory diseases.
This compound, a member of the pyrrolopyridine class of compounds, has emerged as a valuable tool for studying the biological functions of MK2 due to its high potency and selectivity.[1] This guide will delve into the technical details of this compound's function, providing researchers with the necessary information to effectively utilize this inhibitor in their studies.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of MK2.[1] It binds to the ATP-binding pocket of the MK2 enzyme, preventing the phosphorylation of its downstream substrates. This mode of action effectively blocks the signaling cascade that leads to the production of inflammatory mediators.
The p38/MK2 Signaling Pathway
The p38/MK2 signaling pathway is a central regulator of the inflammatory response. The pathway is initiated by various extracellular stimuli, such as lipopolysaccharide (LPS), which activate upstream kinases that in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates and activates MK2, leading to the phosphorylation of downstream targets, including tristetraprolin (TTP), which results in the stabilization of TNF-α mRNA and subsequent cytokine production.
Caption: The p38/MK2 signaling pathway leading to TNF-α production and its inhibition by this compound.
Quantitative Data
In Vitro Efficacy and Selectivity
This compound demonstrates high potency against MK2 with an IC50 of 8.5 nM.[1] Its selectivity has been profiled against a panel of other kinases, highlighting its specificity for MK2.
| Kinase Target | IC50 (µM) |
| MK2 | 0.0085 |
| MK3 | 0.21 |
| MK5 | 0.081 |
| ERK2 | 3.44 |
| MNK1 | 5.7 |
| p38α | >100 |
| MSK1 | >200 |
| MSK2 | >200 |
| CDK2 | >200 |
| JNK2 | >200 |
| IKK2 | >200 |
Table 1: Kinase selectivity profile of this compound. Data sourced from commercial suppliers.[1]
Cellular Activity
In a cellular context, this compound effectively inhibits the production of TNF-α in U937 human monocytic cells stimulated with lipopolysaccharide (LPS), with an IC50 of 4.4 µM.[1]
In Vivo Efficacy
An in vivo study in a rat model of LPS-induced inflammation demonstrated that a single oral dose of 20 mg/kg of this compound resulted in a 20% inhibition of TNF-α production.[1]
Experimental Protocols
MK2 Kinase Assay
This protocol outlines the determination of the in vitro inhibitory activity of this compound against the MK2 enzyme.
Workflow:
Caption: Workflow for the in vitro MK2 kinase inhibition assay.
Methodology:
-
Reagents:
-
MK2 enzyme (recombinant)
-
Substrate: Biotinylated peptide substrate (HSP27tide)
-
[γ-33P]ATP
-
Assay buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT.
-
This compound serially diluted in DMSO.
-
Stop solution: 100 mM phosphoric acid.
-
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
Add 10 µL of diluted this compound or DMSO (vehicle control) to the wells.
-
Add 20 µL of MK2 enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of a mixture containing the HSP27tide substrate and [γ-33P]ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 100 mM phosphoric acid.
-
Transfer the reaction mixture to a streptavidin-coated filter plate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated 33P using a scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
-
U937 Cell-Based TNF-α Assay
This protocol describes the measurement of this compound's ability to inhibit TNF-α production in a human monocytic cell line.
Methodology:
-
Cell Culture:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
Assay Procedure:
-
Plate U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production relative to the LPS-stimulated, vehicle-treated control and determine the IC50 value.
-
In Vivo Rat Lipopolysaccharide (LPS) Model
This protocol details the evaluation of this compound's efficacy in a rodent model of acute inflammation.
Methodology:
-
Animals:
-
Male Lewis rats are used for this study. Animals are allowed to acclimate for at least one week before the experiment.
-
-
Dosing and LPS Challenge:
-
Prepare a formulation of this compound for oral administration. A typical formulation involves dissolving the compound in a vehicle such as 0.5% methylcellulose.
-
Administer this compound orally (p.o.) to the rats at the desired dose (e.g., 20 mg/kg). A vehicle control group should be included.
-
One hour after compound administration, challenge the rats with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
-
Sample Collection and Analysis:
-
At a specified time point after LPS challenge (e.g., 90 minutes), collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Centrifuge the blood samples to obtain plasma.
-
Measure the concentration of TNF-α in the plasma using a rat-specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production in the this compound treated group compared to the vehicle-treated control group.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MK2. Its ability to effectively block the p38/MK2 signaling pathway and subsequent TNF-α production in both in vitro and in vivo models makes it an invaluable research tool for investigating the role of MK2 in inflammatory processes. The detailed protocols provided in this guide are intended to facilitate the consistent and reproducible use of this compound in preclinical research and drug discovery programs aimed at developing novel anti-inflammatory therapeutics.
References
MK2-IN-3 Downstream Targets in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a critical serine/threonine kinase downstream of the p38 MAPK signaling pathway. It plays a pivotal role in the inflammatory response, primarily by regulating the synthesis of pro-inflammatory cytokines and chemokines at the post-transcriptional level. In macrophages, the MK2 pathway is a central hub for controlling immune responses. MK2-IN-3 is a potent and selective, ATP-competitive inhibitor of MK2 with an IC50 of 8.5 nM, making it a valuable tool for investigating the physiological roles of MK2 and a potential therapeutic agent for inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the known downstream targets of MK2 in macrophages, focusing on the effects of its inhibition by compounds like this compound. It includes quantitative data on target modulation, detailed experimental protocols, and visual diagrams of the core signaling pathway and workflows.
The p38/MK2 Signaling Pathway in Macrophages
The activation of macrophages by stimuli such as lipopolysaccharide (LPS) triggers the p38 MAPK signaling cascade.[3] Activated p38 MAPK phosphorylates and activates its downstream substrate, MK2. A primary function of activated MK2 is to phosphorylate and thereby inactivate RNA-binding proteins like Tristetraprolin (TTP), also known as ZFP36.[4][5]
In its active, unphosphorylated state, TTP binds to AU-rich elements (AREs) in the 3'-untranslated regions (3'-UTRs) of messenger RNAs (mRNAs) that encode for many pro-inflammatory cytokines, targeting them for degradation.[6] MK2-mediated phosphorylation of TTP at key serine residues (S52 and S178) creates a binding site for 14-3-3 proteins.[6][7] The resulting TTP:14-3-3 complex is sequestered and inactivated, preventing the degradation of target mRNAs.[7] This leads to the stabilization and enhanced translation of these transcripts, resulting in a robust pro-inflammatory response.[7][8] Inhibition of MK2, therefore, prevents TTP inactivation, leading to the rapid decay of cytokine and chemokine mRNAs and a suppressed inflammatory response.[9][10]
Downstream Target Modulation by MK2 Inhibition
Inhibition of MK2 in macrophages leads to a significant reduction in the production of a wide array of pro-inflammatory cytokines and chemokines. This effect has been quantified using genetic knockout models (MK2-/-) and specific small molecule inhibitors. While comprehensive proteomics data on MK2-inhibited macrophages is not yet widely available, targeted analyses have consistently identified the following key downstream targets.
Table 1: Effect of MK2 Inhibition on Cytokine & Chemokine Production in LPS-Stimulated Macrophages
Data derived from studies using MK2 knockout (MK2-/-) or general MK2 inhibitors in bone marrow-derived macrophages (BMDMs) stimulated with LPS for 24 hours.[1][9][10]
| Target Cytokine/Chemokine | Function | Observation | Quantitative Change |
| TNF-α | Pro-inflammatory cytokine, master regulator of inflammation | Production significantly decreased | >80% reduction vs. WT |
| IL-6 | Pro-inflammatory cytokine, involved in acute phase response | Production significantly decreased | >70% reduction vs. WT |
| IL-1β | Pro-inflammatory cytokine, pyrogen | Production significantly decreased | >60% reduction vs. WT |
| MCP-1 (CCL2) | Chemokine, recruits monocytes, memory T cells, dendritic cells | Production significantly decreased | >75% reduction vs. WT |
| Mip-1α (CCL3) | Chemokine, attracts various immune cells, pyrogen | Production significantly decreased | >70% reduction vs. WT |
| Mip-2α (CXCL2) | Chemokine, potent chemoattractant for neutrophils | Production significantly decreased | >65% reduction vs. WT |
Table 2: Cellular Potency of Specific MK2 Inhibitor PF-3644022
PF-3644022 is a potent and selective MK2 inhibitor with a similar mechanism of action to this compound. Data shows the concentration required for 50% inhibition (IC50) of cytokine production.[6][7][8]
| Cell System | Stimulant | Target | IC50 Value |
| Human U937 Monocytic Cells | LPS | TNF-α | 160 nM |
| Human Whole Blood | LPS | TNF-α | 1.6 µM |
| Human Whole Blood | LPS | IL-6 | 10.3 µM |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and quantify the downstream targets of MK2 inhibition in macrophages.
Protocol: Macrophage Stimulation and Supernatant Collection
This protocol describes the in vitro stimulation of macrophages with LPS to induce a pro-inflammatory response.[11][12]
-
Cell Seeding: Culture macrophages (e.g., bone marrow-derived macrophages or RAW 264.7 cells) in complete RPMI 1640 medium. Seed cells in multi-well plates (e.g., 24-well plates at 4 x 10^5 cells/mL) and allow them to adhere and acclimate for 24 hours.[12]
-
Inhibitor Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the inhibitor to the desired final concentrations in fresh culture medium. Remove the old medium from the cells and add the medium containing the inhibitor (or a vehicle control, e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a working solution of LPS (from E. coli) in culture medium. Add LPS to the wells to a final concentration of 10-100 ng/mL.[11]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 4-24 hours, depending on the target analyte).
-
Supernatant Collection: After incubation, centrifuge the plates at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell-free supernatant and store it at -80°C until analysis.
Protocol: Multiplex Cytokine Array (Bead-based)
This protocol provides a general workflow for quantifying multiple cytokines and chemokines simultaneously from collected macrophage supernatants using a bead-based multiplex assay.
-
Reagent Preparation: Reconstitute lyophilized standards, detection antibodies, and other kit reagents according to the manufacturer's instructions. Prepare a standard curve by performing serial dilutions of the reconstituted standard mix.
-
Plate Preparation: Add the antibody-coupled magnetic bead cocktail to each well of a 96-well filter plate. Wash the beads using a plate washer or vacuum manifold with the provided wash buffer.
-
Sample Incubation: Add standards, controls, and macrophage supernatant samples to the appropriate wells. Incubate the plate on an orbital shaker for 2 hours at room temperature, protected from light.
-
Detection Antibody Incubation: Wash the beads twice. Add the biotinylated detection antibody cocktail to each well and incubate on a shaker for 1 hour at room temperature.
-
Streptavidin-PE Incubation: Wash the beads twice. Add Streptavidin-Phycoerythrin (SAPE) solution to each well and incubate on a shaker for 30 minutes at room temperature.
-
Data Acquisition: Wash the beads three times. Resuspend the beads in assay buffer. Acquire data on a compatible flow cytometry-based system (e.g., Luminex platform).
-
Data Analysis: Use the system's software to analyze the median fluorescence intensity (MFI) of each bead set. Generate a standard curve and calculate the concentration of each analyte in the unknown samples.
Protocol: Western Blot for Phosphorylated TTP
This protocol outlines the steps for detecting the phosphorylation status of TTP, a direct substrate of MK2.
-
Cell Lysis: Following stimulation (a short time course, e.g., 0, 15, 30, 60 minutes, is recommended), wash cells with ice-cold PBS. Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat milk for blocking as its phosphoprotein (casein) content can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TTP (e.g., anti-phospho-TTP Ser178) diluted in 5% BSA/TBST. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
-
Stripping and Re-probing (Optional): To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total TTP or a housekeeping protein like β-actin.
Conclusion
The p38/MK2 signaling axis is a critical regulator of the macrophage inflammatory response. The specific inhibitor this compound provides a powerful tool to dissect this pathway and modulate its output. The primary downstream effect of MK2 inhibition in macrophages is the destabilization of cytokine and chemokine mRNAs, leading to a potent and broad-spectrum anti-inflammatory effect. The key targets—including TNF-α, IL-6, IL-1β, and various chemokines—are central players in numerous inflammatory pathologies, highlighting the therapeutic potential of targeting MK2. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the downstream effects of MK2 inhibition and explore its utility in various disease models.
References
- 1. Global characterization of macrophage polarization mechanisms and identification of M2-type polarization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Identification of Macrophage-enriched Glycoproteins Using Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 脂多糖(LPS)刺激免疫细胞-流式实验-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabololipidomic and proteomic profiling reveals aberrant macrophage activation and interrelated immunomodulatory mediator release during aging - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MK2-IN-3 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases such as Alzheimer's. A key signaling pathway implicated in the production of pro-inflammatory cytokines is the p38 MAPK/MK2 cascade. Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a downstream substrate of p38 MAPK and plays a pivotal role in regulating the synthesis of inflammatory mediators at the post-transcriptional level.[1] Inhibition of MK2 has emerged as a promising therapeutic strategy to control neuroinflammation. MK2-IN-3 is a potent and selective, ATP-competitive inhibitor of MK2.[2][3][4][5] This technical guide provides an in-depth overview of the role of this compound in neuroinflammation, including its mechanism of action, relevant signaling pathways, quantitative data on its activity, and detailed experimental protocols for its investigation.
Introduction to MK2 and Neuroinflammation
Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent release of inflammatory molecules, including cytokines and chemokines.[6] This process, while initially protective, can become chronic and contribute to neuronal damage and disease progression. The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of the inflammatory response.[7][8][9] Upon activation by cellular stressors and inflammatory stimuli, p38 MAPK phosphorylates and activates its downstream substrate, MK2.[1][10] Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates various target proteins, leading to the stabilization of mRNAs encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[11][12] By inhibiting MK2, the production of these key inflammatory mediators can be suppressed, offering a targeted approach to mitigating neuroinflammation.
This compound: A Potent and Selective MK2 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for MK2. Its inhibitory activity and selectivity profile are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| MK2 | 8.5 | Kinase Assay | [2][4][5] |
| MK2 (hydrate) | 0.85 | Kinase Assay | |
| TNF-α production (U937 cells) | 4,400 | Cell-based Assay | [2][5] |
Table 2: Selectivity Profile of this compound
| Kinase | IC50 (µM) | Reference |
| MK3 | 0.21 | [2][5] |
| MK5 | 0.081 | [2][5] |
| ERK2 | 3.44 | [2][5] |
| MNK1 | 5.7 | [2][5] |
| p38α | >100 | [2][5] |
| MSK1 | >200 | [2][5] |
| MSK2 | >200 | [2][5] |
| CDK2 | >200 | [2][5] |
| JNK2 | >200 | [2][5] |
| IKK2 | >200 | [2][5] |
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the p38/MK2 signaling pathway, which is a critical regulator of pro-inflammatory cytokine production.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in neuroinflammation.
In Vitro Studies
This protocol describes the isolation and culture of primary microglia from neonatal mouse pups.[2]
Materials:
-
Neonatal mouse pups (P0-P3)
-
Dissection medium (e.g., HBSS)
-
2.5% Trypsin
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor)
-
DNase I
-
Culture medium (e.g., DMEM/F12 with 10% FBS and penicillin/streptomycin)
-
T-75 culture flasks coated with Poly-D-Lysine (PDL)
Procedure:
-
Euthanize neonatal pups and dissect brains in cold dissection medium.
-
Remove meninges and mince the brain tissue.
-
Digest the tissue with 2.5% trypsin for 15 minutes at 37°C.
-
Neutralize trypsin with trypsin inhibitor and add DNase I to reduce viscosity.
-
Centrifuge the cell suspension at 400 x g for 5 minutes.
-
Resuspend the cell pellet in culture medium and plate in PDL-coated T-75 flasks.
-
Culture the mixed glial cells for 7-10 days, changing the medium every 3-4 days.
-
Isolate microglia by shaking the flasks to detach them from the astrocyte layer.
-
Collect the supernatant containing microglia and plate for experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Intranasal MMI-0100 Attenuates Aβ1−42- and LPS-Induced Neuroinflammation and Memory Impairments via the MK2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The MK2 cascade mediates transient alteration in mGluR-LTD and spatial learning in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of MK2 kinase as a potential therapeutic target to control neuroinflammation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Memory-Like Inflammatory Responses of Microglia to Rising Doses of LPS: Key Role of PI3Kγ [frontiersin.org]
- 10. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of MK2-IN-3 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream effector of the p38 MAPK signaling pathway, has emerged as a significant target in cancer therapy. Its involvement in fundamental cellular processes such as inflammation, cell cycle regulation, and apoptosis makes it a critical node in cancer cell proliferation and survival. This technical guide provides an in-depth overview of the MK2 inhibitor, MK2-IN-3, and its impact on cancer cell proliferation. We will explore its mechanism of action, summarize available quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.
Introduction to the p38/MK2 Signaling Pathway in Cancer
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including stress, cytokines, and growth factors. Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MK2. This activation leads to the nuclear export of the p38/MK2 complex, allowing MK2 to phosphorylate a range of cytoplasmic targets.[1][2]
The p38/MK2 pathway plays a multifaceted role in cancer. It is implicated in promoting inflammation within the tumor microenvironment, a well-established driver of tumor progression.[3][4] Furthermore, this pathway regulates the expression of genes involved in cell cycle control and apoptosis, thereby influencing cancer cell survival and proliferation.[5] Dysregulation of the p38/MK2 pathway has been observed in various cancer types, correlating with poor prognosis and resistance to therapy.[3] Therefore, targeting MK2 presents a promising therapeutic strategy to counteract these pro-tumorigenic effects.
This compound: A Potent and Selective MK2 Inhibitor
This compound is a potent and selective, ATP-competitive inhibitor of MK2. It exhibits a high degree of selectivity for MK2 over other kinases, making it a valuable tool for studying the specific functions of MK2 in cellular processes.
Biochemical Potency and Selectivity
The inhibitory activity of this compound has been characterized in biochemical assays, demonstrating its high affinity for MK2.
| Kinase | IC50 (nM) |
| MK2 | 8.5 |
| MK3 | 210 |
| MK5 | 81 |
| ERK2 | 3440 |
| MNK1 | 5700 |
| p38α | >100000 |
| MSK1 | >200000 |
| MSK2 | >200000 |
| CDK2 | >200000 |
| JNK2 | >200000 |
| IKK2 | >200000 |
| Table 1: Biochemical IC50 values of this compound against a panel of kinases. Data compiled from publicly available sources.[2] |
Effect of this compound on Cancer Cell Proliferation
While comprehensive data on the single-agent anti-proliferative activity of this compound across a wide range of cancer cell lines is still emerging in publicly available literature, existing studies indicate its potential to inhibit cancer cell growth, particularly in combination with other therapeutic agents.
One study investigated the effect of an MK2 inhibitor, referred to as MK2 inhibitor III (which is this compound), in combination with the chemotherapeutic agent etoposide on the viability of several cancer cell lines. The results demonstrated that the addition of the MK2 inhibitor significantly enhanced the cytotoxic effect of etoposide.
| Cell Line | Cancer Type | Treatment | % Viability Reduction (approx.) |
| NCI-H69 | Small Cell Lung Cancer | 1 µM this compound + Etoposide (20-150 µM) | 60-75% |
| MDA-MB-231 | Breast Cancer | 1 µM this compound + 150 µM Etoposide | Significant sensitization |
| SW-620 | Colorectal Cancer | 1 µM this compound + 150 µM Etoposide | Significant sensitization |
| SW-480 | Colorectal Cancer | 1 µM this compound + 150 µM Etoposide | No significant sensitization |
| Table 2: Effect of this compound in combination with Etoposide on cancer cell viability. Data is qualitative as specific percentage reductions for all cell lines were not provided in the source. |
Another study on lung adenocarcinoma cell lines, A549 and H358, reported the IC50 values for a potent MK2 inhibitor. While the specific inhibitor was not explicitly named this compound, its characteristics are consistent with a highly selective MK2 inhibitor.
| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) |
| A549 | Lung Adenocarcinoma | Not Reported | ~10 µM |
| H358 | Lung Adenocarcinoma | Not Reported | ~15 µM |
| Table 3: Anti-proliferative IC50 values of a potent MK2 inhibitor in lung adenocarcinoma cell lines. The exact identity of the inhibitor as this compound is not confirmed. |
It is important to note that the direct anti-proliferative effects of this compound as a monotherapy may be cell-context dependent and further research is required to establish a comprehensive profile of its single-agent efficacy across a broader panel of cancer cell lines.
Signaling Pathways and Experimental Workflows
The p38/MK2 Signaling Pathway
The following diagram illustrates the canonical p38/MK2 signaling pathway, which is a key target of this compound.
Caption: The p38/MK2 signaling cascade.
Experimental Workflow for Assessing Cell Proliferation
This diagram outlines a typical workflow for evaluating the effect of this compound on cancer cell proliferation.
Caption: Workflow for cell proliferation assay.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To analyze the effect of this compound on the phosphorylation status of MK2 and its downstream targets.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MK2, anti-MK2, anti-phospho-HSP27, anti-HSP27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable research tool for elucidating the role of the p38/MK2 signaling pathway in cancer biology. The available data, though still emerging, suggests that inhibition of MK2 can be an effective strategy to inhibit cancer cell proliferation, particularly in combination with conventional chemotherapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and to expand our understanding of its mechanism of action in various cancer contexts. Further studies are warranted to establish a comprehensive profile of this compound's single-agent efficacy and to identify predictive biomarkers for sensitivity to MK2 inhibition.
References
The Selectivity of MK2-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of MK2-IN-3, a potent and ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug discovery.
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream effector of the p38 MAPK signaling pathway.[1] This pathway is activated by cellular stressors and inflammatory cytokines, playing a pivotal role in regulating the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNFα).[1][2] As such, MK2 has emerged as a promising therapeutic target for a range of inflammatory diseases. This compound is a pyrrolopyridine-based compound identified as a highly selective inhibitor of MK2.[3] Understanding its selectivity is paramount for its development as a therapeutic agent and its use as a chemical probe to elucidate the biological functions of MK2.
Quantitative Selectivity Profile of this compound
This compound exhibits potent inhibition of MK2 with an IC50 value of 8.5 nM.[3] Its selectivity has been evaluated against a panel of related and unrelated kinases, demonstrating a favorable profile with significantly lower potency against other kinases. The quantitative data for the selectivity of this compound is summarized in the table below.
| Kinase Target | IC50 (µM) | Selectivity (fold vs. MK2) |
| MK2 | 0.0085 | 1 |
| MK3 | 0.21 | 25 |
| MK5 | 0.081 | 9.5 |
| ERK2 | 3.44 | 405 |
| MNK1 | 5.7 | 671 |
| p38α | >100 | >11765 |
| MSK1 | >200 | >23529 |
| MSK2 | >200 | >23529 |
| CDK2 | >200 | >23529 |
| JNK2 | >200 | >23529 |
| IKK2 | >200 | >23529 |
Data sourced from MedchemExpress and Anderson DR, et al. J Med Chem. 2007.[3][4]
Experimental Protocols
The following sections detail the methodologies used to determine the selectivity and cellular activity of this compound.
Biochemical Kinase Inhibition Assay
This protocol outlines the general procedure for determining the in vitro potency of this compound against a panel of kinases using a radiometric assay format.
Materials:
-
Recombinant human kinases (MK2, MK3, MK5, ERK2, MNK1, p38α, MSK1, MSK2, CDK2, JNK2, IKK2)
-
Kinase-specific peptide substrates
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
This compound stock solution in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the kinase, its specific peptide substrate, and the diluted this compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular TNFα Production Assay
This protocol describes a method to assess the cellular potency of this compound by measuring its effect on TNFα production in a human monocytic cell line.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)
-
Lipopolysaccharide (LPS)
-
This compound stock solution in DMSO
-
Human TNFα ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed U937 cells in a 96-well plate. For adherent cells, differentiate with PMA for 48 hours prior to the assay.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.
-
Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNFα production inhibition for each concentration of this compound relative to a DMSO-treated, LPS-stimulated control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's mechanism and evaluation, the following diagrams are provided.
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the evaluation of kinase inhibitor selectivity.
Conclusion
This compound is a potent and highly selective inhibitor of MK2, demonstrating minimal activity against a range of other kinases. Its robust in vitro and cellular activity, coupled with its well-defined selectivity profile, makes it an invaluable tool for studying the physiological and pathological roles of the MK2 signaling pathway. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of MK2 inhibitors as potential therapeutic agents for inflammatory diseases.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
MK2-IN-3: A Technical Guide to a Potent and Selective Chemical Probe for MAPK-Activated Protein Kinase 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MK2-IN-3, a highly potent and selective chemical probe for the mitogen-activated protein kinase-activated protein kinase 2 (MK2). This document details the compound's mechanism of action, its application in studying the MK2 signaling pathway, and comprehensive experimental protocols for its use in research settings.
Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a serine/threonine kinase, is a key downstream substrate of p38 MAP kinase.[1] The p38/MK2 signaling axis plays a critical role in the cellular response to stress and inflammation by regulating the synthesis of pro-inflammatory cytokines and controlling processes like cell migration and survival.[2][3] Given its central role in inflammation, MK2 has emerged as a promising therapeutic target for a range of inflammatory diseases and cancers.[1] The development of selective chemical probes is essential for dissecting the complex biology of MK2 and validating its therapeutic potential. This compound has been identified as a valuable tool for this purpose.
The MK2 Signaling Pathway
The p38 MAPK/MK2 signaling pathway is a crucial cascade that responds to environmental stressors and inflammatory cytokines.[2] Upon activation by upstream kinases, p38 MAPK phosphorylates and activates MK2.[3] Activated MK2 then translocates from the nucleus to the cytoplasm, along with p38, where it phosphorylates a variety of downstream substrates.[1][2]
Key downstream effects of MK2 activation include:
-
Inflammatory Cytokine Production : MK2 phosphorylates and regulates RNA-binding proteins such as TTP, AUF1, and HuR, which leads to the stabilization of mRNAs encoding for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4]
-
Cytoskeletal Remodeling and Cell Migration : A well-characterized substrate of MK2 is the small heat shock protein HSP27. Phosphorylation of HSP27 by MK2 inhibits its ability to destabilize actin filaments, thereby promoting cytoskeletal remodeling necessary for cell migration.[4][5]
-
Cell Survival and DNA Damage Response : MK2 is also involved in protecting cells from stressors by regulating the DNA damage response.[1]
This compound: A High-Quality Chemical Probe
This compound is a cell-permeable, ATP-competitive inhibitor of MK2.[6][7] Its high potency, selectivity, and demonstrated cellular and in vivo activity make it an excellent chemical probe for studying MK2 function.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₁H₁₆N₄O[8] |
| Molecular Weight | 340.38 g/mol [8] |
| CAS Number | 724711-21-1[8] |
| Solubility | DMSO: up to 68 mg/mL[6] |
Potency and Selectivity
This compound exhibits exceptional potency for MK2 with an IC₅₀ value of 8.5 nM.[6][9] Its selectivity has been profiled against a panel of related kinases, demonstrating a clear window for specific MK2 inhibition.
| Kinase Target | IC₅₀ (µM) | Selectivity vs. MK2 (Fold) |
| MK2 (MAPKAP-K2) | 0.0085 [9] | 1 |
| MK5 | 0.081[9] | 9.5 |
| MK3 | 0.21[9] | 24.7 |
| ERK2 | 3.44[9] | 405 |
| MNK1 | 5.7[9] | 670 |
| p38α | >100[9] | >11,760 |
| JNK2 | >200[9] | >23,500 |
| IKK2 | >200[9] | >23,500 |
| MSK1 | >200[9] | >23,500 |
| MSK2 | >200[9] | >23,500 |
| CDK2 | >200[9] | >23,500 |
Cellular and In Vivo Activity
This compound effectively suppresses the production of TNF-α in the human monocyte-like U937 cell line with an IC₅₀ of 4.4 µM.[9][10] Furthermore, it is orally active and has been shown to inhibit TNF-α production in a rat lipopolysaccharide (LPS) challenge model, with a 20 mg/kg dose resulting in a 20% reduction in TNF-α.[11]
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound to investigate MK2 function.
MK2 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced by the kinase reaction, which correlates with MK2 activity.
Materials:
-
Recombinant active MK2 enzyme
-
MK2 substrate (e.g., HSP27tide peptide)[12]
-
ATP
-
Kinase Assay Buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.[13]
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO vehicle control.
-
Add 2 µL of MK2 enzyme diluted in kinase buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.[12]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[12]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[12]
-
Read the luminescence on a plate reader.
-
Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to and stabilizes MK2 within intact cells.[14]
Materials:
-
Cell line expressing endogenous MK2 (e.g., HEK293, U937)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
PBS with protease and phosphatase inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO vehicle control for 1-3 hours at 37°C.[15]
-
Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS with inhibitors to a concentration of approximately 1 x 10⁷ cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[15]
-
Lyse the cells by three rapid freeze-thaw cycles or sonication.
-
Pellet the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MK2 in each sample by Western blotting. Increased thermal stability in the presence of this compound indicates target engagement.[16]
Western Blotting for Phospho-HSP27 (Ser82)
This assay measures the downstream pharmacological effect of MK2 inhibition by quantifying the phosphorylation of its substrate, HSP27.
Materials:
-
Cell line responsive to stress stimuli (e.g., HeLa, MCF7)
-
This compound
-
Stress-inducing agent (e.g., Anisomycin, UV radiation, or heat shock)[5][17]
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-Phospho-HSP27 (Ser82) and anti-total-HSP27
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1 hour.
-
Induce the p38/MK2 pathway by treating cells with a stressor (e.g., heat shock at 42°C for 30-60 minutes).[5]
-
Immediately wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary anti-Phospho-HSP27 (Ser82) antibody overnight at 4°C with gentle shaking.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
To normalize the data, strip the membrane and re-probe with an antibody against total HSP27. A dose-dependent decrease in the p-HSP27/total HSP27 ratio confirms MK2 inhibition.
Conclusion
This compound is a potent, selective, and cell-active inhibitor of MK2. Its well-characterized biochemical and cellular profile establishes it as a high-quality chemical probe, indispensable for investigating the physiological and pathological roles of the MK2 signaling pathway. The experimental protocols provided in this guide offer a robust framework for researchers to utilize this compound to dissect the intricate functions of MK2 in inflammation, cancer, and other disease states, thereby accelerating drug discovery and target validation efforts.
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-HSP27 (Ser82) Antibody (#2401) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MK-2 Inhibitor III [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. glpbio.com [glpbio.com]
- 12. promega.com.cn [promega.com.cn]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Foundational Research on MK2-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on MK2-IN-3, a potent and selective inhibitor of MAP kinase-activated protein kinase 2 (MK2). This document summarizes its mechanism of action, biochemical and cellular activity, and provides detailed experimental protocols for key assays.
Core Concepts: Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of MK2, a serine/threonine kinase that plays a crucial role in inflammatory signaling. MK2 is a key downstream substrate of the p38 MAPK pathway, which is activated by cellular and environmental stressors. Upon activation by p38 MAPK, MK2 translocates from the nucleus to the cytoplasm, where it phosphorylates various downstream targets, leading to the stabilization of mRNAs encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). By competitively binding to the ATP pocket of MK2, this compound prevents the phosphorylation of its substrates, thereby inhibiting the production of these inflammatory mediators.[1][2][3]
The p38/MK2 Signaling Pathway
The p38/MK2 signaling cascade is a critical regulator of inflammatory responses. The pathway is initiated by various extracellular stimuli, including stress and inflammatory cytokines, which activate a series of upstream kinases, ultimately leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates MK2. This signaling cascade is a key target for anti-inflammatory drug discovery.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its biochemical potency, kinase selectivity, and cellular activity.
Table 1: Biochemical Potency and Kinase Selectivity of this compound
| Target Kinase | IC50 (nM) | Reference(s) |
| MK2 | 8.5 | [4] |
| MK3 | 210 | [4] |
| MK5 | 81 | [4] |
| ERK2 | 3440 | [4] |
| MNK1 | 5700 | [4] |
| p38α | >100,000 | [4] |
| MSK1 | >200,000 | [4] |
| MSK2 | >200,000 | [4] |
| CDK2 | >200,000 | [4] |
| JNK2 | >200,000 | [4] |
| IKK2 | >200,000 | [4] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Stimulus | Measured Endpoint | IC50 (µM) | Reference(s) |
| TNF-α Production | U937 | LPS | TNF-α levels | 4.4 | [4] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dose | Administration Route | Challenge | Measured Endpoint | Result | Reference(s) |
| Rat | 20 mg/kg | Oral (p.o.) | LPS | Plasma TNF-α levels | 20% inhibition | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative method for determining the IC50 of this compound against MK2 kinase.
Materials:
-
Recombinant human MK2 enzyme
-
MK2 substrate peptide (e.g., a peptide derived from HSP27)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the MK2 enzyme and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for MK2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.[5][6]
TNF-α Production Assay in U937 Cells (ELISA)
This protocol describes a method to measure the inhibitory effect of this compound on TNF-α production in a human monocytic cell line.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Differentiate the U937 cells into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control). Pre-incubate the cells with the compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.[7][8]
In Vivo Rat LPS-Induced TNF-α Production Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthesia
-
Blood collection tubes (containing anticoagulant)
-
Rat TNF-α ELISA kit
Procedure:
-
Acclimatize the rats to the housing conditions for at least one week.
-
Fast the rats overnight before the experiment.
-
Administer this compound (e.g., 20 mg/kg) or vehicle orally (p.o.).[4]
-
One hour after compound administration, inject the rats intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg) to induce an inflammatory response.[3][9]
-
At the time of peak TNF-α production (typically 1.5-2 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.[3]
-
Process the blood samples to obtain plasma.
-
Measure the concentration of TNF-α in the plasma samples using a rat TNF-α ELISA kit.[10][11]
-
Calculate the percent inhibition of TNF-α production in the this compound treated group compared to the vehicle-treated group.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the discovery and characterization of a kinase inhibitor like this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.protocols.io [content.protocols.io]
- 7. Differential effects on TNF alpha production by pharmacological agents with varying molecular sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. U937 cells stimulated with opsonised zymozan particles provide a convenient laboratory source of tumour necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
Introduction to MAPK-Activated Protein Kinase 2 (MK2)
An In-depth Technical Guide on the Preliminary Studies of MK2-IN-3
Mitogen-activated protein kinase-activated protein kinase 2 (MK2), also known as MAPKAPK2, is a serine/threonine protein kinase that serves as a primary downstream substrate of p38 MAP kinase.[1] The p38 MAPK/MK2 signaling cascade is a critical regulator of inflammatory responses, playing a central role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8.[2] Stress stimuli, such as lipopolysaccharide (LPS) and oxidative stress, activate the p38 MAPK pathway, leading to the phosphorylation and subsequent activation of MK2.[3][4] Upon activation, MK2 translocates from the nucleus to the cytoplasm, where it phosphorylates various substrates, thereby regulating processes like mRNA stability of inflammatory cytokines, cell migration, and cytoskeleton remodeling.[5][4] Given its pivotal role in inflammation, MK2 has emerged as a promising therapeutic target for the development of anti-inflammatory agents.[4] this compound is a potent and selective inhibitor developed to probe the function of MK2.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of MK2.[6] It exhibits high potency and selectivity for MK2 over other related kinases, making it a valuable chemical tool for studying the biological functions of the MK2 signaling pathway.[1][7]
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The quantitative data from these preliminary studies are summarized below.
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Reference |
|---|---|---|
| MK2 | 8.5 | [1][6][7] |
| MK3 | 210 | [1][7] |
| MK5 | 81 | [1][7] |
| ERK2 | 3,440 | [7] |
| MNK1 | 5,700 | [7] |
| p38α | >100,000 | [7] |
| MSK1 | >200,000 | [7] |
| MSK2 | >200,000 | [7] |
| CDK2 | >200,000 | [7] |
| JNK2 | >200,000 | [7] |
| IKK2 | >200,000 |[7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
|---|
| U937 (Human Monocytic Cells) | LPS-induced TNF-α Production | 4.4 |[1][7] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dose | Effect | Reference |
|---|
| Rat LPS Model | 20 mg/kg (p.o.) | 20% inhibition of TNF-α production |[7] |
Signaling Pathway Visualization
The p38/MK2 signaling pathway is a key inflammatory cascade. Stress signals lead to the activation of p38 MAPK, which in turn phosphorylates and activates MK2. The activated MK2 then regulates the expression of inflammatory cytokines like TNF-α.
Caption: The p38/MK2 signaling cascade leading to TNF-α production.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the concentration of this compound required to inhibit 50% of MK2 kinase activity (IC50).
-
Principle: An ATP-competitive inhibitor will compete with ATP for binding to the active site of the kinase, thereby reducing the phosphorylation of a substrate. The activity is often measured by quantifying the incorporation of a radioactive phosphate from [γ-³²P]ATP into a specific substrate.
-
Materials:
-
Recombinant human MK2 enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Substrate (e.g., a peptide substrate like HSP27 or a generic substrate like myelin basic protein).
-
[γ-³²P]ATP.
-
This compound at various concentrations.
-
Phosphocellulose paper or other separation matrix.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant MK2 enzyme, and the specific substrate.
-
Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular TNF-α Production Assay
This assay measures the ability of this compound to inhibit the production of TNF-α in a relevant cell line, such as the human monocytic U937 cell line.[1]
Caption: Workflow for the cellular TNF-α production assay.
-
Procedure:
-
Cell Culture: Culture U937 cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) to the desired density.
-
Plating: Seed the cells into 96-well plates.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add lipopolysaccharide (LPS) to the wells to induce TNF-α production.
-
Incubation: Incubate the plates for a specified period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the TNF-α concentration against the inhibitor concentration.
-
In Vivo Rat LPS Model
This animal model is used to assess the efficacy of this compound in a whole-organism system.
Caption: Workflow for the in vivo rat lipopolysaccharide (LPS) model.
-
Procedure:
-
Animal Acclimation: Acclimate male Lewis rats to the facility for at least one week before the experiment.
-
Compound Administration: Administer this compound orally (p.o.) at a dose of 20 mg/kg.[7] A vehicle control group should also be included.
-
LPS Challenge: After a set period to allow for drug absorption (e.g., 1 hour), challenge the rats with an injection of LPS to induce a systemic inflammatory response.
-
Blood Collection: At the time of peak TNF-α response (typically 90 minutes post-LPS challenge), collect blood samples via cardiac puncture or another appropriate method into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
TNF-α Measurement: Measure the concentration of TNF-α in the plasma samples using a rat-specific ELISA kit.
-
Data Analysis: Compare the plasma TNF-α levels between the this compound treated group and the vehicle control group to determine the percentage of inhibition.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Crucial Roles of the Protein Kinases MK2 and MK3 in a Mouse Model of Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK2 and MK3--a pair of isoenzymes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Therapeutic Potential of MK2-IN-3
Authored for Researchers, Scientists, and Drug Development Professionals
November 21, 2025
Abstract
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) has emerged as a critical downstream substrate of the p38 MAPK signaling pathway, playing a pivotal role in inflammatory responses and cancer cell survival. Direct inhibition of p38 MAPK has been fraught with challenges, including significant toxicity and off-target effects. Consequently, targeting MK2 offers a more refined therapeutic strategy with the potential for similar efficacy and an improved safety profile.[1][2] This document provides a comprehensive technical overview of MK2-IN-3, a potent and selective ATP-competitive inhibitor of MK2. We explore its mechanism of action, summarize its therapeutic potential in inflammatory diseases and oncology based on preclinical data, and provide detailed experimental protocols and quantitative data to support further research and development.
Introduction: MK2 as a Key Therapeutic Target
The p38 MAPK pathway is a central signaling cascade activated by environmental stressors and inflammatory cytokines.[3] While integral to cellular responses, its dysregulation is implicated in numerous pathologies, including chronic inflammatory diseases and cancer.[2][4] Attempts to therapeutically inhibit p38 MAPK have been largely unsuccessful in clinical trials due to toxicity and a lack of oral bioavailability.[2][5]
MK2, a primary downstream effector of p38 MAPK, mediates many of p38's pro-inflammatory and pro-survival functions.[1][2] Upon activation by p38, MK2 translocates from the nucleus to the cytoplasm, where it phosphorylates various substrates.[1][6] A key function of MK2 is to stabilize the messenger RNA (mRNA) of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFNγ), thereby amplifying the inflammatory response.[1][7] In oncology, the p38-MK2-Hsp27 signaling axis has been shown to preserve the survival of cancer stem cells, contributing to drug resistance and relapse.[8][9]
Inhibiting MK2 directly allows for the dissection of pathways downstream of p38, potentially mitigating the side effects associated with broad p38 inhibition.[2] this compound is a small molecule inhibitor designed for this purpose, demonstrating high potency and selectivity for MK2.
The p38/MK2 Signaling Pathway
The activation of MK2 is tightly regulated by p38 MAPK. In non-stimulated cells, MK2 resides in the nucleus in a complex with p38.[1] Upon cellular stress (e.g., from cytokines, UV radiation, or chemotherapeutic agents), upstream kinases activate p38, which then phosphorylates MK2 at key threonine residues (Thr-222, Thr-334).[5] This phosphorylation induces a conformational change, exposing a nuclear export signal and causing the active p38/MK2 complex to translocate to the cytoplasm.[1][6] In the cytoplasm, the complex dissociates, and active MK2 phosphorylates its substrates, including Hsp27 and tristetraprolin (TTP), leading to increased cytokine production and regulation of other cellular processes like cell migration and survival.[1][7]
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The data below is compiled from publicly available sources.
Table 1: Biochemical Potency and Selectivity of this compound
This compound is a potent, ATP-competitive inhibitor with high selectivity for MK2 over other related kinases.[10][11][12]
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| MK2 (MAPKAP-K2) | 8.5 | [11][12] |
| MK3 (3pK) | 210 | [11][12] |
| MK5 (PRAK) | 81 | [11][12] |
| ERK2 | 3,440 | [11] |
| MNK1 | 5,700 | [11] |
| p38α | >100,000 | [11] |
| MSK1, MSK2 | >200,000 | [11] |
| CDK2, JNK2, IKK2 | >200,000 | [11] |
Note: One source reported an IC₅₀ of 0.85 nM for this compound hydrate.[13] Further validation may be required to confirm the precise potency.
Table 2: In Vitro Cellular Activity of this compound
The inhibitory activity of this compound has been demonstrated in cellular models of inflammation and cancer.
| Cell Line | Assay Type | Endpoint | IC₅₀ / Effect | Reference(s) |
| U937 (Human Monocytic) | LPS-induced TNFα Production | TNFα Synthesis | 4.4 µM | [11][12] |
| NCI-H69 (SCLC) | Chemosensitization | Enhanced Etoposide-induced DNA damage | 45% increase in sensitivity (in vivo) | [14] |
| SW-620 (Metastatic CRC) | Chemosensitization | Sensitization to Etoposide | Sensitizes | [14] |
| MDA-MB-231 (Breast Cancer) | Chemosensitization | Sensitization to Etoposide | Sensitizes | [14] |
| SW-480 (Non-met. CRC) | Chemosensitization | Sensitization to Etoposide | No increased sensitivity | [14] |
Table 3: In Vivo Efficacy of this compound
Preclinical animal models have provided evidence for the in vivo activity of this compound.
| Animal Model | Dosing Regimen | Endpoint | Result | Reference(s) |
| Rat LPS Model | 20 mg/kg, single p.o. | LPS-induced TNFα Production | 20% inhibition | [11] |
| NCI-H69 Xenograft (Mouse) | Combination with Etoposide | Tumor Growth | 45% increased sensitivity to Etoposide | [14] |
Therapeutic Potential
Inflammatory and Autoimmune Diseases
The central role of MK2 in regulating the production of TNF-α, IL-6, and other pro-inflammatory cytokines makes it an attractive target for a host of inflammatory conditions.[1][2] Inhibition of MK2 is being explored as a treatment for autoimmune disorders, rheumatoid arthritis (RA), and inflammatory bowel disease (IBD).[1][3] Studies using MK2 inhibitors in ex vivo models of inflammatory arthritis demonstrated a dose-dependent decrease in the production of multiple inflammatory chemokines and cytokines, including CXCL9, CXCL10, and IL-12B.[3] Clinical trials with other selective MK2 inhibitors, such as ATI-450, have shown sustained anti-inflammatory effects and reductions in hs-CRP levels in patients with moderate-to-severe RA, supporting the viability of this therapeutic approach.[15][16]
Oncology
MK2 inhibition has shown significant promise as a strategy to augment cancer therapy, particularly in combination with DNA-damaging agents.[4][14] The p38/MK2 pathway is activated by chemotherapy, leading to the phosphorylation of Hsp27, which protects cancer cells from apoptosis and contributes to drug resistance.[9]
-
Chemosensitization: this compound (referred to as MK2.III in some studies) has been shown to enhance the DNA-damaging effects of etoposide in small cell lung cancer (SCLC), metastatic colorectal cancer, and breast cancer cell lines.[14] This suggests a role for MK2 inhibitors in overcoming resistance to standard chemotherapy.
-
Targeting Cancer Stem Cells: The p38-MK2-Hsp27 signaling axis is implicated in maintaining the survival of cancer stem cells, which are often responsible for tumor relapse.[8] Inhibiting MK2 could therefore disrupt this survival pathway.
-
Specific Cancers: High MK2 expression has been correlated with poor outcomes in multiple myeloma (MM), and inhibiting MK2 has been shown to retard myeloma growth in vivo.[8][17] In pancreatic cancer, the MK2 inhibitor ATI-450, when combined with FOLFIRINOX chemotherapy, potently ablated tumors in aggressive mouse models and is now in clinical trials.[9][18]
Key Experimental Methodologies
Detailed protocols are essential for the replication and extension of preclinical findings. Below are methodologies for key experiments relevant to the evaluation of this compound.
In Vitro MK2 Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ value of this compound against purified MK2 enzyme.
-
Principle: A radiometric or fluorescence-based assay measuring the phosphorylation of a specific MK2 substrate (e.g., a synthetic peptide or Hsp25) in the presence of ATP and varying concentrations of the inhibitor.
-
Protocol Outline:
-
Recombinant human MK2 enzyme is incubated with a specific peptide substrate and γ-[³²P]ATP or cold ATP (for fluorescence assays).
-
This compound is added in a series of dilutions (e.g., 10-point, 3-fold serial dilution).
-
The reaction is initiated by adding a magnesium/ATP solution and incubated at 30°C for a specified time (e.g., 40 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves spotting the mixture onto filter paper and measuring incorporated radioactivity using a scintillation counter.
-
IC₅₀ curves are generated by plotting inhibitor concentration against the percentage of inhibition relative to a DMSO control.
-
Cellular TNFα Production Assay in U937 Cells
-
Objective: To measure the effect of this compound on the production of TNFα in a human monocytic cell line.
-
Protocol Outline:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNFα production.
-
Incubate for 4-6 hours at 37°C.
-
Collect the cell culture supernatant by centrifugation.
-
Quantify the concentration of TNFα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value based on the dose-response curve.
-
Cancer Cell Chemosensitization Assay
-
Objective: To determine if this compound can enhance the cytotoxicity of a chemotherapeutic agent.
-
Protocol Outline:
-
Seed cancer cells (e.g., NCI-H69) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a matrix of concentrations of this compound and a DNA-damaging agent (e.g., etoposide), both alone and in combination.[14] Include vehicle-only controls.
-
Incubate the plates for 48-72 hours at 37°C.
-
Assess cell viability using a standard method such as CCK8, MTT, or CellTiter-Glo assay.
-
Analyze the data to determine if the combination treatment results in a synergistic or additive reduction in cell viability compared to single-agent treatments. This can be quantified using methods like the Chou-Talalay combination index.
-
Conclusion and Future Directions
This compound is a potent and highly selective inhibitor of MK2, a key kinase downstream of p38 MAPK. Preclinical evidence strongly supports its therapeutic potential across multiple disease areas, primarily in inflammation and oncology. By specifically targeting MK2, inhibitors like this compound may circumvent the toxicity issues that have hindered the clinical development of p38 MAPK inhibitors.[2] The ability of this compound to suppress inflammatory cytokine production and sensitize cancer cells to chemotherapy highlights its promise.[11][14]
Future research should focus on comprehensive preclinical toxicology and pharmacokinetic profiling to establish a safe and effective dosing window for in vivo studies. Further investigation into the efficacy of this compound in a broader range of cancer models, particularly those with known resistance mechanisms, is warranted. The logical progression of this research would be to advance promising MK2 inhibitors into early-phase clinical trials, similar to the path taken by molecules like ATI-450, to validate this therapeutic strategy in human patients.[9][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MK2: a novel molecular target for anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THU0096 A mapk activated kinase 2 inhibitor attenuates inflammatory and destructive arthritis in human ex vivo models | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting MK2 Is a Novel Approach to Interfere in Multiple Myeloma [frontiersin.org]
- 9. siteman.wustl.edu [siteman.wustl.edu]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Small molecule targeting of the p38/Mk2 stress signaling pathways to improve cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MK2 is a therapeutic target for high-risk multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
The Impact of MK2-IN-3 on Cytokine mRNA Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-transcriptional regulation of cytokine expression is a critical control point in the inflammatory response. A key mechanism governing the transient nature of pro-inflammatory cytokine production is the rapid degradation of their messenger RNA (mRNA), a process frequently mediated by AU-rich elements (AREs) within the 3'-untranslated regions (3'-UTRs). The p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling cascade plays a pivotal role in stabilizing these otherwise labile transcripts. This technical guide delves into the core of this regulatory network, with a specific focus on the effects of MK2-IN-3, a potent and selective inhibitor of MK2, on the stability of cytokine mRNA. We will explore the underlying signaling pathways, present quantitative data on the impact of MK2 inhibition on mRNA half-life, and provide detailed experimental protocols for assessing these effects.
The p38/MK2 Signaling Pathway and ARE-Mediated mRNA Decay
The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade activated by various cellular stresses and inflammatory stimuli.[1] A primary downstream substrate of p38 MAPK is MK2.[2] In its inactive state, MK2 resides in the nucleus in a complex with p38 MAPK. Upon activation, p38 MAPK phosphorylates MK2, leading to a conformational change that exposes a nuclear export signal.[3] The activated p38/MK2 complex is then exported to the cytoplasm, where MK2 can phosphorylate a number of substrates.[3]
One of the most critical substrates of MK2 in the context of inflammation is the ARE-binding protein, tristetraprolin (TTP).[4] TTP binds to AREs in the 3'-UTR of many pro-inflammatory cytokine mRNAs, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6] Upon binding, TTP recruits the cellular deadenylation machinery, initiating the degradation of the mRNA transcript.[4] This TTP-mediated decay is a crucial mechanism for limiting the duration and intensity of the inflammatory response.
The activation of the p38/MK2 pathway counteracts this decay process. Activated MK2 phosphorylates TTP at specific serine residues.[4] This phosphorylation event leads to the binding of 14-3-3 proteins to TTP, which in turn prevents TTP from recruiting the deadenylation enzymes.[4][5] The sequestration of TTP in an inactive complex results in the stabilization of the target cytokine mRNAs, leading to their increased translation and a more robust and sustained inflammatory response.
Signaling Pathway Diagram
Caption: The p38/MK2 signaling pathway and its role in ARE-mediated mRNA stability.
Quantitative Effects of MK2 Inhibition on Cytokine mRNA Stability
A study on the covalent MK2 inhibitor CC-99677 demonstrated its ability to enhance the decay of TNF, IL-6, and IL-1β transcripts in LPS-stimulated macrophages.[6] The data from such studies can be summarized to highlight the impact of MK2 inhibition.
Table 1: Effect of MK2 Inhibition on Pro-inflammatory Cytokine mRNA Levels Following Transcription Inhibition
| Cytokine | Treatment | Time after Actinomycin D (hours) | Remaining mRNA (%) |
| TNF-α | DMSO (Control) | 0 | 100 |
| 1 | ~70 | ||
| 2 | ~40 | ||
| 4 | ~15 | ||
| MK2 Inhibitor | 0 | 100 | |
| 1 | ~45 | ||
| 2 | ~20 | ||
| 4 | <10 | ||
| IL-6 | DMSO (Control) | 0 | 100 |
| 1 | ~80 | ||
| 2 | ~60 | ||
| 4 | ~30 | ||
| MK2 Inhibitor | 0 | 100 | |
| 1 | ~55 | ||
| 2 | ~30 | ||
| 4 | ~15 | ||
| IL-1β | DMSO (Control) | 0 | 100 |
| 1 | ~75 | ||
| 2 | ~50 | ||
| 4 | ~25 | ||
| MK2 Inhibitor | 0 | 100 | |
| 1 | ~50 | ||
| 2 | ~25 | ||
| 4 | <10 |
Note: The data in this table is illustrative and based on graphical representations from studies on potent MK2 inhibitors like CC-99677.[6] The exact values can vary depending on the specific inhibitor, cell type, and experimental conditions.
From this data, the half-life (t½) of the cytokine mRNAs can be calculated. In the presence of an MK2 inhibitor, the half-life of these pro-inflammatory cytokine mRNAs is significantly reduced.
Table 2: Calculated mRNA Half-life (t½) with and without MK2 Inhibition
| Cytokine | t½ (DMSO Control) (minutes) | t½ (MK2 Inhibitor) (minutes) |
| TNF-α | ~90 | ~45 |
| IL-6 | ~150 | ~75 |
| IL-1β | ~120 | ~60 |
Note: These half-life values are estimations derived from the decay curves and are meant to be illustrative of the magnitude of the effect of MK2 inhibition.
Experimental Protocols
The following is a detailed protocol for a typical experiment to determine the effect of this compound on cytokine mRNA stability using an actinomycin D chase assay followed by quantitative real-time PCR (RT-qPCR).
Materials
-
Cell line of interest (e.g., RAW 264.7 macrophages, THP-1 monocytes)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Actinomycin D (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
Nuclease-free water
Experimental Workflow
Caption: Workflow for assessing mRNA stability with this compound.
Detailed Procedure
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in approximately 80-90% confluency at the time of the experiment.
-
Stimulation: The day after seeding, treat the cells with an inflammatory stimulus (e.g., 100 ng/mL LPS) for a duration known to induce peak expression of the target cytokine mRNAs (e.g., 2-4 hours).
-
Inhibitor Treatment: Pre-treat a set of wells with the desired concentration of this compound (e.g., 1-10 µM) or an equivalent volume of DMSO for the control group for 1 hour prior to the addition of actinomycin D.
-
Transcription Inhibition: Add actinomycin D to all wells at a final concentration of 5-10 µg/mL. This is considered time point zero (t=0).
-
Time Course Collection: Harvest cells at various time points after the addition of actinomycin D (e.g., 0, 30, 60, 90, 120 minutes). For each time point, wash the cells with ice-cold PBS and then lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
RNA Isolation: Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit. Ensure to include a DNase treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) for each sample using a reverse transcription kit.
-
RT-qPCR: Perform quantitative real-time PCR using the synthesized cDNA as a template. Use primers specific for the target cytokine mRNAs and a stable housekeeping gene. Run each sample in triplicate.
-
Data Analysis:
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene for each time point (ΔCt).
-
Calculate the amount of remaining mRNA at each time point relative to the amount at t=0. This can be done using the 2^-ΔΔCt method, where the ΔCt at each time point is compared to the ΔCt at t=0.
-
Plot the percentage of remaining mRNA versus time for both the control and this compound treated groups.
-
Determine the mRNA half-life (t½) for each condition by fitting the data to a one-phase exponential decay curve.
-
Conclusion
This compound, as a selective inhibitor of MK2, represents a valuable tool for dissecting the post-transcriptional regulation of cytokine expression and holds therapeutic potential for inflammatory diseases. By preventing the MK2-mediated phosphorylation and subsequent inactivation of TTP, this compound promotes the degradation of pro-inflammatory cytokine mRNAs that contain AREs in their 3'-UTRs. This leads to a significant reduction in the half-life of these transcripts and, consequently, a dampened inflammatory response. The experimental protocols outlined in this guide provide a robust framework for quantifying the effects of this compound and other MK2 inhibitors on cytokine mRNA stability, enabling further research into the intricate mechanisms of inflammatory gene regulation and the development of novel anti-inflammatory therapeutics.
References
- 1. research.monash.edu [research.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Emerging Evidence of Translational Control by AU-Rich Element-Binding Proteins [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. MMI-0100 Ameliorates Dextran Sulfate Sodium-Induced Colitis in Mice through Targeting MK2 Pathway [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with MMI-0100 reduces intimal hyperplasia ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of MK2-IN-3
This document provides a comprehensive overview of the core physicochemical and biological properties of MK2-IN-3, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). It is intended for researchers, scientists, and professionals involved in drug development and kinase signaling research.
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2, also known as MAPKAPK2) is a serine/threonine protein kinase that functions as a critical downstream substrate of p38 MAPK.[1][2] The p38/MK2 signaling pathway plays a central role in cellular responses to stress and inflammation, regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[3][4] this compound is a cell-permeable, ATP-competitive pyrrolopyridine inhibitor of MK2, which has been instrumental in elucidating the roles of the MK2 pathway and is being investigated for its therapeutic potential in inflammatory diseases and cancer.[5][6][7]
Physicochemical Properties
This compound is a small molecule available as a solid, typically a pale yellow or crystalline solid. Its key properties are summarized below.
| Property | Value |
| Alternate Names | 2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one[7] |
| Molecular Formula | C₂₁H₁₆N₄O (anhydrous)[5] |
| Molecular Weight | 340.38 g/mol (anhydrous basis)[5][8] |
| CAS Number | 724711-21-1 (anhydrous)[5][8], 1186648-22-5 (monohydrate)[1][7][9] |
| Purity | ≥97% (HPLC)[7] |
| Solubility | DMSO: 50-68 mg/mL[5], Insoluble in Water and Ethanol[5] |
| Storage | Powder: 3 years at -20°C[5]. Stock Solution: 6 months at -80°C or 1 month at -20°C[10] |
Mechanism of Action
This compound functions as a potent, selective, and ATP-competitive inhibitor of MK2.[5][7][9][11] It targets the ATP-binding site of the MK2 enzyme, preventing the phosphorylation of its downstream substrates.[7] The activation of MK2 is dependent on its phosphorylation by p38 MAPK.[3][12] Once activated, the p38-MK2 complex can translocate from the nucleus to the cytoplasm to phosphorylate various targets, a process which is blocked by this compound.[2][12]
Biological Activity and Selectivity
This compound demonstrates high potency for MK2 and significant selectivity over other related kinases, including its closest isoform, MK3.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| MK2 (MAPKAPK2) | 8.5 | [1][5][10] |
| MK5 | 81 | [1][10] |
| MK3 | 210 | [1][10] |
| ERK2 | 3440 | [9][10] |
| MNK1 | 5700 | [9][10] |
| p38α | >100,000 | [8][10] |
| MSK1, MSK2, CDK2, JNK2, IKK2 | >200,000 |[8][10] |
In cellular contexts, this compound effectively suppresses inflammatory responses. A key function of MK2 is to stabilize TNF-α mRNA, and inhibition of MK2 leads to a reduction in TNF-α protein production.
Table 3: Cellular Activity of this compound
| Activity | Cell Line | IC₅₀ (µM) | Reference(s) |
|---|
| TNF-α Production Inhibition | U937 (human monocyte-like) | 4.4 |[1][8][10] |
Furthermore, in a rat model of lipopolysaccharide (LPS) challenge, a single oral dose of 20 mg/kg of this compound resulted in a 20% inhibition of TNF-α production, demonstrating its in vivo activity.[8][10]
Signaling Pathway Context
This compound targets a specific node within the broader MAPK signaling network. The p38 MAPK pathway is activated by a wide range of extracellular stimuli, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stressors.[3] This activation leads to a kinase cascade that culminates in the phosphorylation and activation of MK2 by p38 MAPK.[4][12] Activated MK2 then phosphorylates downstream substrates involved in inflammation, cell cycle regulation, and mRNA stability.[3]
Experimental Protocols
The following are representative protocols for assays commonly used to characterize this compound.
A. In Vitro MK2 Kinase Assay
This protocol describes a method to measure the direct inhibitory effect of this compound on MK2 kinase activity.
1. Reagents and Materials:
-
Recombinant active MK2 enzyme.
-
Kinase Assay Buffer: 20 mM Tris-acetate (pH 7.0), 10 mM Magnesium Acetate, 1 mM EGTA, 0.1 mM EDTA, 50 mM β-glycerophosphate, 1 mM Na₃VO₄.[2]
-
MK2 Substrate: Heat shock protein 25 (Hsp25) or a suitable peptide substrate.[2]
-
[γ-³²P]ATP (radiolabeled) or cold ATP for non-radioactive detection methods.
-
This compound stock solution in DMSO.
-
96-well microplate.
-
Phosphocellulose paper and scintillation counter (for radioactive assay).
2. Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. Include a DMSO-only vehicle control.
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control.
-
Add 20 µL of a solution containing the MK2 enzyme and Hsp25 substrate to each well.
-
Pre-incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of Kinase Assay Buffer containing [γ-³²P]ATP (final concentration ~100 µM).[2]
-
Incubate the reaction for 15-30 minutes at 30°C.[2]
-
Stop the reaction by adding phosphoric acid.
-
Spot an aliquot of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by non-linear regression.
B. Cellular TNF-α Production Inhibition Assay
This protocol details a cell-based assay to measure the effect of this compound on the production of TNF-α.
1. Reagents and Materials:
-
U937 human monocytic cells.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound stock solution in DMSO.
-
96-well cell culture plate.
-
Human TNF-α ELISA kit.
2. Experimental Workflow:
-
Cell Seeding: Seed U937 cells into a 96-well plate at a density of 1x10⁶ cells/mL and allow them to adhere or acclimate.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include a DMSO vehicle control.
-
Incubation: Incubate the cells with the compound for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Stimulation: Stimulate the cells to produce TNF-α by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each this compound concentration compared to the LPS-stimulated vehicle control and determine the IC₅₀ value.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Small molecule targeting of the p38/Mk2 stress signaling pathways to improve cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MK2-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK2-IN-3 is a potent and highly selective, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MAPKAPK2 or MK2), with an IC50 of 8.5 nM.[1][2][3] MK2 is a key downstream substrate of p38 MAPK and plays a critical role in inflammatory responses by regulating the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-13 (IL-13).[4][5] Inhibition of the p38/MK2 signaling pathway is a promising therapeutic strategy for various inflammatory diseases. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell signaling, viability, and cytokine production.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the MK2 kinase. This prevents the phosphorylation of downstream MK2 substrates, such as heat shock protein 27 (HSP27) and tristetraprolin (TTP), thereby modulating cellular processes like mRNA stability of inflammatory cytokines.[4][6][7]
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| MK2 | 8.5 | In vitro kinase assay | [1][2][3] |
| MK3 | 210 | In vitro kinase assay | [3] |
| MK5 | 81 | In vitro kinase assay | [3] |
| ERK2 | 3440 | In vitro kinase assay | [3] |
| MNK1 | 5700 | In vitro kinase assay | [3] |
| p38α | >100000 | In vitro kinase assay | [3] |
Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) | Experimental Conditions | Reference |
| U937 | TNF-α production | 4.4 | LPS-induced | [3] |
Further research is required to establish a broader range of IC50 values in various cancer and normal cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38/MK2 signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Protocol:
-
Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 340.38 g/mol , dissolve 3.4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[2]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare fresh serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Note: The final DMSO concentration in the culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Culture and Treatment
General Guidelines:
-
Cell Seeding Density: The optimal seeding density depends on the cell type and the duration of the experiment. As a general starting point:
-
96-well plates (Viability/ELISA): 2.5 x 10^5 cells/mL.[8]
-
6-well plates or 60 mm dishes (Western Blot): Seed cells to reach 70-80% confluency at the time of lysis. This typically corresponds to 5 x 10^5 to 1 x 10^6 cells per well.
-
-
Treatment Conditions:
-
Pre-incubation with this compound: Pre-treat cells with various concentrations of this compound (e.g., 0.1 - 10 µM) for 1-2 hours before adding a stimulus.
-
Stimulation: After pre-incubation, add the stimulus (e.g., 100 ng/mL Lipopolysaccharide (LPS) to induce an inflammatory response) and incubate for the desired period (e.g., 4-24 hours).
-
Controls: Include a vehicle control (DMSO), a positive control (stimulus only), and a negative control (untreated cells).
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described in section 2.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phosphorylated HSP27 (p-HSP27)
This protocol determines the inhibitory effect of this compound on the phosphorylation of a key downstream target.
Materials:
-
Cells cultured in 6-well plates or larger vessels
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-HSP27, anti-total-HSP27, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound and stimulus as described in section 2.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-HSP27) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total HSP27 and β-actin as loading controls.
-
TNF-α Quantification by ELISA
This protocol measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Cell culture supernatant from treated cells
-
Human TNF-α ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
Protocol:
-
Treat cells with this compound and stimulus as described in section 2.
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris.
-
Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
Troubleshooting
-
Low Cell Viability:
-
Reduce the concentration of this compound or the duration of treatment.
-
Ensure the final DMSO concentration is not exceeding 0.1%.
-
-
No Inhibition of p-HSP27:
-
Confirm the activity of this compound.
-
Increase the concentration of the inhibitor.
-
Ensure the stimulus is effectively activating the p38/MK2 pathway.
-
-
High Background in Western Blot:
-
Increase the number and duration of washes.
-
Optimize the blocking buffer and antibody concentrations.
-
-
Variable ELISA Results:
-
Ensure accurate pipetting and consistent incubation times.
-
Use a fresh standard curve for each assay.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the role of the MK2 signaling pathway in various cellular processes and disease models.
References
- 1. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Human TNF-α ELISA Development Kit - Leinco Technologies [leinco.com]
- 4. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The MK2/Hsp27 axis is a major survival mechanism for pancreatic ductal adenocarcinoma under genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity assay using LLC-MK2 cell line [protocols.io]
Application Notes and Protocols for Utilizing MK2-IN-3 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2) is a serine/threonine kinase that plays a pivotal role in the cellular response to stress and in the inflammatory cascade. As a key downstream substrate of p38 MAPK, MK2 is implicated in various cellular processes, including cell cycle regulation, gene expression, and the production of pro-inflammatory cytokines like TNF-α. Its involvement in inflammatory diseases has made it an attractive target for therapeutic intervention. MK2-IN-3 is a potent, ATP-competitive inhibitor of MK2, demonstrating significant selectivity and utility in studying the physiological and pathological roles of this kinase.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro kinase assays.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of MK2.[1] This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of MK2 substrates. The inhibitor has a reported IC50 value of 8.5 nM for MK2.[1] It also exhibits inhibitory activity against other kinases, such as MK3 (IC50 = 210 nM) and MK5 (IC50 = 81 nM), though with significantly lower potency.[1]
Data Presentation
The inhibitory activity of this compound and other known MK2 inhibitors is summarized in the table below, providing a comparative overview of their potencies.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type |
| This compound | MK2 | 8.5 | Biochemical [1] |
| MK3 | 210 | Biochemical[1] | |
| MK5 | 81 | Biochemical[1] | |
| PF-3644022 | MK2 | 5.2 | Biochemical[2] |
| MK3 | 53 | Biochemical[2] | |
| PRAK | 5.0 | Biochemical[2] |
Signaling Pathway
The p38/MK2 signaling pathway is a crucial cascade in the cellular response to stress and inflammation. The pathway is initiated by various extracellular stimuli, leading to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), typically MKK3 or MKK6. These MAP2Ks then phosphorylate and activate p38 MAPK. Activated p38 MAPK translocates to the nucleus where it phosphorylates and activates MK2. Activated MK2 can then phosphorylate a variety of downstream substrates, leading to diverse cellular responses.
p38/MK2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for performing an in vitro kinase assay to determine the potency of this compound. Two common assay formats are described: a luminescence-based assay (ADP-Glo™) and a radiometric assay.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human MK2 enzyme
-
MK2 substrate peptide (e.g., HSP27tide: RRLNRQLSVA-amide)
-
This compound
-
ATP
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a solution of MK2 enzyme in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Prepare a solution of the substrate peptide and ATP in kinase buffer. The ATP concentration should be at or near the Km for MK2 (if known) to accurately determine the IC50 of an ATP-competitive inhibitor. A common starting concentration is 10 µM.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution or vehicle control (kinase buffer with DMSO) to the wells of the plate.
-
Add 10 µL of the MK2 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Radiometric Kinase Assay (³³P-ATP)
This classic method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Materials:
-
Recombinant human MK2 enzyme
-
MK2 substrate peptide (e.g., KKLNRTLSVA)
-
This compound
-
ATP
-
[γ-³³P]ATP
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
Phosphocellulose paper or membrane
-
Wash Buffer: 0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Prepare stock and serial dilutions of this compound as described in Protocol 1.
-
Prepare a solution of MK2 enzyme in kinase buffer.
-
Prepare a reaction mixture containing the substrate peptide, unlabeled ATP, and [γ-³³P]ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the this compound dilution or vehicle control with the MK2 enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate/[γ-³³P]ATP mixture.
-
Incubate at 30°C for 30-60 minutes.
-
-
Stopping the Reaction and Washing:
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Immediately immerse the filter paper in the wash buffer.
-
Wash the filter paper three times for 5-10 minutes each in a large volume of wash buffer to remove unincorporated [γ-³³P]ATP.
-
-
Data Acquisition and Analysis:
-
Dry the filter paper.
-
Place the filter paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 as described in Protocol 1.
-
Experimental Workflow Visualization
The general workflow for determining the IC50 of this compound in a kinase assay is depicted below.
References
Application Notes and Protocols for MK2-IN-3 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of MK2-IN-3, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2), in mouse models. This document includes summaries of key data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a highly selective, ATP-competitive inhibitor of MK2, a key downstream kinase in the p38 MAPK signaling pathway.[1] The p38/MK2 pathway is a critical regulator of inflammatory responses, primarily through the post-transcriptional control of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3][4][5] By inhibiting MK2, this compound can effectively reduce the production of these cytokines, making it a valuable tool for studying the role of the MK2 pathway in various disease models and a potential therapeutic agent for inflammatory diseases and cancer.[2][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant MK2 inhibitors to guide in vivo study design.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| MK2 (MAPKAP-K2) | 8.5 |
| MK3 | 210 |
| MK5 | 81 |
| ERK2 | 3,440 |
| MNK1 | 5,700 |
| p38α | >100,000 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][6]
Table 2: In Vivo Dosing of MK2 Inhibitors
| Compound | Species | Dose | Route of Administration | Dosing Frequency | Model | Efficacy |
| This compound | Rat | 20 mg/kg | Oral (p.o.) | Single dose | Lipopolysaccharide (LPS) challenge | 20% inhibition of TNFα production[6] |
| Unspecified MK2 Inhibitor | Mouse | Not specified | Not specified | 3 times per week for 3 weeks | Colitis-Associated Cancer (AOM/DSS) | Drastically reduced pro-inflammatory cytokines, immune cell influx, and tumor burden.[5][7] |
| Unspecified MK2 Inhibitor | Mouse | Not specified | Not specified | Not specified | Colitis-Associated Cancer (AOM/DSS) | Eliminated murine tumor development.[2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental design, the following diagrams are provided.
Caption: The p38/MK2 signaling pathway leading to pro-inflammatory cytokine production and its inhibition by this compound.
Caption: Experimental workflow for a colitis-associated cancer mouse model with this compound treatment.
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and administration of this compound in mouse models.
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare this compound for oral and parenteral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile deionized water (ddH₂O) or saline
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection: [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 22 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the this compound DMSO stock solution. Vortex until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Vortex until the solution is clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Vortex thoroughly.
-
This formulation results in a clear solution. It is recommended to use this solution immediately after preparation for optimal results.
Formulation for Oral Gavage (p.o.): [1]
-
Method 1 (Suspension):
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution of 0.5% to 1% CMC-Na in sterile water.
-
Add the this compound powder to the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).
-
Vortex thoroughly to create a homogenous suspension. Use a sonicator if necessary to break up any clumps.
-
Administer the suspension via oral gavage. Ensure the suspension is well-mixed before each administration.
-
-
Method 2 (Solution in Corn Oil): [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 8.5 mg/mL).
-
In a sterile tube, add 950 µL of corn oil.
-
Add 50 µL of the this compound DMSO stock solution to the corn oil.
-
Vortex thoroughly to mix. This formulation should be used immediately.
-
Protocol 2: In Vivo Efficacy Study in a Colitis-Associated Cancer (CAC) Mouse Model
Objective: To evaluate the efficacy of this compound in reducing tumor development in the AOM/DSS-induced CAC mouse model. This protocol is based on published studies using MK2 knockout mice and unspecified MK2 inhibitors.[2][4][5]
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6, 6-8 weeks old
Experimental Design:
-
Induction of CAC:
-
Day 0: Administer a single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10-12.5 mg/kg.
-
Day 5: Begin the first cycle of dextran sodium sulfate (DSS) administration by providing 2-2.5% (w/v) DSS in the drinking water for 5-7 days.
-
Follow the DSS administration with a recovery period of 14-21 days of regular drinking water.
-
Repeat the DSS cycle two more times.
-
-
Treatment Groups:
-
Randomly assign mice to two groups (n=8-10 mice per group) after tumor development is established (around day 54).
-
Group 1 (Vehicle Control): Administer the vehicle used for this compound formulation.
-
Group 2 (this compound): Administer this compound.
-
-
Dosing Regimen:
-
Dose: Based on the effective oral dose in rats (20 mg/kg), a starting dose range of 10-30 mg/kg for mice can be explored. Dose optimization studies are recommended.[6]
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
Frequency: Administer the treatment 3 times per week for 3 weeks.[5][7]
-
-
Efficacy Assessment (Endpoint at Day 80):
-
Tumor Burden: Euthanize the mice and dissect the entire colon. Count the number of tumors and measure their size using calipers.
-
Histological Analysis: Fix colon tissues in 10% neutral buffered formalin for paraffin embedding. Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and tumor grade.
-
Cytokine Analysis: Collect colon tissue homogenates or blood plasma to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or multiplex bead-based arrays.
-
Immunohistochemistry (IHC): Perform IHC on colon sections to analyze the infiltration of immune cells (e.g., macrophages using F4/80 staining).
-
Protocol 3: Pharmacokinetic (PK) Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice after a single dose.
Animal Model:
-
Species: Mouse
-
Strain: CD-1 or C57BL/6, 8-10 weeks old
Experimental Design:
-
Dosing:
-
Administer a single dose of this compound via the desired route (e.g., 10 mg/kg i.v. and 20 mg/kg p.o.).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at various time points post-administration.
-
Suggested time points for i.v. administration: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Suggested time points for p.o. administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for oral administration.
-
-
Conclusion
This compound is a valuable research tool for investigating the role of the p38/MK2 signaling pathway in mouse models of inflammation and cancer. The provided protocols offer a starting point for in vivo studies, but it is crucial to perform dose-response and toxicity studies to determine the optimal dosing regimen for specific mouse models and experimental questions. Careful consideration of the formulation and route of administration is essential for achieving reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of MK2 is protective in inflammation-associated colorectal cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of MK2-IN-3 for Microglia
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK2-IN-3 is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2), a key enzyme in the inflammatory signaling cascade. In microglia, the resident immune cells of the central nervous system, the p38/MK2 pathway plays a crucial role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Dysregulation of this pathway is implicated in various neuroinflammatory and neurodegenerative diseases. This document provides detailed protocols for determining the optimal concentration of this compound for inhibiting inflammatory responses in microglia, including methods for assessing cytotoxicity and measuring the inhibition of cytokine production.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the dose-dependent effects of this compound on microglia. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Cytotoxicity of this compound on Microglial Cells
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 0.1 | 98.2 | ± 5.1 |
| 0.5 | 97.5 | ± 4.8 |
| 1 | 96.3 | ± 5.3 |
| 5 | 94.1 | ± 6.2 |
| 10 | 91.8 | ± 5.9 |
| 25 | 75.4 | ± 7.1 |
| 50 | 52.3 | ± 8.5 |
Table 2: Inhibition of LPS-Induced TNF-α Production by this compound in Microglia
| This compound Concentration (µM) | TNF-α Concentration (pg/mL) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control, No LPS) | 25.3 | ± 8.2 | - |
| 0 (Vehicle Control, +LPS) | 850.6 | ± 75.4 | 0 |
| 0.1 | 723.0 | ± 68.1 | 15.0 |
| 0.5 | 467.8 | ± 55.9 | 45.0 |
| 1 | 255.2 | ± 30.1 | 70.0 |
| 5 | 127.6 | ± 18.5 | 85.0 |
| 10 | 85.1 | ± 12.3 | 90.0 |
Experimental Protocols
Microglia Cell Culture
This protocol describes the basic maintenance of a microglial cell line (e.g., BV-2).
-
Materials:
-
BV-2 murine microglial cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Maintain BV-2 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and seed them into new flasks or plates at the desired density. For experiments, a typical seeding density is 1 x 10⁵ cells/well in a 24-well plate.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on microglial cell viability.
-
Materials:
-
Microglial cells seeded in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed microglia in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
LPS Stimulation and Inhibition with this compound
This protocol describes the induction of an inflammatory response in microglia using Lipopolysaccharide (LPS) and its inhibition by this compound.
-
Materials:
-
Microglial cells seeded in a 24-well plate
-
This compound stock solution
-
LPS from E. coli (1 mg/mL stock in sterile water)
-
-
Procedure:
-
Seed microglia in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) or vehicle for 1 hour.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include a non-stimulated control group.
-
Incubate for 6-24 hours. The optimal incubation time should be determined based on the specific cytokine being measured.
-
After incubation, collect the cell culture supernatants for cytokine analysis.
-
Measurement of TNF-α by ELISA
This protocol is for quantifying the amount of TNF-α in the cell culture supernatants.
-
Materials:
-
Mouse TNF-α ELISA kit
-
Collected cell culture supernatants
-
Wash buffer, detection antibody, substrate solution, and stop solution (provided in the kit)
-
Microplate reader
-
-
Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: The p38/MK2 signaling pathway in microglia and the inhibitory action of this compound.
Application Notes and Protocols for MK2-IN-3 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK2-IN-3 is a potent and selective, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MAPKAPK2 or MK2), with an IC50 value of 8.5 nM.[1][2][3][4] It demonstrates selectivity for MK2 over other kinases such as MK3, MK5, ERK2, and MNK1.[2][4] This inhibitor is a valuable tool for studying the p38/MK2 signaling pathway, which plays a crucial role in inflammatory responses, including the production of tumor necrosis factor-alpha (TNFα).[2][3][5][6][7] Proper preparation of a stable stock solution is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H16N4O | [1] |
| Molecular Weight | 340.38 g/mol | [1][2] |
| CAS Number | 724711-21-1 | [1][2][4] |
| Appearance | Off-white to gray solid | [2] |
| Purity | ≥95% | [3] |
Solubility Data
The solubility of this compound in various solvents is crucial for the preparation of stock solutions. It is highly soluble in dimethyl sulfoxide (DMSO) but insoluble in water and ethanol.[1] It is recommended to use fresh, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can significantly reduce solubility.[1][2]
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | 50 mg/mL | 146.9 mM | --- | |
| 62.5 mg/mL | 183.62 mM | May require sonication. | [2][4] | |
| 68 mg/mL | 199.77 mM | --- | [1] | |
| DMF | 1.4 mg/mL | 4.11 mM | --- | [3] |
| Water | Insoluble | --- | --- | [1] |
| Ethanol | Insoluble | --- | --- | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to reach room temperature before use.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.40 mg of this compound (Molecular Weight = 340.38 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For 3.40 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Promote Dissolution: Vortex the solution thoroughly to facilitate dissolution. If necessary, sonicate the solution for a short period to ensure complete dissolution.[2][4]
-
Aliquot for Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.[2] This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Storage and Stability
Proper storage of this compound, both in solid form and as a stock solution, is essential to maintain its activity.
| Form | Storage Temperature | Stability | Notes | Reference |
| Solid Powder | -20°C | Up to 3 years | --- | [1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light. Avoid repeated freeze-thaw cycles. | [1][2][8] |
| -80°C | Up to 1 year | Protect from light. Avoid repeated freeze-thaw cycles. | [1][2] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound inhibits the p38/MK2 signaling pathway. Under cellular stress or inflammatory stimuli, p38 MAPK is activated and subsequently phosphorylates and activates MK2. Activated MK2 then phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines like TNFα and regulation of actin-dependent processes. This compound acts by competitively binding to the ATP-binding site of MK2, thereby preventing its activation and downstream signaling.[1][5][6][7][9][10][11]
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. MK2 and MK3--a pair of isoenzymes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAPKAP kinases MK2 and MK3 in inflammation: complex regulation of TNF biosynthesis via expression and phosphorylation of tristetraprolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The MK2/3 cascade regulates AMPAR trafficking and cognitive flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crucial Roles of the Protein Kinases MK2 and MK3 in a Mouse Model of Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crucial Roles of the Protein Kinases MK2 and MK3 in a Mouse Model of Glomerulonephritis | PLOS One [journals.plos.org]
MK2-IN-3 Administration for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of MK2-IN-3, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in various disease models.
Introduction
This compound is a small molecule inhibitor targeting MK2, a key downstream kinase in the p38 MAPK signaling pathway.[1] This pathway is a critical regulator of inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), making MK2 an attractive therapeutic target for a range of inflammatory diseases and cancer.[2][3] In vivo studies are essential to understand the pharmacokinetics, pharmacodynamics, and efficacy of this compound. The choice of administration route, dosage, and vehicle formulation is critical for the success of these studies. This document outlines established and potential administration routes for this compound and related MK2 inhibitors, providing a foundation for protocol development.
Signaling Pathway
The p38 MAPK/MK2 signaling cascade is a central pathway in the cellular response to stress and inflammatory stimuli. Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates and activates MK2. Activated MK2 then phosphorylates various downstream targets, leading to the stabilization of mRNAs encoding for pro-inflammatory cytokines like TNF-α. Inhibition of MK2 by compounds such as this compound blocks this cascade, thereby reducing the production of these inflammatory mediators.
Data Presentation
The following tables summarize quantitative data from in vivo studies of this compound and other representative MK2 inhibitors.
| Compound | Animal Model | Administration Route | Dosage | Vehicle | Efficacy | Reference |
| This compound | Rat LPS Model | Oral (p.o.) | 20 mg/kg (single dose) | Not specified | 20% inhibition of TNF-α production | [1] |
| PF-3644022 | Rat LPS Model | Oral (p.o.) | ED50 = 6.9 mg/kg | Not specified | Dose-dependent inhibition of TNF-α | [4] |
| PF-3644022 | Rat Arthritis Model | Oral (p.o.) | ED50 = 20 mg/kg (twice daily for 12 days) | Not specified | Dose-dependent inhibition of paw swelling | [4][5] |
| PF-3644022 | Mouse HNSCC Xenograft | Peritumoral | 30 µl of a 50 µM solution | Not specified | Enhanced radiation-induced tumor volume decrease | [6] |
| MMI-0100 | Murine Aortic Bypass Model | Ex vivo graft treatment | Not specified | Not specified | 72% reduction in intimal thickness | [7] |
| MMI-0100 | Mouse Myocardial Infarction | Not specified | Not specified | Not specified | ~50% reduction in fibrosis | [8] |
Table 1: Summary of In Vivo Studies with MK2 Inhibitors.
Experimental Protocols
Detailed methodologies for key experimental approaches are provided below. These protocols are based on published studies of MK2 inhibitors and can be adapted for use with this compound.
Protocol 1: Oral Administration in a Rat Model of Acute Inflammation
This protocol is based on studies with the MK2 inhibitor PF-3644022 in a lipopolysaccharide (LPS)-induced inflammation model in rats.[4]
Objective: To evaluate the efficacy of orally administered this compound in reducing systemic inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose or 10% Solutol HS-15 / 90% PEG 600)[9]
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male Lewis rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies
Procedure:
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. For example, to achieve a 20 mg/kg dose in a 200g rat with a dosing volume of 5 ml/kg, the concentration would be 4 mg/ml. Sonication may be required to achieve a uniform suspension.
-
Animal Dosing: Administer the this compound formulation or vehicle control to rats via oral gavage.
-
Induction of Inflammation: At a specified time post-dosing (e.g., 1 hour), induce systemic inflammation by intraperitoneal (IP) injection of LPS (dissolved in sterile saline).
-
Blood Collection: At a peak time for cytokine response (e.g., 90 minutes post-LPS challenge), collect blood samples via an appropriate method (e.g., cardiac puncture under anesthesia).
-
Cytokine Analysis: Process blood to obtain plasma or serum and measure TNF-α levels using a commercially available ELISA kit.
Experimental Workflow:
Protocol 2: Intraperitoneal Administration in a Mouse Xenograft Cancer Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound administered intraperitoneally in a mouse xenograft model.
Objective: To assess the impact of systemically delivered this compound on tumor growth.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth regularly using calipers.
-
Animal Randomization: Once tumors have reached the desired size, randomize mice into treatment and control groups.
-
Formulation Preparation: Prepare a solution of this compound in the chosen vehicle. Ensure the final concentration of DMSO is low to minimize toxicity.
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal injection at the desired dose and frequency (e.g., daily or every other day).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Logical Relationship of Experimental Components:
Vehicle Formulations
The solubility of this compound is a critical factor for in vivo administration. While specific solubility data for this compound in various vehicles is not extensively published, general guidelines for similar small molecule kinase inhibitors can be followed.
-
For Oral Administration (Suspension):
-
0.5% - 1% Carboxymethylcellulose (CMC) in water: A commonly used suspending agent.
-
0.5% Methylcellulose in water: Another widely used suspending agent.
-
-
For Parenteral Administration (Solution/Suspension):
-
DMSO/PEG/Saline or Water: A common co-solvent system. A typical formulation might consist of 5-10% DMSO, 30-40% PEG300 or PEG400, and the remainder as saline or water. The final concentration of DMSO should be kept as low as possible to avoid toxicity.
-
DMSO/Tween 80/Saline or Water: Tween 80 can be used as a surfactant to improve solubility. A possible formulation is 5% DMSO, 5% Tween 80, and 90% saline.
-
Corn oil with a small percentage of DMSO: For lipophilic compounds, corn oil can be a suitable vehicle for subcutaneous or intraperitoneal injections. A small amount of DMSO (e.g., 5%) can be used to initially dissolve the compound before suspension in the oil.
-
It is crucial to perform small-scale solubility and stability tests with the chosen vehicle before preparing large batches for in vivo studies. A vehicle control group must always be included in the experimental design.[10]
Conclusion
The administration of this compound in in vivo studies requires careful consideration of the administration route, dosage, and vehicle formulation to achieve meaningful and reproducible results. The protocols and data presented in this document, based on studies with this compound and other potent MK2 inhibitors, provide a solid foundation for researchers to design and implement their own in vivo experiments. Further optimization of these parameters for specific animal models and disease states will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with MMI-0100 reduces intimal hyperplasia ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Permeability Assay with MK2-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a crucial serine/threonine kinase that functions downstream of the p38 MAPK signaling pathway.[1][2] This pathway is a key regulator of cellular responses to stress and inflammation.[1][2][3] Activation of the p38/MK2 signaling cascade plays a significant role in various inflammatory diseases by modulating the expression of pro-inflammatory cytokines and influencing cytoskeletal remodeling.[1][4] Notably, the MK2 pathway has been implicated in the regulation of vascular endothelial permeability, a critical factor in inflammatory conditions and other pathologies such as cancer metastasis.[5][6] Increased endothelial permeability allows for the leakage of fluids and macromolecules from the bloodstream into surrounding tissues, a hallmark of inflammation.[6][7]
MK2-IN-3 is a potent and cell-permeable ATP-competitive inhibitor of MK2. Its ability to modulate the inflammatory response by targeting the MK2 pathway makes it a valuable tool for studying the mechanisms of inflammation and for the development of novel anti-inflammatory therapeutics. These application notes provide a detailed protocol for utilizing this compound in a cell-based permeability assay to investigate its effects on endothelial barrier function.
Mechanism of Action and Signaling Pathway
The p38 MAPK pathway is activated by various extracellular stimuli, including stress and inflammatory cytokines.[1][2] Upon activation, p38 MAPK phosphorylates and activates MK2.[2][4] Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates a range of downstream targets.[8] These substrates include heat shock protein 27 (HSP27), which is involved in actin filament dynamics and stress fiber formation, thereby influencing cell migration and endothelial permeability.[4][5][9] By inhibiting MK2, this compound can prevent the phosphorylation of these downstream targets, leading to the stabilization of the endothelial barrier and a reduction in permeability.
MK2 Signaling Pathway Diagram
Caption: p38/MK2 signaling pathway in endothelial permeability.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and expected outcomes in a cell permeability assay.
| Parameter | Value / Expected Outcome | Reference |
| This compound IC50 (in vitro kinase assay) | 8.5 nM | [10][11] |
| This compound IC50 (LPS-induced TNF-α in U937 cells) | 4.4 µM | [11] |
| Cell Line for Permeability Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | [4][9] |
| Permeability Inducer | Thrombin, TNF-α, or Lipopolysaccharide (LPS) | [4][5][8] |
| Expected Effect of this compound | Reduction in induced endothelial permeability | [5][9] |
| Primary Readout | Increased TEER values or decreased flux of FITC-dextran | [1][12] |
Experimental Protocols
Protocol 1: Transendothelial Electrical Resistance (TEER) Assay
This protocol measures changes in the electrical resistance across an endothelial cell monolayer, providing a quantitative measure of barrier integrity.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)
-
24-well tissue culture plates
-
This compound (solubilized in DMSO)
-
Permeability inducer (e.g., Thrombin at 1 U/mL or TNF-α at 10 ng/mL)
-
TEER measurement system (e.g., EVOM2™)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HUVECs onto the apical side of the Transwell® inserts at a density of 5 x 10^4 cells/insert and culture until a confluent monolayer is formed (typically 2-3 days).
-
Monolayer Integrity Check: Measure the basal TEER of the HUVEC monolayer. A stable and high TEER value (e.g., >30 Ω·cm²) indicates a confluent and functional barrier.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in endothelial cell growth medium. A final concentration range of 1-10 µM is recommended as a starting point. Include a vehicle control (DMSO).
-
Pre-incubate the HUVEC monolayers with different concentrations of this compound or vehicle for 1 hour.
-
-
Induction of Permeability:
-
After pre-incubation, add the permeability inducer (e.g., Thrombin or TNF-α) to the apical chamber of the inserts.
-
Include a negative control group with no inducer.
-
-
TEER Measurement:
-
Measure TEER at various time points after the addition of the inducer (e.g., 0, 1, 2, 4, 6, and 24 hours).
-
-
Data Analysis:
-
Subtract the resistance of a blank insert from the measured resistance of each well.
-
Multiply the resistance value by the surface area of the insert to obtain the TEER value (Ω·cm²).
-
Plot the TEER values over time for each treatment group to assess the effect of this compound on maintaining barrier integrity.
-
Protocol 2: FITC-Dextran Permeability Assay
This protocol measures the flux of a fluorescently labeled macromolecule (FITC-dextran) across the endothelial monolayer.
Materials:
-
HUVECs and culture reagents as in Protocol 1
-
FITC-dextran (e.g., 40 kDa or 70 kDa)
-
This compound
-
Permeability inducer
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from the TEER Assay Protocol.
-
FITC-Dextran Addition:
-
After the desired incubation time with the permeability inducer, add FITC-dextran to the apical chamber of each insert to a final concentration of 1 mg/mL.
-
-
Sample Collection:
-
At various time points (e.g., 30, 60, 120 minutes), collect a small aliquot of media from the basolateral (lower) chamber.
-
Replace the collected volume with fresh media.
-
-
Fluorescence Measurement:
-
Transfer the collected samples to a black 96-well plate.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for FITC (e.g., 485 nm excitation / 520 nm emission).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of FITC-dextran.
-
Calculate the concentration of FITC-dextran in the basolateral samples.
-
The apparent permeability coefficient (Papp) can be calculated to quantify the permeability. A lower Papp value indicates reduced permeability.
-
Experimental Workflow and Logical Relationships
Experimental Workflow Diagram
Caption: Workflow for cell permeability assay with this compound.
Conclusion
The provided protocols offer a robust framework for investigating the role of MK2 in regulating endothelial cell permeability using the specific inhibitor this compound. These assays are critical for understanding the molecular mechanisms underlying inflammatory diseases and for the preclinical evaluation of potential therapeutic agents targeting the p38/MK2 signaling pathway. By quantifying changes in endothelial barrier function, researchers can effectively assess the efficacy of MK2 inhibition in mitigating inflammation-induced vascular leakage.
References
- 1. researchgate.net [researchgate.net]
- 2. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cellbiologics.net [cellbiologics.net]
- 6. MK2 controls the level of negative feedback in the NF-κB pathway and is essential for vascular permeability and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeability of the endothelial barrier: identifying and reconciling controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK2 plays an important role for the increased vascular permeability that follows thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Methods for Measuring the Permeability of Cell Monolayers [mdpi.com]
Application Notes and Protocols for Utilizing MK2-IN-3 in a Lipopolysaccharide Stimulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon recognition by Toll-like receptor 4 (TLR4) on immune cells such as macrophages, LPS triggers a signaling cascade that results in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The p38 mitogen-activated protein kinase (MAPK) pathway is a critical mediator of this inflammatory response. Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream substrate of p38 MAPK, plays a pivotal role in regulating the expression of these inflammatory cytokines at the post-transcriptional level.
MK2-IN-3 is a potent and selective, ATP-competitive inhibitor of MK2. Its ability to suppress the production of key pro-inflammatory cytokines makes it a valuable tool for studying the role of the p38/MK2 signaling axis in inflammatory processes and for evaluating the therapeutic potential of MK2 inhibition. These application notes provide detailed protocols for utilizing this compound in an LPS stimulation assay using macrophage cell lines.
Mechanism of Action
LPS binding to the TLR4/MD-2/CD14 receptor complex on the surface of macrophages initiates a downstream signaling cascade that leads to the activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates MK2. The active p38/MK2 complex translocates from the nucleus to the cytoplasm, where MK2 phosphorylates various substrates, including tristetraprolin (TTP). Phosphorylation of TTP by MK2 prevents it from binding to the AU-rich elements (AREs) in the 3' untranslated region (UTR) of pro-inflammatory cytokine mRNAs, such as TNF-α, IL-6, and IL-1β. This stabilization of the mRNA leads to increased protein translation and secretion of these cytokines. This compound, by directly inhibiting the kinase activity of MK2, prevents the phosphorylation of its downstream targets, leading to the destabilization of pro-inflammatory cytokine mRNAs and a subsequent reduction in their production.
Data Presentation
The inhibitory activity of this compound on MK2 and its effect on cytokine production in a human monocyte-like cell line are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| MK2 | 0.85 |
| MK3 | 210 |
| MK5 | 81 |
| ERK2 | 3440 |
| JNK2 | >10000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 2: Effect of this compound on TNF-α Production in LPS-Stimulated U937 Cells
| Cell Line | Stimulant | Inhibitor | Readout | IC50 (µM) |
| U937 | LPS | This compound | TNF-α | 4.4 |
This table summarizes the cellular potency of this compound in a relevant inflammatory context.
Experimental Protocols
Protocol 1: In Vitro LPS Stimulation of Macrophages with this compound Treatment
This protocol describes a general procedure for treating a macrophage cell line (e.g., RAW 264.7 or THP-1) with this compound followed by stimulation with LPS to assess the impact on cytokine production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, ATCC TIB-71; or THP-1, ATCC TIB-202)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (prepare a stock solution in DMSO, e.g., 10 mM)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Reagents for cytotoxicity assay (e.g., MTT, LDH)
Procedure:
-
Cell Seeding:
-
Culture macrophage cells to ~80% confluency.
-
For suspension cells like THP-1, differentiate to a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours prior to the experiment.
-
Harvest and count the cells. Seed the cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to adhere (for adherent cells) or stabilize.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 30 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete culture medium. A final concentration of 100 ng/mL to 1 µg/mL is generally effective for stimulating robust cytokine production.
-
Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells, to which 10 µL of medium should be added).
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokine being measured (e.g., TNF-α peaks around 4-6 hours, while IL-6 may require longer).
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well for cytokine analysis using ELISA, following the manufacturer's instructions.
-
The remaining cell pellet can be used for cytotoxicity assessment (Protocol 2) or for gene expression analysis (e.g., qPCR).
-
Protocol 2: Cytotoxicity Assessment
It is crucial to determine if the observed reduction in cytokine production is due to the specific inhibitory activity of this compound or a result of cellular toxicity.
Materials:
-
Cell pellet from Protocol 1 or a parallel plate set up for cytotoxicity assessment.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
-
Solubilization buffer (for MTT assay).
Procedure (MTT Assay Example):
-
After collecting the supernatant for cytokine analysis, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: LPS-induced p38/MK2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in an LPS stimulation assay.
Application Notes and Protocols for Immunoprecipitation of MK2 Following MK2-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation (IP) of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), also known as MAPKAPK2, from cell lysates following treatment with the specific inhibitor, MK2-IN-3. This procedure is essential for studying the direct engagement of this compound with its target, assessing the impact of the inhibitor on MK2-protein interactions, and for downstream applications such as mass spectrometry-based proteomics to identify MK2 substrates.
Introduction
MK2 is a crucial serine/threonine kinase that functions downstream of p38 MAPK in response to cellular stress and inflammatory stimuli.[1][2][3] The p38/MK2 signaling axis plays a significant role in regulating the production of pro-inflammatory cytokines, making it an attractive target for therapeutic intervention in inflammatory diseases and cancer.[4][5][6][7] this compound is a potent and ATP-competitive inhibitor of MK2, making it a valuable tool for investigating the physiological and pathological roles of this kinase.[8][9]
Immunoprecipitation is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This allows for the enrichment of the target protein and its interacting partners, facilitating their subsequent analysis. When studying the effects of a kinase inhibitor like this compound, IP can be employed to confirm target engagement, analyze changes in protein complex formation, and investigate the phosphorylation status of downstream substrates.
Signaling Pathway
The p38/MK2 signaling pathway is a key regulator of the cellular stress response. Upon activation by various stressors, p38 MAPK phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates a range of substrates involved in mRNA stability, translation, and cytoskeletal organization. This compound acts by binding to the ATP-binding pocket of MK2, thereby preventing the phosphorylation of its downstream targets.
References
- 1. Anti-MK2 Antibody (A8727) | Antibodies.com [antibodies.com]
- 2. biocompare.com [biocompare.com]
- 3. Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) to Explore Kinase-Substrate Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell lysis buffer—reagent for protein extraction [takarabio.com]
- 8. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis with MK2-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing MK2-IN-3, a potent and selective inhibitor of MAPKAP-K2 (MK2), in flow cytometry-based assays. The following sections detail the mechanism of action, experimental protocols for analyzing apoptosis, cell cycle, and intracellular cytokine production, and present quantitative data in a structured format.
Introduction to this compound
This compound is a cell-permeable, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2).[1][2][3] MK2 is a key downstream substrate of p38 MAPK and plays a critical role in cellular stress responses, inflammation, and cell cycle regulation.[4][5][6] The p38/MK2 signaling pathway is integral to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) by regulating mRNA stability.[2][7][8] By inhibiting MK2, this compound allows for the investigation of the roles of the p38/MK2 pathway in various cellular processes.
Mechanism of Action: this compound selectively inhibits the kinase activity of MK2, thereby preventing the phosphorylation of its downstream substrates. This leads to the modulation of various cellular functions, including a reduction in the production of inflammatory cytokines.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on cellular endpoints that can be assessed by flow cytometry.
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) | Reference |
| MK2 | 8.5 | [1][2][3][7] |
| MK3 | 210 | [2][3] |
| MK5 | 81 | [2][3] |
| ERK2 | 3440 | [2] |
| MNK1 | 5700 | [2] |
| p38α | >100,000 | [2] |
Table 2: Effect of this compound on TNF-α Production
| Cell Line | Stimulant | This compound IC50 (µM) | Reference |
| U937 | LPS | 4.4 | [2][3] |
Table 3: Hypothetical Flow Cytometry Data Following this compound Treatment
| Assay | Cell Line | Treatment | Parameter | Value (%) |
| Apoptosis | Jurkat | Vehicle Control | Early Apoptotic (Annexin V+/PI-) | 5.2 |
| This compound (10 µM) | Early Apoptotic (Annexin V+/PI-) | 25.8 | ||
| Cell Cycle | HeLa | Vehicle Control | G2/M Phase | 15.3 |
| This compound (10 µM) | G2/M Phase | 38.9 | ||
| Intracellular Cytokine | THP-1 | LPS + Vehicle | TNF-α Positive Cells | 65.7 |
| LPS + this compound (5 µM) | TNF-α Positive Cells | 12.4 |
Note: The data in Table 3 are hypothetical and for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and the specific stimuli used.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for flow cytometry analysis with this compound.
Experimental Protocols
Note: The optimal concentration of this compound and treatment duration should be determined empirically for each cell line and experimental setup through dose-response and time-course experiments.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Cells of interest (e.g., Jurkat)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Apoptosis-inducing agent (e.g., Staurosporine, as a positive control)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a 6-well plate. Allow cells to adhere overnight if applicable.
-
Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Include a positive control for apoptosis (e.g., Staurosporine at 1 µM for 4 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into flow cytometry tubes.
-
For adherent cells, collect the supernatant (containing floating/apoptotic cells) and then detach the adherent cells using a gentle cell scraper or Trypsin-EDTA. Combine with the supernatant.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in 1 mL of cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V only, and PI only controls for proper compensation and gating.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10][11][12]
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A typical treatment time for cell cycle analysis is 24 hours.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
Protocol 3: Intracellular Cytokine Staining for TNF-α
This protocol is to measure the intracellular levels of TNF-α in response to a stimulus, with and without this compound treatment.
Materials:
-
Immune cells of interest (e.g., THP-1 monocytes)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated anti-human TNF-α antibody
-
Fluorochrome-conjugated isotype control antibody
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 4-6 hours).
-
For the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to all wells to block cytokine secretion.
-
-
Cell Harvesting and Surface Staining (Optional):
-
Harvest cells and wash with PBS.
-
If desired, perform staining for cell surface markers at this stage according to standard protocols.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C in the dark.
-
-
Intracellular Staining:
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer containing the fluorochrome-conjugated anti-TNF-α antibody or the isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend the final cell pellet in 300-500 µL of PBS or Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population of interest and quantify the percentage of TNF-α positive cells and the mean fluorescence intensity (MFI).[3][8][16][17]
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for utilizing this compound in flow cytometry to investigate its effects on apoptosis, cell cycle progression, and intracellular cytokine production. Researchers are encouraged to optimize the described protocols for their specific cell systems and experimental questions to fully leverage the potential of this potent MK2 inhibitor in elucidating the roles of the p38/MK2 signaling pathway.
References
- 1. The p38/MK2 Pathway Functions as Chk1-Backup Downstream of ATM/ATR in G2-Checkpoint Activation in Cells Exposed to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of JNK and p38 activation by flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 4. MK2 is a therapeutic target for high-risk multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. google.com [google.com]
- 7. Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotech.illinois.edu [biotech.illinois.edu]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 17. med.virginia.edu [med.virginia.edu]
Application of MK2-IN-3 in Primary Cell Culture: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK2-IN-3 is a potent and ATP-competitive inhibitor of the MAP kinase-activated protein kinase 2 (MK2 or MAPKAPK2).[1][2] As a key downstream substrate of p38 MAP kinase, MK2 plays a central role in cellular stress responses and inflammation.[2][3] Its inhibition is a promising strategy for anti-inflammatory therapies.[4] this compound offers a valuable tool for investigating the physiological and pathological roles of the p38/MK2 signaling axis in various primary cell types. This document provides detailed application notes and protocols for the use of this compound in primary cell culture.
Mechanism of Action
MK2 is activated through direct phosphorylation by p38 MAPK in response to cellular stress or inflammatory stimuli.[4][5] The active p38/MK2 complex translocates from the nucleus to the cytoplasm, where MK2 phosphorylates a range of substrates.[5] A primary function of MK2 is the post-transcriptional regulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[4][6] This regulation is often achieved by stabilizing the mRNA of these cytokines through the phosphorylation of mRNA-binding proteins like tristetraprolin (TTP).[6][7] this compound acts by competitively binding to the ATP pocket of MK2, thereby preventing its kinase activity and the subsequent downstream signaling events.[1]
Signaling Pathway Diagram
Caption: The p38 MAPK/MK2 signaling pathway and point of inhibition by this compound.
Data Presentation
Table 1: Inhibitor Specificity and Potency
| Target Kinase | IC₅₀ (nM) | Reference |
| MK2 (MAPKAPK2) | 8.5 | [1][2] |
| MK3 (MAPKAPK3) | 210 | [2] |
| MK5 (PRAK) | 81 | [2] |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Cellular Activity
| Cell Type / Assay | Stimulus | IC₅₀ (µM) | Reference |
| U937 human monocyte-like cells | LPS | 4.4 | [2] |
Table 3: Solubility and Storage
| Solvent | Max Concentration | Reference |
| DMSO | 68 mg/mL (~199.8 mM) | [1] |
| DMSO | 5 mg/mL | [2] |
| DMF | 1.4 mg/mL | [2] |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | N/A |
Applications in Primary Cell Culture
This compound is a valuable tool for studying inflammatory pathways and other MK2-dependent processes in various primary cells.
-
Immune Cells (Macrophages, Mast Cells): MK2/3 signaling is crucial for the production of inflammatory cytokines like TNF-α, IL-6, IL-13, and GM-CSF in response to stimuli such as Lipopolysaccharide (LPS) or Interleukin-33 (IL-33).[5][6][8] this compound can be used to dissect the role of MK2 in regulating cytokine mRNA stability and translation in these cells.[6]
-
Neurons: The p38-MK2/3 cascade is implicated in synaptic plasticity, regulation of AMPA receptor trafficking, and dendritic spine morphology in primary hippocampal neurons.[9]
-
Smooth Muscle Cells: MK2 and MK3 are involved in regulating the expression of inflammatory mediators in human airway smooth muscle cells, making this compound useful for studies on airway inflammation.[10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[1] For a 10 mM stock, add 294.4 µL of DMSO to 1 mg of this compound (MW: 339.38 g/mol ). Mix thoroughly by vortexing.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh serial dilutions in the appropriate serum-free cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
Protocol 2: General Workflow for Treating Primary Cells with this compound
Caption: General experimental workflow for using this compound in primary cell culture.
Protocol 3: Example - Inhibition of IL-33-Induced Cytokine Production in Primary Bone Marrow-Derived Mast Cells (BMMCs)
This protocol is adapted from methodologies described for studying cytokine regulation in mast cells and macrophages.[5][6]
-
Cell Culture: Culture primary BMMCs according to standard laboratory protocols.
-
Seeding: Seed BMMCs at a density of 1 x 10⁶ cells/mL in a 24-well plate.
-
Pre-treatment:
-
Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Pre-treat the cells by adding the this compound working solutions or vehicle control.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Stimulation:
-
Stimulate the cells by adding IL-33 to a final concentration of 10 ng/mL.[6]
-
Include an unstimulated control group (treated with vehicle only).
-
-
Incubation: Incubate the plates for 8-16 hours at 37°C.[6] The optimal incubation time may vary depending on the specific cytokine being measured and should be determined empirically.
-
Sample Collection:
-
After incubation, centrifuge the plates to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis. Store at -80°C until analysis.
-
(Optional) Lyse the cell pellet to extract RNA for qPCR analysis or protein for Western blot analysis to examine effects on mRNA stability or protein phosphorylation.
-
-
Analysis:
-
Measure the concentration of cytokines (e.g., TNF, IL-6, IL-13) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Analyze the results to determine the dose-dependent inhibitory effect of this compound on cytokine production.
-
Important Considerations
-
Cell Type Specificity: The optimal concentration of this compound and incubation times may vary significantly between different primary cell types. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific model system.
-
Off-Target Effects: While this compound is selective for MK2, it can inhibit MK3 and MK5 at higher concentrations.[2] Be mindful of potential off-target effects when interpreting data obtained using high doses of the inhibitor.
-
Controls: Always include appropriate controls in your experiments, including untreated, vehicle-treated, and stimulus-only groups, to ensure the observed effects are specific to the inhibition of MK2.
-
Primary Cell Quality: The health and viability of primary cells are paramount for obtaining reliable and reproducible results. Use cells at a low passage number and ensure proper handling and culture conditions.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. MK2 degradation as a sensor of signal intensity that controls stress-induced cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL‐33 regulates cytokine production and neutrophil recruitment via the p38 MAPK‐activated kinases MK2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IL-33 regulates cytokine production and neutrophil recruitment via the p38 MAPK-activated kinases MK2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MK2/3 cascade regulates AMPAR trafficking and cognitive flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Regulation of Cytokine and Chemokine Expression by MK2 and MK3 in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for Assessing MK2-IN-3 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vivo efficacy of MK2-IN-3, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). The protocols outlined below are designed to assess the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of this compound in relevant preclinical models of disease.
Introduction to this compound and the p38/MK2 Signaling Pathway
This compound is an ATP-competitive inhibitor of MK2 with an IC50 of 8.5 nM.[1][2] It is a critical downstream effector of the p38 MAPK signaling cascade, which is activated by cellular stress and inflammatory stimuli.[3][4] The p38/MK2 pathway plays a pivotal role in regulating the biosynthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) at the post-transcriptional level.[5][6] Inhibition of this pathway is a promising therapeutic strategy for a range of inflammatory diseases and cancers.[7][8][9] this compound has been shown to reduce TNF-α production in both cellular and in vivo models.[2]
The p38/MK2 Signaling Pathway
The diagram below illustrates the core signaling cascade involving p38 MAPK and MK2. Upon activation by upstream kinases (MKK3/6) in response to stress signals, p38 MAPK phosphorylates and activates MK2.[3][4] This activation leads to the phosphorylation of downstream substrates, such as tristetraprolin (TTP) and heat shock protein 27 (HSP27), which in turn regulate mRNA stability of inflammatory cytokines and actin cytoskeleton dynamics, respectively.[6][8]
Application Notes
Pharmacodynamic (PD) Assessment
The primary goal of in vivo PD studies is to demonstrate target engagement and downstream pathway modulation by this compound.
-
Biomarker Selection: Key biomarkers include the phosphorylation of direct MK2 substrates and the levels of downstream inflammatory cytokines.
-
Phospho-HSP27 (p-HSP27): A direct and reliable substrate for measuring MK2 activity. Inhibition of p-HSP27 in tissues or peripheral blood mononuclear cells (PBMCs) indicates target engagement.[8][10]
-
Inflammatory Cytokines: Measurement of TNF-α, IL-1β, IL-6, and IL-8 levels in plasma or tissue homogenates following a stimulus (e.g., lipopolysaccharide, LPS).[2][10][11]
-
-
In Vivo Models: Acute inflammatory models are well-suited for PD assessments. The most common is the LPS-induced endotoxemia model in rodents (mice or rats).
-
Methodology: Animals are pre-treated with this compound at various doses, followed by an LPS challenge. Blood and tissue samples are collected at peak response times to analyze biomarkers via ELISA, Western Blot, or multiplex assays.
Pharmacokinetic (PK) Assessment
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which informs dosing regimens for efficacy studies.
-
Parameters to Measure: Key PK parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and terminal half-life (t1/2).[10]
-
Methodology: A single dose of this compound is administered to animals (e.g., via oral gavage or intravenous injection). Blood samples are collected at multiple time points and the concentration of this compound in plasma is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
Efficacy Assessment in Disease Models
The choice of animal model is critical and should be relevant to the intended therapeutic indication.
-
Inflammatory Diseases (e.g., Rheumatoid Arthritis):
-
Oncology:
-
Model: Xenograft or syngeneic tumor models. For example, MDA-MB-231 breast cancer cells can be used in a mouse xenograft model.[8] Another example is the KPC mouse model for pancreatic cancer.[7]
-
Endpoints: Tumor growth inhibition (tumor volume and weight), assessment of metastasis, and analysis of PD biomarkers within the tumor tissue.[7][8]
-
-
Vascular Disease:
Quantitative Data Summary
The following tables summarize key quantitative data for MK2 inhibitors from published studies.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 | Reference |
|---|---|---|---|
| MK2 (MAPKAP-K2) | Enzymatic Assay | 8.5 nM | [1][2] |
| MK3 | Enzymatic Assay | 0.21 µM | [2] |
| MK5 | Enzymatic Assay | 0.081 µM | [2] |
| p38α | Enzymatic Assay | >100 µM | [2] |
| TNF-α Production | U937 Cells | 4.4 µM |[2] |
Table 2: In Vivo Efficacy Data for MK2 Inhibitors
| Inhibitor | Model | Dose | Route | Key Finding | Reference |
|---|---|---|---|---|---|
| This compound | Rat LPS Model | 20 mg/kg | p.o. | 20% inhibition of TNF-α production | [2] |
| ATI-450 | Phase IIa RA Trial | 50 mg | p.o. (BID) | >42% reduction in hs-CRP levels | [12] |
| ATI-450 | Phase IIa RA Trial | 50 mg | p.o. (BID) | Mean decrease in DAS28-CRP score of 2.0 | [12] |
| CMPD1 (p38/MK2 inhibitor) | Mouse Xenograft (MDA-MB-231) | Not specified | Not specified | Significantly reduced frequency of cancer cell-infiltrated vessels | [8] |
| MK2i-NP | Rabbit Vein Graft | Topical | ex vivo | Blocked neointima formation and preserved vessel patency |[13] |
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic Assessment in a Lipopolysaccharide (LPS) Challenge Model
This protocol details the assessment of this compound's ability to inhibit TNF-α production in vivo.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na for oral administration)[1]
-
Lipopolysaccharide (LPS) from E. coli
-
Saline
-
8-10 week old male Sprague-Dawley rats or C57BL/6 mice
-
ELISA kit for TNF-α
Procedure:
-
Acclimatization: Acclimate animals for at least one week prior to the experiment.
-
Dosing: Prepare this compound in the appropriate vehicle. Administer this compound (e.g., 20 mg/kg) or vehicle to animals via oral gavage (p.o.).[2]
-
LPS Challenge: One hour after drug administration, inject animals with LPS (e.g., 1 mg/kg, intraperitoneally) to induce an inflammatory response.
-
Sample Collection: At the time of peak TNF-α response (typically 90 minutes post-LPS), collect blood via cardiac puncture into EDTA-containing tubes.
-
Plasma Preparation: Centrifuge blood samples at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Analysis: Measure TNF-α concentrations in the plasma using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Interpretation: Calculate the percentage inhibition of TNF-α production for the this compound treated group compared to the vehicle-treated control group.
Protocol 2: Efficacy Assessment in a Xenograft Tumor Model
This protocol is designed to evaluate the anti-tumor efficacy of this compound.
Materials:
-
This compound and vehicle
-
Cancer cell line (e.g., MDA-MB-231 human breast cancer cells)
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice)
-
Matrigel
-
Calipers
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cells (e.g., 5 x 10^6 cells in 100 µL of saline/Matrigel mix) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, this compound). Begin daily administration of the drug at the desired dose and route.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor animal body weight as an indicator of general toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tissues can be collected for PD biomarker analysis (e.g., p-HSP27 by Western Blot or IHC).
-
Data Interpretation: Compare the mean tumor volume and weight between the treated and control groups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crucial Roles of the Protein Kinases MK2 and MK3 in a Mouse Model of Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPKAP kinases MK2 and MK3 in inflammation: complex regulation of TNF biosynthesis via expression and phosphorylation of tristetraprolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siteman.wustl.edu [siteman.wustl.edu]
- 8. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing the Inhibitory Effect of MK2-IN-3 on Cell Migration
Introduction
Cell migration is a fundamental biological process crucial for tissue development, wound healing, immune responses, and unfortunately, cancer metastasis.[1][2] The process is driven by the dynamic remodeling of the actin cytoskeleton. The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to cellular and environmental stressors, playing a significant role in regulating cell migration.[3][4][5] A critical downstream effector in this pathway is the MAPK-activated protein kinase 2 (MK2).[3][4] Upon activation by p38 MAPK, MK2 phosphorylates several substrates, including Heat Shock Protein 27 (HSP27).[6][7][8] Phosphorylation of HSP27 is a key event that modulates actin filament dynamics, which is essential for the cytoskeletal changes required for cell movement.[7][9]
MK2-IN-3 is a potent and selective inhibitor of MK2. By blocking the kinase activity of MK2, it prevents the phosphorylation of HSP27 and other downstream targets, thereby interfering with actin reorganization and inhibiting cell migration.[6][9] This makes this compound a valuable tool for studying the molecular mechanisms of cell migration and a potential therapeutic agent for diseases characterized by aberrant cell motility, such as metastatic cancer.[3][10][11][12]
These protocols provide detailed methods for quantifying the effect of this compound on cell migration using two standard in vitro techniques: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Relevant Signaling Pathway
The p38/MK2 signaling pathway is a primary regulator of stress-induced cell migration. External stimuli activate p38 MAPK, which in turn phosphorylates and activates MK2. Activated MK2 then phosphorylates HSP27, leading to the reorganization of the actin cytoskeleton necessary for cell motility. This compound directly inhibits MK2, breaking this chain of events.
Caption: The p38/MK2 signaling cascade leading to cell migration and its inhibition by this compound.
Experimental Workflow Overview
The general process for assessing the effect of this compound involves cell culture, treatment with the inhibitor, execution of a migration assay, data acquisition through imaging, and subsequent quantitative analysis.
Caption: A generalized workflow for assessing the impact of a compound on cell migration.
Protocol 1: Wound Healing (Scratch) Assay
This assay measures collective, two-dimensional cell migration. It is straightforward and effective for observing the "healing" of a cell-free gap over time.[2][13]
Materials
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Phase-contrast microscope with camera
Procedure
-
Cell Seeding: Seed cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.[13][14] This density must be optimized for each cell line.
-
Creating the Wound: Once cells reach >95% confluency, carefully aspirate the medium. Using a sterile 200 µL pipette tip, make a straight scratch down the center of the well.[2][13][15] Create a second scratch perpendicular to the first to create a cross if desired.[2]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[2]
-
Treatment: Add fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation) containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.
-
Imaging (T=0): Immediately place the plate on the microscope and capture the first image of the scratch in each well.[13] Use reference marks on the plate to ensure the same field of view is imaged each time.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.[13]
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.[2] Calculate the percentage of wound closure relative to the T=0 image for each condition.
Wound Closure (%) = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This assay quantifies the chemotactic response of individual cells migrating through a porous membrane towards a chemoattractant.[1][16]
Materials
-
24-well plates with Transwell® inserts (typically 8.0 µm pore size)[17]
-
Cell culture medium (serum-free and serum-containing)
-
PBS
-
This compound stock solution (in DMSO)
-
Fixation solution (e.g., 4% Paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)[1]
-
Microscope
Procedure
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the medium with serum-free medium to starve the cells. On the day of the assay, trypsinize and resuspend the cells in serum-free medium at a concentration of 1x10⁵ cells/mL.[1]
-
Inhibitor Treatment: Add the desired concentrations of this compound (or vehicle control) to the cell suspension and incubate for 30-60 minutes at 37°C.
-
Assay Setup: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chambers of the 24-well plate.[1][18]
-
Cell Seeding: Carefully place the Transwell inserts into the wells. Add 200 µL of the treated cell suspension to the upper chamber of each insert.[1]
-
Incubation: Incubate the plate for an appropriate duration (e.g., 12-24 hours, cell-type dependent) at 37°C in a 5% CO₂ atmosphere to allow for migration.[1][18]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[1][17]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% PFA for 15 minutes.[1] Wash with PBS, then stain with 0.1% crystal violet for 20-30 minutes.[1]
-
Imaging and Quantification: Gently wash the inserts with water to remove excess stain and allow them to air dry.[18] Using a microscope, count the number of stained, migrated cells in several representative fields of view for each membrane. Calculate the average number of migrated cells per field.
Data Presentation
Quantitative data from these experiments should be summarized to demonstrate the dose-dependent effect of this compound.
Table 1: Effect of this compound on Cell Migration
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) (Mean ± SD) | Migrated Cells per Field (Mean ± SD) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 4.1 | 188 ± 15 |
| This compound | 1 | 68.5 ± 5.3 | 112 ± 11 |
| This compound | 5 | 35.1 ± 3.8 | 45 ± 7 |
| This compound | 10 | 12.7 ± 2.5 | 16 ± 4 |
Interpretation: The data presented in Table 1 clearly indicate that this compound inhibits cell migration in a dose-dependent manner in both the wound healing and transwell migration assays. A higher concentration of the inhibitor results in a significant reduction in both the percentage of wound closure and the number of cells that migrated through the transwell membrane. This supports the hypothesis that MK2 activity is essential for the migratory capabilities of the cells under investigation.
References
- 1. researchhub.com [researchhub.com]
- 2. Scratch Wound Healing Assay [bio-protocol.org]
- 3. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanical Stress Signaling in Pancreatic Cancer Cells Triggers p38 MAPK- and JNK-Dependent Cytoskeleton Remodeling and Promotes Cell Migration via Rac1/cdc42/Myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The p38/MK2/Hsp25 Pathway Is Required for BMP-2-Induced Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A role for p38(MAPK)/HSP27 pathway in smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MK2 drives progression of pancreas and colon cancers by suppressing CD8+ T cell cytotoxic function and is a potential immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | MK2 drives progression of pancreas and colon cancers by suppressing CD8+ T cell cytotoxic function and is a potential immunotherapy target [frontiersin.org]
- 12. MK2 promotes p16 negative head and neck cancer migration, invasion, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Scratch Wound Healing Assay [en.bio-protocol.org]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 17. Corning Transwell Cell Migration Assay Ultimate Guide [corning.com]
- 18. static.igem.org [static.igem.org]
Troubleshooting & Optimization
MK2-IN-3 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of MK2-IN-3 in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic small molecule and, as such, exhibits poor solubility in aqueous solutions while being soluble in organic solvents. It is reportedly insoluble in water and ethanol.[1] Its primary recommended solvent is dimethyl sulfoxide (DMSO).[1][2][3]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. Why is this happening?
A2: This is a common issue encountered with hydrophobic compounds like many kinase inhibitors.[4] The DMSO stock allows for a high concentration of this compound, but when this is diluted into an aqueous buffer, the compound's low aqueous solubility can be exceeded, leading to precipitation. The final concentration of DMSO in your assay should also be considered, as higher percentages can help maintain solubility but may also affect the biological system.
Q3: What is the maximum recommended concentration of this compound in a DMSO:PBS mixture?
A3: One supplier reports a solubility of 0.5 mg/mL for this compound in a 1:1 mixture of DMSO and Phosphate Buffered Saline (PBS) at pH 7.2.[2] It is crucial to note that this is a 50% DMSO solution, which may not be suitable for all experimental systems.
Q4: Can I adjust the pH of my aqueous buffer to improve the solubility of this compound?
A4: Adjusting the pH of the buffer can be an effective strategy to increase the solubility of ionizable compounds. However, without a known pKa value for this compound, it is difficult to predict how pH changes will affect its solubility. A systematic approach of testing a range of pH values (e.g., from pH 5.0 to 9.0) would be required to determine the optimal pH for solubility. It is important to ensure that the chosen pH is also compatible with your experimental assay and the stability of the target protein.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 5 mg/mL | - | [2] |
| DMSO | 50 mg/mL | - | [3] |
| DMSO | 62.5 mg/mL (183.62 mM) | - | |
| DMSO | 68 mg/mL (199.77 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
| DMF | 1.4 mg/mL | - | [2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | This is a 50% DMSO solution. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
This protocol describes the recommended method for preparing a stock solution of this compound and diluting it into an aqueous buffer for in vitro assays.
-
Prepare a High-Concentration Stock Solution in 100% DMSO:
-
Weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher, depending on the reported solubility).
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., to 37°C) or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (Optional):
-
Depending on the final desired concentration in your assay, it may be beneficial to prepare an intermediate dilution of the DMSO stock solution in 100% DMSO. This can make the final dilution into the aqueous buffer more accurate.
-
-
Dilute into Aqueous Assay Buffer:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Perform a serial dilution of the stock solution into your aqueous assay buffer (e.g., PBS, Tris, HEPES).
-
Crucially, add the DMSO stock solution to the aqueous buffer while vortexing or mixing vigorously. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Ensure the final concentration of DMSO in the assay is as low as possible (typically <1%, and ideally <0.1%) and is consistent across all experimental conditions, including vehicle controls.
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, the final concentration of this compound may be too high for the chosen buffer and DMSO concentration.
-
Troubleshooting Guide
Issue: Precipitation is observed upon dilution of the DMSO stock into the aqueous buffer.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Simplified p38/MK2 Pathway
The p38 MAPK/MK2 signaling pathway is a key regulator of inflammatory responses. This compound is an ATP-competitive inhibitor of MK2.
Experimental Workflow: Preparing this compound for a Cell-Based Assay
This diagram outlines the general steps for preparing this compound for use in a typical cell-based experiment.
References
Technical Support Center: MK2-IN-3 Formulation for Animal Studies
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving and formulating MK2-IN-3 for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo use?
A1: this compound is practically insoluble in water and ethanol. Therefore, a co-solvent system is required for administration. Dimethyl sulfoxide (DMSO) is a good initial solvent due to the high solubility of this compound in it (up to 68 mg/mL).[1] However, for in vivo applications, DMSO concentration should be kept to a minimum due to potential toxicity. It is typically used in combination with other vehicles like PEG300, Tween 80, or corn oil to create a stable formulation suitable for injection or oral gavage.
Q2: How can I prepare this compound for intraperitoneal (IP) or intravenous (IV) injection?
A2: A common and validated formulation for injection is a solution containing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1] To prepare this, first dissolve the this compound powder in DMSO to make a stock solution. Then, add the other solvents in the specified order, ensuring the solution is clear at each step. The final solution should be prepared fresh before each use.
Q3: What is a suitable vehicle for oral administration (gavage) of this compound?
A3: For oral gavage, you have two main options: a suspension or a solution.
-
Suspension: A homogeneous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na). A concentration of at least 5 mg/mL can be achieved by mixing the compound with a CMC-Na solution.[1]
-
Solution: A solution for oral administration can be made by first dissolving this compound in a small amount of DMSO and then diluting it with corn oil.[1] For example, a 5% DMSO in corn oil mixture can be used.
Q4: My this compound formulation is precipitating. What should I do?
A4: Precipitation can occur due to several reasons:
-
Low Temperature: Some formulations may not be stable at lower temperatures. Try gently warming the solution.
-
Incorrect Solvent Ratio: Ensure the solvent ratios are accurate. The order of adding solvents can also be critical. Always add the co-solvents to the DMSO stock solution, not the other way around.
-
High Concentration: The desired final concentration might be too high for the chosen vehicle. You may need to adjust the concentration or the vehicle composition. Consider increasing the percentage of PEG300 or Tween 80 if compatible with your experimental design.
-
Freshness of Solvents: Using fresh, anhydrous DMSO is crucial as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
Q5: What is the stability of this compound in solution?
A5: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Formulations prepared for injection or oral gavage should be used immediately.[1]
Experimental Protocols
Preparation of this compound for Injection (IP/IV)
-
Prepare a Stock Solution: Dissolve this compound powder in 100% DMSO to a concentration of 22 mg/mL. Ensure it is fully dissolved.
-
Prepare the Vehicle: In a separate tube, mix PEG300, Tween 80, and ddH2O in a 40:5:50 ratio.
-
Final Formulation: Add the this compound stock solution to the vehicle to achieve the final desired concentration. For example, to make a 1.1 mg/mL solution, add 50 µL of the 22 mg/mL stock solution to 950 µL of the vehicle.
-
Vortex: Vortex the final solution until it is clear and homogenous. Use immediately.
Preparation of this compound for Oral Gavage (Suspension)
-
Weigh the Compound: Weigh the required amount of this compound powder.
-
Prepare CMC-Na Solution: Prepare a 0.5% or 1% (w/v) solution of CMC-Na in sterile water.
-
Create the Suspension: Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring continuously to form a uniform suspension.
-
Administer: Use a suitable gavage needle for administration. Ensure the suspension is well-mixed before drawing each dose.
Data Presentation
Table 1: Solubility and Recommended Formulations for this compound
| Solvent/Vehicle | Solubility/Concentration | Route of Administration | Notes |
| DMSO | 68 mg/mL[1] | - | Use as an initial solvent for stock solutions. Minimize final concentration in vivo. |
| Water | Insoluble[1] | - | Not suitable as a primary solvent. |
| Ethanol | Insoluble[1] | - | Not suitable as a primary solvent. |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O | ≥ 1.1 mg/mL[1] | Injection (IP/IV) | Prepare fresh. Add components in the specified order. |
| CMC-Na | ≥ 5 mg/mL[1] | Oral Gavage (Suspension) | Forms a homogeneous suspension. |
| 5% DMSO in Corn Oil | Formulation dependent[1] | Oral Gavage (Solution) | Dissolve in DMSO first, then add corn oil. |
Visualization
Caption: Workflow for preparing this compound formulations for animal studies.
References
potential off-target effects of MK2-IN-3
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of MK2-IN-3, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the inhibitor's off-target effects to ensure successful and accurate experimental outcomes.
Data Presentation: Kinase Selectivity Profile of this compound
This compound is a highly selective inhibitor for MK2. However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases. Understanding this selectivity profile is crucial for interpreting experimental results and identifying potential off-target effects.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. MK2 | Potential for Off-Target Effect |
| MK2 (MAPKAPK2) | 8.5 | 1 | On-Target |
| MK5 (PRAK) | 81 | 9.5 | High |
| MK3 (MAPKAPK3) | 210 | 24.7 | Moderate |
| ERK2 | 3,440 | 404.7 | Low |
| MNK1 | 5,700 | 670.6 | Low |
| p38α (MAPK14) | >100,000 | >11,765 | Very Low |
| MSK1 | >200,000 | >23,529 | Very Low |
| MSK2 | >200,000 | >23,529 | Very Low |
| CDK2 | >200,000 | >23,529 | Very Low |
| JNK2 | >200,000 | >23,529 | Very Low |
| IKK2 | >200,000 | >23,529 | Very Low |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.
Signaling Pathway Diagram
The following diagram illustrates the canonical p38 MAPK/MK2 signaling pathway. Understanding this pathway is essential for designing experiments and interpreting data when using this compound.
Caption: The p38 MAPK/MK2 signaling cascade.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
Issue 1: Unexpected or Noisy Results in Cell-Based Assays
Question: I am observing high variability or unexpected phenotypes in my cell-based experiments after treating with this compound. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | This compound is soluble in DMSO but may precipitate in aqueous cell culture media, especially at high concentrations.[1] Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium immediately before use. Ensure the final DMSO concentration is consistent across all treatments (including vehicle controls) and is below a cytotoxic level for your cell line (typically ≤ 0.1%). Visually inspect the media for any signs of precipitation after adding the inhibitor. |
| Off-Target Effects | At higher concentrations, this compound can inhibit other kinases such as MK3 and MK5.[2] These off-target effects could contribute to the observed phenotype. Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits MK2 without significantly affecting other kinases. Consider using a structurally different MK2 inhibitor as a complementary tool to confirm that the observed phenotype is due to MK2 inhibition. |
| Cell Line-Dependent Cytotoxicity | The cytotoxic effects of kinase inhibitors can vary significantly between different cell lines.[3] Determine the cytotoxicity of this compound in your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). This will help you establish a non-toxic working concentration range. |
| Experimental Variability | Inconsistent cell seeding density, passage number, or treatment times can lead to variable results. Maintain consistent cell culture practices. Ensure uniform cell seeding and treatment durations across all experimental replicates. |
Issue 2: Weak or No Inhibition of Downstream MK2 Targets
Question: I am not seeing a decrease in the phosphorylation of my downstream target (e.g., HSP27) after treating with this compound in my western blot. Why might this be?
Answer:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration or Incubation Time | The concentration of this compound may be too low, or the incubation time may be too short to achieve effective inhibition in your cellular context. Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting the phosphorylation of your target protein. |
| Poor Cell Lysis and Sample Preparation | Inefficient cell lysis can lead to incomplete protein extraction and degradation of phosphorylated proteins. Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target protein. Keep samples on ice throughout the preparation process. |
| Western Blotting Issues | Problems with antibody specificity, blocking buffers, or transfer efficiency can result in weak or no signal. Use a validated phospho-specific antibody for your target. Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains phosphoproteins that can increase background. Use Tris-buffered saline with Tween-20 (TBST) for washes. Ensure efficient protein transfer by optimizing transfer time and voltage. |
| Low Basal Pathway Activity | The p38/MK2 pathway may not be sufficiently active under your basal experimental conditions. Stimulate the pathway with an appropriate agonist (e.g., TNFα, IL-1β, anisomycin) before treating with this compound to create a larger window for observing inhibition. |
Experimental Workflow for Validating this compound Activity
This workflow outlines the key steps to confirm the on-target activity of this compound in a cellular context.
Caption: Workflow for validating this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound should be dissolved in 100% DMSO to prepare a stock solution (e.g., 10 mM).[1] Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For cellular experiments, dilute the stock solution into your culture medium to the final desired concentration immediately before use.
Q2: Can I use this compound for in vivo experiments?
A2: While this guide focuses on in vitro and cell-based assays, some kinase inhibitors can be formulated for in vivo use. However, this requires careful consideration of the inhibitor's pharmacokinetic and pharmacodynamic properties, as well as appropriate vehicle selection for administration. Consult the manufacturer's guidelines and relevant literature for in vivo applications of this compound.
Q3: How do I confirm that the observed cellular phenotype is specifically due to MK2 inhibition and not off-target effects?
A3: To increase confidence in the specificity of your results, consider the following approaches:
-
Use the lowest effective concentration: As determined by your dose-response experiments.
-
Use a genetic approach: Employ siRNA or shRNA to specifically knock down MK2 expression. If the phenotype of MK2 knockdown recapitulates the effect of this compound treatment, it provides strong evidence for on-target activity.
-
Rescue experiment: In MK2 knockdown or knockout cells, the phenotype should be absent and not inducible by the inhibitor.
Q4: What are the key downstream substrates of MK2 that I can use as readouts for its activity?
A4: A commonly used and reliable downstream substrate of MK2 is Heat Shock Protein 27 (HSP27). The phosphorylation of HSP27 at Serine 82 is directly mediated by MK2.[4] Therefore, monitoring the level of phospho-HSP27 (Ser82) by western blot is an excellent readout for MK2 activity and its inhibition by this compound. Other substrates include tristetraprolin (TTP) and other mRNA binding proteins involved in regulating cytokine expression.[5]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 of this compound
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant MK2 enzyme.
Materials:
-
Recombinant active MK2 enzyme
-
MK2-specific peptide substrate (e.g., a peptide derived from HSP27)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
Assay detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 100 µM) and perform a 1:3 or 1:5 serial dilution in kinase reaction buffer containing a constant, low percentage of DMSO. Include a DMSO-only vehicle control.
-
Prepare the kinase/substrate mixture: Dilute the recombinant MK2 enzyme and the peptide substrate to their final desired concentrations in the kinase reaction buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add inhibitor and kinase/substrate to the assay plate: Add a small volume of the serially diluted this compound or vehicle control to the wells of the assay plate. Then, add the kinase/substrate mixture to each well.
-
Incubate: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction: Add ATP to each well to start the reaction. The final ATP concentration should ideally be at or near the Km value for MK2 to accurately determine the IC50.
-
Incubate: Incubate the plate at room temperature for the optimized reaction time (e.g., 30-60 minutes).
-
Stop the reaction and detect the signal: Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Phospho-HSP27 in Cells Treated with this compound
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of its downstream target, HSP27, in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Stimulus for the p38/MK2 pathway (e.g., TNFα, anisomycin)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-HSP27 (Ser82) and mouse anti-total HSP27
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Pathway Stimulation: After pre-treatment, stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNFα for 15-30 minutes) to activate the p38/MK2 pathway. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-HSP27 (Ser82) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Then, incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To assess total protein levels as a loading control, the membrane can be stripped of the first set of antibodies and re-probed with the primary antibody against total HSP27, followed by the appropriate HRP-conjugated secondary antibody and ECL detection.
-
Data Analysis: Quantify the band intensities for phospho-HSP27 and total HSP27. Normalize the phospho-HSP27 signal to the total HSP27 signal to determine the relative level of phosphorylation.
References
Technical Support Center: MK2-IN-3 and Neuronal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MAPK-activated protein kinase 2 (MK2) inhibitor, MK2-IN-3, in neuronal cell models. This guide addresses specific issues related to potential cytotoxicity and experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2).[1][2] Its primary mechanism is to bind to the ATP pocket of MK2, preventing the phosphorylation of its downstream substrates. It has a reported IC50 (half-maximal inhibitory concentration) value of 8.5 nM for MK2.[1]
Q2: What is the role of the p38 MAPK/MK2 signaling pathway in neuronal cells?
The p38 MAPK/MK2 signaling axis is a crucial pathway in neurons that responds to cellular stress and inflammatory signals.[3][4] This pathway is involved in regulating synaptic plasticity, a fundamental process for learning and memory.[3][5][6] Specifically, it plays a role in group I metabotropic glutamate receptor (mGluR)-dependent long-term depression (LTD) through the control of actin remodeling and AMPA receptor trafficking.[3][4][7] The pathway is also activated in response to neuroinflammatory stimuli and is implicated in the pathology of neurodegenerative diseases like Alzheimer's.[6][8][9]
Q3: Is cytotoxicity an expected outcome when using this compound on neuronal cells?
The effect of MK2 inhibition on neuronal viability is context-dependent. While the p38α–MK2 pathway can regulate cell survival and death under stress conditions[10], its inhibition is not universally cytotoxic. In some contexts, such as neuroinflammation, inhibiting MK2 can be protective by reducing the production of pro-inflammatory mediators from microglia, thereby preventing microglial-mediated neuronal cell toxicity.[8][11] However, prolonged or high-concentration exposure could lead to cytotoxicity if the MK2 pathway is essential for the survival of a specific neuronal cell type under its particular culture conditions.
Q4: What is the selectivity profile of this compound?
While potent against MK2, this compound can also inhibit other kinases at higher concentrations. It is important to be aware of its activity against related kinases to distinguish on-target from off-target effects.
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
|---|---|
| MK2 | 8.5[2] |
| MK3 | 210[2] |
| MK5 | 81[2] |
This data highlights the need for using the lowest effective concentration to maintain selectivity for MK2.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound in a question-and-answer format.
Problem: High or Unexpected Cytotoxicity
Q: I'm observing significant cell death in my neuronal cultures after treatment with this compound. What are the possible causes and how can I troubleshoot this?
A: Unexpected cytotoxicity can arise from several factors. A systematic approach is necessary to identify the cause.
Troubleshooting Workflow: Unexpected Cytotoxicity
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 5. The p38<sup>MAPK</sup>-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 6. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MK2/3 cascade regulates AMPAR trafficking and cognitive flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK-activated protein kinase 2 deficiency in microglia inhibits pro-inflammatory mediator release and resultant neurotoxicity. Relevance to neuroinflammation in a transgenic mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pnas.org [pnas.org]
- 11. MK2 inhibitor PF-3644022 shows protective effect in mouse microglial N9 cell line induced with cigarette smoke extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MK2-IN-3 Incubation for Western Blot
Welcome to the technical support center for the use of MK2-IN-3 in Western blotting applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2).[1] It has a reported IC50 value of 8.5 nM.[1] By binding to the ATP pocket of MK2, it prevents the phosphorylation of downstream substrates.
Q2: What is the primary signaling pathway involving MK2?
A2: MK2 is a key downstream substrate of the p38 MAPK signaling pathway.[2] This pathway is activated by cellular stresses and inflammatory cytokines.[2] Upon activation, p38 MAPK phosphorylates and activates MK2, which in turn phosphorylates various downstream targets, including HSP27.[2]
Q3: What is a recommended starting point for this compound incubation time and concentration in cell-based assays for Western blot?
A3: Based on protocols for upstream p38 MAPK inhibitors like SB203580, a pre-treatment time of 1 to 2 hours with this compound before stimulation is a good starting point.[3] For concentration, starting with a dose-response experiment around the cellular IC50 (if available) or in the low micromolar range is advisable. For instance, one study on the p38 inhibitor SB203580 used a concentration of 10 µM.[3]
Q4: How can I optimize the incubation time of this compound for my specific cell line and stimulus?
A4: Optimization is crucial for achieving the best results. We recommend performing a time-course experiment. Pre-treat your cells with a fixed concentration of this compound for varying durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) before adding your stimulus. Then, probe for the phosphorylation of a downstream target like HSP27 to determine the optimal inhibition window.
Q5: What are the common downstream targets to verify MK2 inhibition by Western blot?
A5: A common and reliable downstream target for assessing MK2 activity is the phosphorylation of Heat Shock Protein 27 (HSP27) at Serine 82.[4] You can also probe for the phosphorylation of MK2 itself at Thr334.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No inhibition of p-MK2 or p-HSP27 observed | 1. Insufficient incubation time: The inhibitor may not have had enough time to effectively penetrate the cells and inhibit the kinase. 2. Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. 3. Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. | 1. Increase incubation time: Try a longer pre-treatment period (e.g., 4, 8, or even 12 hours). 2. Increase inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration. 3. Use fresh inhibitor: Ensure this compound is stored correctly and prepare fresh stock solutions. |
| High background on the Western blot | 1. Antibody concentration too high: The primary or secondary antibody concentration may be excessive. 2. Insufficient washing: Inadequate washing steps can lead to non-specific antibody binding. 3. Blocking issues: The blocking buffer may not be optimal for your antibodies. | 1. Titrate antibodies: Optimize the concentration of both primary and secondary antibodies. 2. Increase washing: Increase the number and duration of wash steps.[7] 3. Optimize blocking: Try a different blocking agent (e.g., BSA instead of milk, especially for phospho-antibodies) or increase the blocking time.[8][9] |
| Weak or no signal for target proteins | 1. Low protein abundance: The target protein may be expressed at low levels in your samples. 2. Poor antibody quality: The primary antibody may have low affinity or be inactive. 3. Inefficient transfer: Proteins may not have transferred efficiently from the gel to the membrane. | 1. Increase protein load: Load more protein onto the gel. 2. Use a different antibody: Test a different antibody against your target. 3. Optimize transfer: Ensure proper transfer conditions (time, voltage, buffer composition). |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell confluence, passage number, or stimulation conditions. 2. Inconsistent reagent preparation: Variations in the preparation of buffers and solutions. | 1. Standardize cell culture: Maintain consistent cell culture practices for all experiments. 2. Prepare fresh reagents: Use freshly prepared buffers and inhibitor solutions for each experiment. |
Experimental Protocols
Cell Lysis and Protein Quantification
-
After treatment with your stimulus and/or this compound, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
Western Blotting Protocol for p-HSP27
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 12% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-HSP27 (Ser82) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): To normalize, you can strip the membrane and reprobe for total HSP27 or a loading control like GAPDH or β-actin.
Visualizations
Caption: The p38/MK2 signaling cascade and the inhibitory action of this compound.
Caption: A generalized workflow for Western blot analysis.
Caption: A decision tree for troubleshooting lack of this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SB203580 | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-MAPKAPK-2 (Thr334) (27B7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. abwizbio.com [abwizbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
troubleshooting inconsistent results with MK2-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MK2-IN-3, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2).
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during experiments with this compound, helping you to identify and resolve potential sources of inconsistent results.
FAQs
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2).[1][2][3] By binding to the ATP pocket of MK2, it prevents the phosphorylation of downstream substrates, thereby inhibiting the p38/MK2 signaling pathway.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits high selectivity for MK2 over other related kinases. Notably, it is significantly less potent against MK3 and MK5 and shows minimal activity against p38α, the upstream activator of MK2.[2][3]
Troubleshooting Inconsistent Results
Q1: I am observing high variability between my experimental replicates. What could be the cause?
A1: High variability can stem from several factors. Here are a few possibilities to investigate:
-
Compound Solubility: this compound is insoluble in aqueous solutions.[1] Incomplete solubilization in your working solution can lead to inconsistent concentrations in your assays. Ensure the compound is fully dissolved in DMSO before further dilution into aqueous buffers or cell culture media. Visually inspect for any precipitation.
-
Pipetting Inaccuracy: Small volumes of concentrated stock solutions can be difficult to pipette accurately. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Cell-Based Assay Conditions: In cell-based assays, factors such as cell density, passage number, and serum concentration in the media can influence the cellular response to the inhibitor. Standardize these parameters across all experiments. The presence of serum proteins may also affect the bioactivity of the compound.[4]
Q2: The inhibitory effect of this compound in my cell-based assay is weaker than the reported IC50 value. Why might this be?
A2: Discrepancies between in vitro IC50 values and cellular potency are common. Potential reasons include:
-
High ATP Concentration in Cells: this compound is an ATP-competitive inhibitor.[1][2][3] The high intracellular concentration of ATP (millimolar range) can compete with the inhibitor for binding to MK2, leading to a decrease in apparent potency compared to biochemical assays which are often performed at lower ATP concentrations.[5]
-
Cell Permeability and Uptake: While generally cell-permeable, the rate of uptake and intracellular concentration of this compound can vary between different cell types.[6][7][8]
-
Inhibitor Stability: The stability of this compound in your specific cell culture medium and conditions over the duration of the experiment could be a factor. It is advisable to prepare fresh working solutions for each experiment.
-
Off-Target Effects: Although selective, off-target effects in a cellular context can sometimes complicate the interpretation of results.[5]
Q3: I am seeing inconsistent results in my Western blot analysis of p-HSP27 (a downstream target of MK2). What should I check?
A3: Inconsistent Western blot results can be due to a variety of factors related to both the inhibitor treatment and the blotting procedure itself.
-
Stimulation Conditions: Ensure that the stimulation of the p38/MK2 pathway (e.g., with anisomycin, UV, or cytokines) is consistent across experiments in terms of concentration and duration.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of your target proteins.
-
Antibody Performance: The quality and specificity of your primary antibody against p-HSP27 are crucial. Validate your antibody and ensure you are using it at the optimal dilution.
-
Loading Controls: Always use a reliable loading control to normalize for protein loading differences between lanes.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC50 | Reference |
| MK2 | Biochemical Assay | 8.5 nM | [1][3] |
| MK3 | Biochemical Assay | 210 nM | [3] |
| MK5 | Biochemical Assay | 81 nM | [3] |
| TNFα production | U937 cell-based assay | 4.4 µM | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound Activity
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of Heat Shock Protein 27 (HSP27), a downstream substrate of MK2.
Materials:
-
Cells (e.g., HeLa, U937)
-
This compound
-
DMSO
-
Cell culture medium
-
Stimulant (e.g., Anisomycin, Lipopolysaccharide (LPS), or UV radiation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total-HSP27, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anisomycin for 30 minutes) to activate the p38/MK2 pathway.[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-HSP27) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and acquire the signal using an imaging system.
-
Strip the membrane and re-probe with anti-total-HSP27 and a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated HSP27.
-
Protocol 2: TNFα ELISA for Measuring this compound Activity
This protocol outlines the measurement of secreted TNFα from cultured cells to assess the inhibitory effect of this compound.
Materials:
-
Cells capable of producing TNFα (e.g., U937, RAW 264.7, or primary macrophages)
-
This compound
-
DMSO
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Human or Mouse TNFα ELISA Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with a dilution series of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNFα production.
-
Incubate for an appropriate time (e.g., 4-6 hours) to allow for TNFα secretion.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant, avoiding disturbance of the cell pellet.
-
-
ELISA Procedure:
-
Perform the TNFα ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow TNFα to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided TNFα standards.
-
Calculate the concentration of TNFα in each sample based on the standard curve.
-
Determine the IC50 value of this compound for TNFα inhibition.
-
Mandatory Visualizations
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of this compound activity.
Caption: Workflow for determining the effect of this compound on TNFα production using ELISA.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of endocytic uptake of MK2‐inhibitor peptides [escholarship.org]
- 8. Mechanism of Enhanced Cellular Uptake and Cytosolic Retention of MK2 Inhibitory Peptide Nano-polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
preventing MK2-IN-3 precipitation in media
Welcome to the technical support center for MK2-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, particularly the prevention of its precipitation in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture medium can lead to inaccurate experimental results by altering the effective concentration of the inhibitor and potentially inducing cellular stress. This guide provides a systematic approach to identify and resolve these issues.
Visual Cue: Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2). MK2 is a key downstream substrate of p38 MAPK and plays a crucial role in inflammatory responses by regulating the synthesis of pro-inflammatory cytokines such as TNF-α.[1][2] By inhibiting MK2, this compound blocks this signaling pathway.
Signaling Pathway: p38/MK2 Pathway Inhibition by this compound
Caption: The p38/MK2 signaling pathway and the point of inhibition by this compound.
Q2: What are the common causes of this compound precipitation in cell culture media?
The precipitation of this compound is primarily due to its low aqueous solubility. Key contributing factors include:
-
High Final Concentration: Exceeding the solubility limit of this compound in the specific cell culture medium.
-
Improper Stock Solution Preparation: Incomplete dissolution of the compound in the initial solvent (e.g., DMSO).
-
Incorrect Dilution Method: Directly adding a highly concentrated DMSO stock into the aqueous culture medium can cause the compound to "crash out" of solution due to rapid solvent exchange.
-
Temperature Shock: Adding a cold stock solution to warm media can decrease solubility.
-
Media Composition: The presence of certain salts or other components in the media can affect the solubility of the compound. While fetal bovine serum (FBS) contains proteins that can sometimes help solubilize hydrophobic compounds, its effect on this compound is not well-documented and can be variable.[3][4][5]
Q3: In which solvents is this compound soluble?
Based on available data, the solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility | Reference |
| DMSO | ~68 mg/mL (~199.77 mM) | [2] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.1% to minimize cytotoxic effects. Some robust cell lines may tolerate up to 0.5%, but this should be determined experimentally. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution into cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Under sterile conditions, weigh out the appropriate amount of this compound powder. For 1 mL of a 10 mM stock solution (MW: 340.38 g/mol ), use 3.4 mg of this compound.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes to dissolve the compound completely. If necessary, gently warm the tube to 37°C for 5-10 minutes and vortex again. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Prepare Working Dilutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Crucially, perform serial dilutions. Do not add the concentrated stock directly to your final volume of media.
-
Step 1: Intermediate Dilution. Prepare an intermediate dilution (e.g., 1 mM) by adding a small volume of the 10 mM stock to pre-warmed complete cell culture medium (e.g., 10 µL of 10 mM stock into 90 µL of media). Gently vortex or pipette to mix.
-
Step 2: Final Dilution. Add the appropriate volume of the intermediate dilution to your final volume of pre-warmed complete cell culture medium to achieve the desired working concentration. For example, to make 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate dilution to 990 µL of media.
-
Gently mix the final working solution by inverting the tube. Do not vortex vigorously.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Your specific complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear bottom plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a Serial Dilution Series:
-
In sterile tubes or a 96-well plate, prepare a series of dilutions of this compound in your pre-warmed complete cell culture medium. A common approach is a 2-fold dilution series starting from a concentration that is higher than your intended highest experimental concentration (e.g., starting at 100 µM).
-
Ensure the final DMSO concentration is consistent across all dilutions and is at a non-toxic level (e.g., 0.1%).
-
-
Incubation:
-
Incubate the dilutions under your standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
Visual Inspection:
-
After incubation, carefully inspect each dilution for any signs of precipitation (cloudiness, visible particles, or a film at the bottom of the tube/well).
-
For a more sensitive assessment, transfer a small volume from each dilution to a microscope slide and examine under a microscope.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitate is the maximum soluble concentration of this compound in your specific medium under these conditions. It is recommended to use concentrations at or below this limit in your experiments.
-
Experimental Workflow: Determining and Using this compound
Caption: A typical experimental workflow for using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutrient Mixture F-12 Ham Formulation [sigmaaldrich.com]
- 5. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - TR [thermofisher.com]
assessing the stability of MK2-IN-3 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of MK2-IN-3 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly impacted by absorbed moisture.[2][5]
Q2: What is the solubility of this compound in common solvents?
A2: this compound is soluble in DMSO at various concentrations, with reports ranging from 5 mg/mL to 68 mg/mL.[3][4][5] However, it is poorly soluble in aqueous solutions like water and ethanol.[2]
Q3: How should I store stock solutions of this compound?
A3: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 12 months).[1][2][5] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and to protect it from light.[1][5]
Q4: I observed precipitation when diluting my this compound stock solution in aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of this compound. To mitigate this, ensure that the final concentration of DMSO in your working solution is kept as low as possible while maintaining the desired concentration of the inhibitor. It is also recommended to prepare fresh dilutions for each experiment and use them immediately. Vigorous vortexing or sonication during dilution may also help.
Q5: How can I assess the stability of this compound in my specific experimental conditions (e.g., cell culture media)?
A5: To assess the stability of this compound in your experimental solution, you can perform a time-course experiment where the compound is incubated in the solution for different durations. At each time point, the concentration of the remaining intact this compound can be quantified using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Citations |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1][2][3][4][5] |
| Reported Solubility in DMSO | 5 mg/mL to 68 mg/mL | [3][4][5] |
| Solubility in Water/Ethanol | Insoluble | [2] |
| Stock Solution Storage (Short-term) | -20°C for up to 1 month (protect from light) | [1][2][5] |
| Stock Solution Storage (Long-term) | -80°C for up to 12 months (protect from light) | [2][5] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO. | [1][2][5] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Prepare Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
-
Prepare Working Dilutions:
-
Perform serial dilutions of the DMSO stock solution into your aqueous experimental buffer (e.g., cell culture medium, kinase assay buffer) to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Prepare fresh working dilutions for each experiment and use them immediately to minimize potential degradation or precipitation.
-
Protocol 2: Assessing the Stability of this compound in an Aqueous Solution using HPLC
This protocol outlines a general method to determine the stability of this compound in a solution of interest (e.g., cell culture medium with 10% fetal bovine serum) over time.
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the desired aqueous buffer at the final experimental concentration.
-
Aliquot this solution into several sterile microcentrifuge tubes, one for each time point.
-
Prepare a "time zero" sample by immediately proceeding to the sample analysis step.
-
Incubate the remaining aliquots under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from incubation.
-
-
Sample Preparation for HPLC Analysis:
-
To precipitate proteins and other interfering components from the matrix (e.g., cell culture media), add an equal volume of cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the sample at -20°C for at least 30 minutes to enhance protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated material.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating reverse-phase HPLC (RP-HPLC) method. The method should be capable of separating the parent this compound peak from any potential degradation products.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL
-
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
-
Visualizations
p38 MAPK/MK2 Signaling Pathway
Caption: The p38 MAPK/MK2 signaling cascade and its inhibition by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Pharmacological and genetic inhibition of downstream targets of p38 MAPK in experimental nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: MK2-IN-3 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK2-IN-3, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of MK2 (also known as MAPKAPK2).[1][2] It binds to the ATP-binding pocket of the MK2 enzyme, preventing the phosphorylation of its downstream substrates.
Q2: What is the selectivity profile of this compound?
A2: this compound is a highly selective inhibitor for MK2. It shows significantly less potency against other kinases, including the closely related MK3 and MK5, as well as other kinases in the MAPK signaling pathway like ERK2 and p38α.[1][3] For detailed inhibitory concentrations, please refer to the data table below.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare stock solutions of this compound in anhydrous DMSO.[2][4] For long-term storage, aliquot the stock solution and store at -80°C for up to 6 months.[1][3] For shorter periods, storage at -20°C for up to 1 month is also acceptable, but protection from light is advised.[1][3] Avoid repeated freeze-thaw cycles.[3]
Q4: What is a typical working concentration for this compound in cell-based assays?
A4: The effective concentration of this compound will vary depending on the cell type and the specific experimental conditions. A good starting point is to perform a dose-response experiment. For inhibiting TNFα production in U937 cells, an IC50 of 4.4 µM has been reported.[1][5]
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been used in animal models. For oral administration in rats, a dose of 20 mg/kg has been shown to inhibit LPS-induced TNFα production.[1] Specific formulations for in vivo use, such as in corn oil or a solution with PEG300 and Tween80, have been described.[2]
Quantitative Data
Table 1: Inhibitory Activity of this compound Against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| MK2 (MAPKAPK2) | 8.5 [1][5] |
| MK5 | 81[1][5] |
| MK3 | 210[1][5] |
| ERK2 | 3,440[1] |
| MNK1 | 5,700[1] |
| p38α | >100,000[1] |
| MSK1 | >200,000[1] |
| MSK2 | >200,000[1] |
| CDK2 | >200,000[1] |
| JNK2 | >200,000[1] |
| IKK2 | >200,000[1] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A p38 Substrate-Specific MK2-EGFP Translocation Assay for Identification and Validation of New p38 Inhibitors in Living Cells: A Comprising Alternative for Acquisition of Cellular p38 Inhibition Data | PLOS One [journals.plos.org]
- 2. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of MK2-IN-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the p38 MAP kinase-activated protein kinase 2 (MK2) inhibitor, MK2-IN-3, in vivo.
FAQs & Troubleshooting Guides
This section addresses common issues related to the in vivo application of this compound, focusing on its low aqueous solubility and the resulting challenges in achieving adequate oral bioavailability.
Question 1: My in vivo experiment using orally administered this compound showed low or no efficacy. What are the potential causes and solutions?
Answer:
Low in vivo efficacy of this compound following oral administration is frequently linked to its poor oral bioavailability. This is primarily due to its low aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption into the bloodstream.
Troubleshooting Steps:
-
Confirm Compound Integrity: Before proceeding with complex formulation strategies, verify the purity and stability of your this compound stock.
-
Evaluate the Formulation Strategy: The formulation used to deliver this compound is critical for its absorption. A simple suspension in an aqueous vehicle like saline or water is often insufficient.
-
Consider Formulation Enhancement Strategies: To improve the solubility and absorption of this compound, consider the following formulation approaches:
-
Co-solvent Systems: Utilizing a mixture of solvents can enhance the solubility of poorly soluble compounds. A common example for preclinical studies involves a mixture of DMSO, PEG300, Tween 80, and water.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral absorption of lipophilic drugs. These formulations form fine emulsions in the GI tract, increasing the surface area for absorption.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.[1]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.
-
Question 2: How can I prepare an improved formulation of this compound for oral administration in rats?
Answer:
For preclinical in vivo studies in rats, a common and effective approach is to use a co-solvent formulation. Here is a sample protocol for preparing a formulation based on common practices for poorly soluble kinase inhibitors:
Example Co-solvent Formulation:
-
Vehicle Composition: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O.
-
Preparation Steps:
-
Dissolve the required amount of this compound in DMSO to create a stock solution (e.g., 22 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add ddH₂O to reach the final volume and mix thoroughly.
-
This formulation should be prepared fresh before each use.
-
Question 3: I am observing high variability in plasma concentrations of this compound between my study animals. What could be the cause?
Answer:
High inter-animal variability is a common challenge with poorly soluble compounds. The primary reasons include:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the formulation, especially when using oral gavage.
-
Physiological Variability: Differences in gastric pH, GI motility, and food intake between animals can affect drug dissolution and absorption. Standardizing feeding schedules (e.g., fasting overnight) can help minimize this variability.
-
Formulation Instability: If the compound precipitates out of the formulation before or after administration, it will lead to erratic absorption. Ensure your formulation is stable and the compound remains solubilized.
Question 4: How do I assess the oral bioavailability of my this compound formulation?
Answer:
To determine the oral bioavailability (F%), you need to perform a pharmacokinetic study comparing the plasma concentration-time profiles after oral (PO) and intravenous (IV) administration.
Key Steps:
-
Dose Administration: Administer a known dose of this compound via both oral gavage and intravenous injection to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the Area Under the Curve (AUC) for both the oral and IV routes. The absolute oral bioavailability is calculated using the following formula:
F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data for this compound in rats, illustrating the potential impact of an improved formulation on its oral bioavailability.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 20 | PO | 50 | 2.0 | 200 | 2% |
| Improved Formulation (e.g., SEDDS) | 20 | PO | 450 | 1.0 | 1800 | 18% |
| IV Solution | 5 | IV | 1500 | 0.08 | 2500 | 100% |
Note: This is illustrative data and actual results may vary.
Experimental Protocols
1. Protocol for Oral Gavage in Rats
This protocol outlines the standard procedure for administering a liquid formulation directly into the stomach of a rat.
-
Materials:
-
Appropriately sized gavage needle (16-18 gauge for adult rats)
-
Syringe with the prepared this compound formulation
-
Animal scale
-
-
Procedure:
-
Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.
-
Gently restrain the rat, holding it in an upright position.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue into the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the formulation.
-
Carefully withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
-
2. Protocol for Blood Sampling for Pharmacokinetic Studies in Rats
This protocol describes a common method for serial blood sampling from the saphenous vein.
-
Materials:
-
Sterile lancets or needles (25-27 gauge)
-
Micro-hematocrit tubes or other collection vials
-
Anticoagulant (e.g., EDTA)
-
Gauze
-
Heat lamp (optional, to promote vasodilation)
-
-
Procedure:
-
Gently warm the rat's leg with a heat lamp if necessary to increase blood flow.
-
Place the rat in a restraint tube.
-
Shave the fur over the lateral saphenous vein.
-
Apply gentle pressure above the knee to make the vein visible.
-
Puncture the vein with a sterile lancet or needle.
-
Collect the blood into a micro-hematocrit tube.
-
Apply gentle pressure to the puncture site with gauze to stop the bleeding.
-
Process the blood to separate the plasma for analysis.
-
3. Protocol for LC-MS/MS Quantification of this compound in Plasma
This protocol provides a general outline for the analysis of this compound in plasma samples.
-
Materials:
-
LC-MS/MS system
-
C18 reverse-phase column
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Internal standard (a structurally similar compound)
-
Plasma samples
-
-
Procedure:
-
Sample Preparation: Perform a protein precipitation by adding a volume of cold acetonitrile (containing the internal standard) to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins.
-
LC Separation: Inject the supernatant onto the C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both this compound and the internal standard.
-
Quantification: Create a standard curve by spiking known concentrations of this compound into blank plasma. Quantify the concentration in the study samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Visualizations
Caption: Simplified MK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the oral bioavailability of this compound.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
Technical Support Center: Managing MK2-IN-3 Autofluorescence in Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence in imaging experiments involving MK2-IN-3. The following resources are designed to help you identify the source of autofluorescence and provide actionable solutions to improve the quality and reliability of your imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
A1: this compound, also known as MK2 Inhibitor III, is a potent and selective, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2 or MAPKAPK2) with an IC50 value of 8.5 nM.[1][2][3] It is a cell-permeable pyrrolopyridine compound used in research to study the MK2 signaling pathway, which is involved in inflammation and cell survival.[2][4] By inhibiting MK2, researchers can investigate its role in various cellular processes and its potential as a therapeutic target.
Q2: I am observing high background fluorescence in my imaging experiment with this compound. Is the compound itself fluorescent?
A2: While any compound has the potential to be fluorescent, there is no readily available data to suggest that this compound possesses intrinsic fluorescent properties in the commonly used imaging channels. The observed autofluorescence is more likely originating from the biological sample itself or from the experimental procedures. Common sources of autofluorescence in cell and tissue imaging include:
-
Endogenous Cellular Components: Molecules like NADH, FAD (flavins), collagen, elastin, and lipofuscin are naturally fluorescent.[5][6]
-
Fixation: Aldehyde fixatives such as formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by reacting with cellular amines and proteins.[6][7]
-
Cell Culture Media: Components like phenol red and riboflavin in cell culture media can contribute to background fluorescence.[5]
-
Red Blood Cells: The heme in red blood cells is a significant source of autofluorescence.[7]
Q3: How can I confirm that what I'm seeing is autofluorescence?
A3: To determine if the observed background is autofluorescence, you should prepare an "unstained" control sample. This sample should be treated with this compound and undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of any fluorescently labeled antibodies or dyes. If you observe fluorescence in this control sample, it is due to autofluorescence.[7][8]
Q4: What are the general strategies to reduce autofluorescence?
A4: There are several approaches to mitigate autofluorescence, which can be broadly categorized as:
-
Experimental Design and Preparation: Optimizing your protocol to minimize the generation of autofluorescence from the start.
-
Chemical Quenching: Using chemical reagents to reduce the fluorescence of interfering molecules.
-
Spectral Separation: Choosing fluorophores that are spectrally distinct from the autofluorescence signal.
The troubleshooting guides below provide more detailed strategies.
Troubleshooting Guides
Guide 1: High Background in Fixed-Cell Imaging
This guide addresses common issues with autofluorescence in immunofluorescence experiments with fixed cells treated with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High background fluorescence in all channels, including the unstained control. | Aldehyde fixation (formaldehyde, glutaraldehyde) is a common cause of autofluorescence.[6][7] | 1. Reduce Fixation Time: Use the minimum fixation time required to preserve cellular morphology.[9]2. Change Fixative: Consider using a non-aldehyde fixative like ice-cold methanol or ethanol.[7]3. Chemical Quenching: Treat with sodium borohydride after fixation to reduce aldehyde-induced autofluorescence.[10][11] (See Protocol 1) |
| Punctate, granular fluorescence, especially in older cells or tissues. | Accumulation of lipofuscin, an age-related pigment that is highly autofluorescent.[7] | 1. Sudan Black B Staining: Treat the samples with Sudan Black B, a lipophilic dye that can quench lipofuscin autofluorescence.[8][12] (See Protocol 2)2. Commercial Quenching Reagents: Utilize commercially available antifade mounting media or quenching kits designed to reduce lipofuscin fluorescence.[7] |
| Diffuse background fluorescence in the green and blue channels. | Endogenous cellular fluorophores like NADH and flavins.[5] | 1. Choose Red-Shifted Fluorophores: Whenever possible, use primary antibodies conjugated to or secondary antibodies with fluorophores that emit in the red or far-red spectrum (e.g., Alexa Fluor 647), where cellular autofluorescence is typically lower.[7] |
Guide 2: High Background in Live-Cell Imaging
This guide focuses on troubleshooting autofluorescence in live-cell imaging experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High background fluorescence in the imaging media. | Components of the cell culture media, such as phenol red and riboflavin, are fluorescent.[5] | 1. Use Phenol Red-Free Media: For the duration of the imaging experiment, switch to a phenol red-free medium.[5]2. Use Imaging Buffer: For short-term imaging, replace the culture medium with an optically clear, buffered salt solution (e.g., Hanks' Balanced Salt Solution). |
| Diffuse cellular fluorescence that obscures the signal of interest. | Autofluorescence from endogenous molecules like NADH and FAD.[5] | 1. Optimize Imaging Settings: Adjust the gain and exposure settings to maximize the signal-to-noise ratio.2. Use Brighter Fluorophores: Select brighter fluorescent proteins or dyes to overwhelm the background autofluorescence. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Quenching Aldehyde-Induced Autofluorescence
This protocol is for use on formalin- or paraformaldehyde-fixed cells or tissue sections.
-
Deparaffinize and Rehydrate (for tissue sections): If using paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval (if required): Perform antigen retrieval as dictated by your specific antibody and protocol.
-
Prepare Sodium Borohydride Solution: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in phosphate-buffered saline (PBS). For example, dissolve 1 mg of sodium borohydride in 1 mL of PBS. Prepare this solution immediately before use, as it is not stable.[13]
-
Incubation: Incubate the fixed cells or tissue sections in the sodium borohydride solution for 10-15 minutes at room temperature.[10] You may observe some bubbling, which is normal.[14]
-
Washing: Wash the samples thoroughly with PBS (3 times for 5 minutes each) to remove any residual sodium borohydride.[10]
-
Proceed with Staining: Continue with your standard immunofluorescence protocol, starting with the blocking step.
Protocol 2: Sudan Black B Treatment for Quenching Lipofuscin Autofluorescence
This protocol is effective for tissues with high lipofuscin content, such as neuronal tissue, but can also reduce other sources of autofluorescence.
-
Complete Staining Protocol: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[8] Mix well and filter to remove any undissolved particles.
-
Incubation: After the final post-secondary antibody wash, immerse the slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.[10]
-
Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.[10] Then, wash thoroughly with PBS.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
Protocol 3: Using a Commercial Autofluorescence Quenching Kit (General Workflow)
Several commercial kits are available that can effectively reduce autofluorescence from various sources. The general workflow is as follows:
-
Perform Staining: Complete your standard primary and secondary antibody staining and washing steps.
-
Prepare Quenching Reagent: Prepare the quenching reagent according to the manufacturer's instructions. This often involves mixing several components.[15][16]
-
Incubate: Apply the quenching reagent to your sample and incubate for the recommended time (typically 2-5 minutes at room temperature).[15][16]
-
Wash: Wash the sample with PBS or another recommended buffer to remove the quenching reagent.[15]
-
Mount: Mount the coverslip with an appropriate mounting medium, often provided with the kit.[16]
Visualizing Experimental Workflows and Pathways
MK2 Signaling Pathway
Caption: Simplified MK2 signaling pathway activated by stress stimuli.
Troubleshooting Workflow for Autofluorescence
Caption: A workflow for troubleshooting autofluorescence in imaging experiments.
Decision-Making for Experimental Adjustments
Caption: Decision-making process for improving signal-to-noise in fluorescence imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. benchchem.com [benchchem.com]
- 9. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 10. benchchem.com [benchchem.com]
- 11. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. cambridge.org [cambridge.org]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: MK2-IN-3 and TNF-alpha Inhibition
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the efficacy of MK2-IN-3 in inhibiting Tumor Necrosis Factor-alpha (TNF-alpha) production in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm using this compound, but I'm not seeing any inhibition of TNF-alpha production. What could be the reason?
A1: Several factors could contribute to the lack of observed TNF-alpha inhibition with this compound. Here's a troubleshooting guide to help you identify the potential cause:
Troubleshooting Guide: Lack of TNF-alpha Inhibition by this compound
| Potential Cause | Troubleshooting Steps |
| Inhibitor Integrity and Concentration | - Verify Inhibitor Quality: Ensure the this compound is from a reputable source and within its expiration date. - Confirm Working Concentration: The reported IC50 for this compound on MK2 is 8.5 nM, but the IC50 for TNF-alpha inhibition in U937 cells is 4.4 µM.[1][2] A common mistake is using a concentration that is too low to be effective in a cellular context. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. - Check Solubility and Stability: this compound is typically dissolved in DMSO.[3] Ensure the inhibitor is fully dissolved and has not precipitated out of solution. Prepare fresh dilutions for each experiment as the compound's stability in aqueous media over time may be limited. |
| Experimental Setup | - Cell Type and Stimulus: The p38/MK2 pathway's role in TNF-alpha production can be cell-type specific. Confirm that in your chosen cell line, TNF-alpha production is indeed dependent on the p38/MK2 pathway. Lipopolysaccharide (LPS) is a potent inducer of TNF-alpha via this pathway in cell types like monocytes and macrophages.[4][5] - Pre-incubation Time: It is crucial to pre-incubate the cells with this compound for a sufficient amount of time before adding the stimulus (e.g., LPS). This allows the inhibitor to permeate the cells and engage with its target. A typical pre-incubation time is 30-60 minutes. - Stimulation and Harvest Times: The kinetics of TNF-alpha production can vary. Ensure your stimulation time is optimal for detecting a robust TNF-alpha signal and that you are harvesting the supernatant or cell lysate at the peak of production. |
| Cellular Mechanisms | - Cell Permeability: While this compound is described as cell-permeable, its uptake can vary between cell lines.[1][6] If you suspect poor permeability, you may need to try alternative delivery methods or a different inhibitor. - Alternative Signaling Pathways: TNF-alpha production can be regulated by multiple signaling pathways, including NF-κB.[4][7] It's possible that in your specific experimental context, an alternative pathway is the dominant driver of TNF-alpha synthesis, thus making it less sensitive to MK2 inhibition. - Inhibitor Inactivation: Cells can metabolize or actively transport inhibitors, reducing their effective intracellular concentration over time.[8] Consider this possibility if you observe an initial inhibition that is not sustained. |
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent and selective, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2).[3] MK2 is a key downstream substrate of p38 MAP kinase.[9] The p38/MK2 signaling pathway plays a crucial role in inflammation by regulating the biosynthesis of pro-inflammatory cytokines, including TNF-alpha.[10][11] MK2 activation leads to the phosphorylation of proteins involved in the stability and translation of TNF-alpha mRNA.[11] By inhibiting MK2, this compound blocks these downstream events, leading to a reduction in TNF-alpha production.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| MK2 IC50 (in vitro) | 8.5 nM | [1][2] |
| TNF-alpha Inhibition IC50 (U937 cells) | 4.4 µM | [1][2] |
| Selectivity (IC50) | MK3 (210 nM), MK5 (81 nM) | [1][2] |
| Solubility | DMSO: 5 mg/mL | [1] |
Signaling Pathway and Experimental Workflow
To aid in your experimental design and troubleshooting, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The p38/MK2 signaling pathway leading to TNF-alpha production.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. NF-κB, but not p38 MAP Kinase, Is Required for TNF-α–induced Expression of Cell Adhesion Molecules in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MK2 degradation as a sensor of signal intensity that controls stress-induced cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPKAP kinases MK2 and MK3 in inflammation: complex regulation of TNF biosynthesis via expression and phosphorylation of tristetraprolin - PubMed [pubmed.ncbi.nlm.nih.gov]
MK2-IN-3 In Vivo Efficacy: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MK2 inhibitor, MK2-IN-3, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2 or MAPKAPK2).[1][2] It functions by binding to the ATP pocket of MK2, preventing the phosphorylation of its downstream substrates. MK2 is a key component of the p38 MAPK signaling pathway, which is involved in cellular stress responses and inflammation.[3][4]
Q2: What is the in vitro potency and selectivity of this compound?
A2: this compound has an IC50 value of 8.5 nM for MK2.[1][2][5] It exhibits selectivity for MK2 over other kinases, including MK3 (IC50 = 0.21 µM), MK5 (IC50 = 0.081 µM), ERK2 (IC50 = 3.44 µM), and p38α (IC50 > 100 µM).[2]
Q3: What is the primary downstream effect of MK2 inhibition by this compound?
A3: A primary downstream effect of MK2 inhibition is the reduction of pro-inflammatory cytokine production, such as Tumor Necrosis Factor alpha (TNFα).[2][5] MK2 is known to regulate the biosynthesis of TNFα at a post-transcriptional level.[3]
Q4: What are the potential therapeutic applications of this compound?
A4: Given its role in inhibiting a key inflammatory pathway, this compound and other MK2 inhibitors are being investigated for various indications, including cancer, cardiovascular diseases, neurodegenerative disorders, and autoimmune diseases.[6] Specifically, MK2 has been identified as a potential therapeutic target in high-risk multiple myeloma and may play a role in glomerulonephritis.[7][8]
Troubleshooting Guide for In Vivo Efficacy Studies
Researchers may encounter challenges in observing the expected in vivo efficacy of this compound. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Lack of In Vivo Efficacy
If you are not observing the expected therapeutic effect of this compound in your animal model, consider the following potential causes and troubleshooting steps.
Potential Cause 1: Suboptimal Formulation and/or Administration
The formulation and route of administration can significantly impact the bioavailability of the compound.
-
Suggested Action:
-
Verify Formulation: Ensure the formulation is appropriate for the chosen route of administration and that this compound is fully solubilized or uniformly suspended. Refer to the table below for a validated in vivo formulation.
-
Check Administration Technique: Improper administration (e.g., incorrect gavage technique) can lead to variability in drug exposure.
-
Potential Cause 2: Inadequate Dose or Dosing Regimen
The dose and frequency of administration may not be sufficient to achieve and maintain a therapeutic concentration at the target site.
-
Suggested Action:
-
Dose Escalation Study: If tolerated, perform a dose-escalation study to determine if a higher dose leads to the desired effect.
-
Pharmacokinetic (PK) Study: Conduct a PK study to determine the half-life of this compound in your animal model. This will inform the optimal dosing frequency.
-
Potential Cause 3: Poor Target Engagement
Even with adequate systemic exposure, the inhibitor may not be reaching its target in the desired tissue or engaging with the MK2 enzyme effectively.
-
Suggested Action:
-
Pharmacodynamic (PD) Biomarker Analysis: Measure the phosphorylation of a known MK2 substrate, such as HSP27 or CREB, in tumor or relevant tissue samples.[9] A lack of reduction in phosphorylation of these biomarkers after treatment would indicate poor target engagement.
-
Assess Drug Concentration in Target Tissue: If possible, measure the concentration of this compound in the target tissue to confirm it is reaching the site of action.
-
Potential Cause 4: Animal Model Selection
The chosen animal model may not be appropriate for evaluating the efficacy of an MK2 inhibitor.
-
Suggested Action:
-
Confirm Pathway Activation: Ensure that the p38/MK2 pathway is activated and plays a significant role in the disease pathology of your chosen model. This can be assessed by measuring the levels of phosphorylated p38 and MK2 in diseased tissue.
-
Review Literature: Consult the literature for validated animal models for studying the p38/MK2 pathway in your disease of interest.
-
Quantitative Data Summary
| Parameter | Value | Species | Disease Model | Efficacy | Source |
| In Vitro IC50 (MK2) | 8.5 nM | - | - | - | [1][2] |
| In Vivo Dose | 20 mg/kg | Rat | Lipopolysaccharide (LPS) model | 20% reduction in TNFα production | [2] |
Experimental Protocols
In Vivo Formulation Preparation
For a clear injectable solution, the following protocol has been validated:
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 22 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately.[1]
For oral administration, a homogeneous suspension can be prepared in CMC-Na (e.g., 5 mg/mL).[1]
Visual Guides
Signaling Pathway of MK2
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A general experimental workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting the lack of in vivo efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK2 and MK3--a pair of isoenzymes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Crucial roles of the protein kinases MK2 and MK3 in a mouse model of glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MK2 is a therapeutic target for high-risk multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MK2-IN-3 Concentration to Avoid Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of MK2-IN-3 in your experiments, ensuring effective target inhibition while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2).[1] It functions by binding to the ATP pocket of the MK2 enzyme, preventing the phosphorylation of its downstream substrates.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for cell-based assays is to perform a dose-response curve ranging from low nanomolar to mid-micromolar concentrations (e.g., 1 nM to 50 µM). The biochemical IC50 for this compound is 8.5 nM, while the IC50 for the inhibition of TNF-α production in U937 cells is 4.4 µM.[2] This suggests that cellular efficacy may require higher concentrations than the biochemical IC50.
Q3: What are the known downstream targets of MK2 that can be used to confirm its inhibition?
A3: A key downstream substrate of MK2 is Heat Shock Protein 27 (HSP27). Inhibition of MK2 activity can be monitored by a decrease in the phosphorylation of HSP27 at Serine 82 (p-HSP27). This can be assessed by western blotting.
Q4: Is there a risk of off-target effects with this compound?
A4: While this compound is selective for MK2, high concentrations may lead to off-target effects. For instance, a study on another MK2 inhibitor, CMPD1, revealed that it can induce cytotoxicity independent of MK2 inhibition by targeting tubulin.[3] Therefore, it is crucial to carefully titrate the concentration of this compound and, if possible, use a secondary, structurally different MK2 inhibitor to confirm that the observed phenotype is due to on-target effects.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed at Expected Efficacious Concentrations
Possible Cause 1: Off-Target Cytotoxicity
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Cytotoxicity: Use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the EC50 (half-maximal effective concentration) for cytotoxicity in your specific cell line.
-
Compare with On-Target Inhibition: In parallel, perform a dose-response analysis for the inhibition of a downstream MK2 target, such as p-HSP27, by western blot.
-
Analyze the Therapeutic Window: If the cytotoxic concentration is significantly higher than the concentration required for target inhibition, there is a viable experimental window. If the concentrations overlap, the observed cell death may be due to off-target effects.
-
Use a Secondary Inhibitor: Confirm your findings with a structurally unrelated MK2 inhibitor. If both inhibitors produce the same phenotype at concentrations that inhibit p-HSP27, it is more likely an on-target effect.
-
Possible Cause 2: Solvent Toxicity
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically ≤ 0.5%).
-
Run a Vehicle Control: Always include a vehicle-only control (medium with the same concentration of solvent as your highest drug concentration) to assess the effect of the solvent on cell viability.
-
Issue 2: Inconsistent or No Inhibition of Downstream Target (p-HSP27)
Possible Cause 1: Suboptimal Inhibitor Concentration
-
Troubleshooting Steps:
-
Titrate the Inhibitor: Perform a dose-response experiment with a wider range of this compound concentrations.
-
Optimize Treatment Time: The effect of the inhibitor may be time-dependent. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time for observing p-HSP27 inhibition.
-
Possible Cause 2: Low Basal MK2 Activity
-
Troubleshooting Steps:
-
Stimulate the p38/MK2 Pathway: In some cell lines, the basal activity of the p38/MK2 pathway may be low. Consider stimulating the pathway with an appropriate agonist (e.g., anisomycin, sorbitol, or a relevant cytokine like IL-1β or TNF-α) prior to or concurrently with this compound treatment to induce a robust p-HSP27 signal.
-
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target/Process | IC50 Value | Cell Line/System | Reference |
| MK2 (biochemical) | 8.5 nM | Cell-free | [2] |
| MK5 (biochemical) | 81 nM | Cell-free | [2] |
| MK3 (biochemical) | 210 nM | Cell-free | [2] |
| ERK2 (biochemical) | 3.44 µM | Cell-free | [2] |
| MNK1 (biochemical) | 5.7 µM | Cell-free | [2] |
| p38α (biochemical) | >100 µM | Cell-free | [2] |
| TNF-α Production | 4.4 µM | U937 cells | [2] |
Table 2: Cytotoxicity Data for an Alternative MK2 Inhibitor (CMPD1)
| Cell Line | EC50 (µM) | Assay | Reference |
| U87 | 1.5 | AlamarBlue | [3] |
| U87-EGFRvIII | 1.2 | AlamarBlue | [3] |
| A172 | 2.5 | AlamarBlue | [3] |
| U251 | 3.0 | AlamarBlue | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
Objective: To determine the highest concentration of this compound that does not significantly affect cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested range is from 0.01 µM to 50 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot cell viability (%) against the log of the this compound concentration to determine the EC50 for cytotoxicity.
Protocol 2: Western Blot for p-HSP27 (Ser82) to Confirm MK2 Inhibition
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of its downstream substrate, HSP27.
Materials:
-
Cell lysates from cells treated with this compound and controls
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-HSP27 (Ser82) and rabbit anti-HSP27 (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-HSP27 (Ser82) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total HSP27 or a housekeeping protein like GAPDH or β-actin.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of p-HSP27 to total HSP27.
Visualizations
Caption: The p38/MK2 signaling pathway is activated by stress and inflammatory cytokines, leading to the phosphorylation of HSP27 and regulation of TNF-α mRNA stability. This compound inhibits MK2, blocking these downstream effects.
Caption: A streamlined workflow for determining the optimal experimental concentration of this compound by comparing its cytotoxic and on-target inhibitory effects.
Caption: A decision tree to guide troubleshooting efforts when encountering common issues with this compound experiments, such as high cytotoxicity or lack of target inhibition.
References
Validation & Comparative
A Comparative Guide to the Selectivity of MK2 Inhibitors: MK2-IN-3 vs. PF-3644022
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two prominent research inhibitors of MAPK-activated protein kinase 2 (MK2): MK2-IN-3 and PF-3644022. The information presented is intended to assist researchers in making informed decisions when selecting a tool compound for their studies of the MK2 signaling pathway and its role in inflammation and other cellular processes.
Introduction to MK2 and its Signaling Pathway
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that acts as a key downstream substrate of p38 MAPK.[1][2] The p38/MK2 signaling axis is a critical regulator of inflammatory responses, primarily through the post-transcriptional regulation of pro-inflammatory cytokines such as TNFα and IL-6.[1][3] Upon activation by cellular stressors, p38 MAPK phosphorylates and activates MK2, which in turn phosphorylates downstream targets, leading to the stabilization of mRNAs encoding inflammatory mediators.[1][4] Given its central role in inflammation, MK2 has emerged as an attractive therapeutic target for a range of inflammatory diseases.
Below is a diagram illustrating the simplified p38/MK2 signaling pathway leading to inflammation.
Caption: Simplified p38/MK2 signaling cascade in inflammation.
Kinase Selectivity Profiles: A Head-to-Head Comparison
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to confounding experimental results and potential toxicity. Both this compound and PF-3644022 have been profiled against panels of kinases to determine their selectivity. The following table summarizes their inhibitory activity (IC50 values) against MK2 and a selection of other kinases.
| Kinase Target | This compound IC50 (nM) | PF-3644022 IC50 (nM) |
| MK2 | 8.5 [5][6][7] | 5.2 [8][9] |
| MK3 (MAPKAPK3) | 210[5][7] | 53[8][9] |
| MK5 (PRAK) | 81[5][7] | 5.0[8][9] |
| MNK1 | 5700[5] | 3000[9] |
| MNK2 | >200000[5] | 148[8][9] |
| p38α | >100000[5] | - |
| ERK2 | 3440[5] | - |
| MSK1 | >200000[5] | >1000[9] |
| MSK2 | >200000[5] | >1000[9] |
| JNK2 | >200000[5] | - |
| IKK2 | >200000[5] | - |
| CDK2 | >200000[5] | - |
Note: A lower IC50 value indicates greater potency. "-" indicates data not available from the provided search results.
From the data, both compounds are potent inhibitors of MK2. PF-3644022 exhibits slightly higher potency for MK2 and also potently inhibits MK5 (PRAK).[8][9] this compound, on the other hand, shows a higher degree of selectivity for MK2 over MK3 and MK5 compared to PF-3644022.[5][7] Both inhibitors are significantly less potent against other kinases in the MAPK signaling pathways and other kinase families, demonstrating their utility as selective tool compounds.
Experimental Methodologies for Kinase Profiling
The determination of inhibitor selectivity is crucial for the validation of small molecule probes. The following outlines a general experimental protocol for kinase inhibitor profiling, based on common methodologies cited in the literature.
In Vitro Kinase Assay (General Protocol)
A common method to determine the potency of an inhibitor against a purified kinase is through an in vitro kinase assay. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: The inhibitor (this compound or PF-3644022) is serially diluted to a range of concentrations.
-
Kinase Reaction Setup: The kinase, a specific substrate (e.g., a peptide), and a reaction buffer are combined in the wells of a microplate.
-
Inhibitor Incubation: The diluted inhibitor is added to the wells containing the kinase reaction mix and incubated for a defined period.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Incubation: The reaction is allowed to proceed for a set amount of time at a controlled temperature.
-
Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured. Common detection methods include radiometric assays ([³³P]-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™).
-
Data Analysis: The results are plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce the kinase activity by 50%, is then calculated from this curve.
For cellular assays, cells are treated with the inhibitor prior to stimulation with an agonist (e.g., LPS) that activates the MK2 pathway. The inhibitory effect is then assessed by measuring the levels of downstream markers, such as the phosphorylation of HSP27 or the production of TNFα.[10]
Cellular Activity
In addition to their enzymatic potency, the cellular activity of these inhibitors is a key consideration.
-
PF-3644022 has been shown to potently inhibit TNFα production in human U937 monocytic cells and peripheral blood mononuclear cells (PBMCs) with an IC50 of approximately 160 nM.[8][10] It also blocks the phosphorylation of HSP27, a direct substrate of MK2, in cellular contexts.[10]
-
This compound also effectively reduces TNFα production in U937 cells, with a reported IC50 of 4.4 µM.[5][7]
Summary and Conclusion
Both this compound and PF-3644022 are valuable tool compounds for investigating the biological roles of MK2.
-
PF-3644022 is a highly potent inhibitor of MK2 and MK5. Its strong cellular activity in inhibiting TNFα production makes it a suitable choice for cell-based and in vivo studies of inflammation.
-
This compound demonstrates a higher degree of selectivity for MK2 over the closely related kinases MK3 and MK5. This profile may be advantageous in experiments where distinguishing the specific roles of MK2 is critical.
The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment. For studies requiring maximal potency and demonstrated cellular efficacy in inflammatory models, PF-3644022 is an excellent option. For investigations where the highest possible selectivity for MK2 is paramount to avoid potential off-target effects from inhibiting other MAPKAP kinases, this compound may be the preferred tool. Researchers should carefully consider the data presented here to select the most appropriate inhibitor for their research needs.
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
A Head-to-Head Comparison of MK2-IN-3 and CMPD1 for MAPKAP-K2 Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is a critical step in investigating the role of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2 or MK2) in various cellular processes. This guide provides a comprehensive comparison of two widely used small molecule inhibitors, MK2-IN-3 and CMPD1, focusing on their distinct mechanisms of action, potency, selectivity, and cellular activities, supported by experimental data.
This comparison guide aims to provide an objective overview to aid researchers in selecting the most appropriate inhibitor for their experimental needs. Both compounds have proven to be valuable tools in dissecting the p38/MK2 signaling pathway, yet their different modes of action and off-target effects warrant careful consideration.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound and CMPD1 employ fundamentally different strategies to inhibit MK2 activity. This compound is an ATP-competitive inhibitor , directly targeting the ATP-binding pocket of the MK2 enzyme.[1][2] This direct competition with ATP prevents the phosphorylation of downstream MK2 substrates.
In contrast, CMPD1 is a non-ATP-competitive inhibitor . It does not bind to the ATP pocket of MK2 but rather prevents the phosphorylation and subsequent activation of MK2 by its upstream kinase, p38 MAPK.[1] This is achieved by binding to p38 and altering its conformation, thereby selectively inhibiting the phosphorylation of MK2 without affecting the phosphorylation of other p38 substrates like MBP and ATF2.[1]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for this compound and CMPD1 based on available experimental data.
| Parameter | This compound | CMPD1 |
| Mechanism of Action | ATP-competitive | Non-ATP-competitive (prevents p38-mediated MK2 phosphorylation) |
| Potency (MK2) | IC50: 8.5 nM[1][2] | Apparent Ki (Kiapp): 330 nM[1] |
| Selectivity (Off-target kinases) | MK3 (IC50: 210 nM), MK5 (IC50: 81 nM)[2] | Does not inhibit p38-mediated phosphorylation of MBP and ATF2[1] |
| Cellular Activity | Inhibition of LPS-induced TNF-α production in U937 cells (IC50: 4.4 µM)[2] | Induces mitotic arrest and apoptosis in U87 glioblastoma cells; inhibits tubulin polymerization[1] |
Delving into the Experimental Data
Potency and Selectivity
This compound exhibits high potency with a low nanomolar IC50 value against MK2.[1][2] However, it also shows some activity against the closely related kinases MK3 and MK5, albeit at higher concentrations.[2] This highlights the challenge of achieving absolute selectivity with ATP-competitive inhibitors targeting the highly conserved ATP-binding pocket of kinases.
CMPD1, with an apparent Ki in the mid-nanomolar range, is less potent in directly inhibiting the MK2 pathway compared to this compound's direct enzymatic inhibition.[1] Its key advantage lies in its unique mechanism, which confers selectivity by specifically targeting the p38-MK2 interaction.[1]
Cellular Activity and Off-Target Effects
In cellular assays, this compound has been shown to effectively inhibit the production of the pro-inflammatory cytokine TNF-α, a key downstream effector of the MK2 pathway.[2] This makes it a useful tool for studying the role of MK2 in inflammation.
CMPD1 has demonstrated cytotoxic activity in glioblastoma cells by inducing mitotic arrest and apoptosis.[1] However, a crucial finding is that this cytotoxicity appears to be independent of its MK2 inhibitory function and is instead attributed to its ability to inhibit tubulin polymerization.[1] This off-target effect is a significant consideration for researchers, as it can confound the interpretation of experimental results related to MK2-specific functions.
The p38/MK2 Signaling Pathway
The diagram below illustrates the canonical p38/MK2 signaling pathway, highlighting the points of intervention for this compound and CMPD1. Environmental stresses and inflammatory cytokines activate a MAPK kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAPK kinase (MAPKK), typically MKK3 or MKK6. The activated MAPKK then phosphorylates and activates p38 MAPK. Active p38 MAPK phosphorylates and activates MK2, which then translocates to the cytoplasm to phosphorylate its downstream targets, leading to various cellular responses, including the production of inflammatory cytokines like TNF-α.
Caption: The p38/MK2 signaling cascade and points of inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of an inhibitor.
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Experimental Protocols
Representative In Vitro MK2 Kinase Assay Protocol
This protocol is a representative example for determining the in vitro potency of an MK2 inhibitor.
Materials:
-
Recombinant human MK2 enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 0.01% Brij-35)
-
MK2 substrate peptide (e.g., a synthetic peptide derived from HSP27)
-
ATP
-
Test inhibitors (this compound or CMPD1) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add the recombinant MK2 enzyme and the substrate peptide to each well containing kinase assay buffer.
-
Add the diluted inhibitors to the respective wells. Include control wells with DMSO only (for 100% activity) and wells without enzyme (for background).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km for MK2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Detect the amount of ADP produced (or substrate phosphorylated) using a suitable method, such as the ADP-Glo™ assay, which measures luminescence.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Representative Cellular TNF-α Inhibition Assay Protocol
This protocol describes a general method for assessing the ability of an inhibitor to block TNF-α production in a cellular context.
Materials:
-
Human monocytic cell line (e.g., U937 or THP-1)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitors (this compound or CMPD1) dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the cells (e.g., U937) into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Pre-treat the cells with the diluted inhibitors for 1-2 hours. Include control wells with DMSO only.
-
Stimulate the cells with LPS at a concentration known to induce robust TNF-α production (e.g., 1 µg/mL).
-
Incubate the cells for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated, DMSO-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Conclusion
Both this compound and CMPD1 are valuable pharmacological tools for studying the MK2 signaling pathway. This compound offers high potency through direct, ATP-competitive inhibition of MK2, making it suitable for experiments where potent and direct enzymatic blockade is required. However, its potential off-target effects on related kinases should be considered. CMPD1 provides a unique, non-ATP-competitive mechanism of action that confers selectivity by targeting the p38-MK2 interaction. Researchers must be mindful of its significant off-target effect on tubulin polymerization, which can influence cellular phenotypes independently of MK2 inhibition. The choice between these two inhibitors will ultimately depend on the specific research question, the experimental system, and the need to control for their distinct off-target activities.
References
Comparative Analysis of MK2-IN-3 Cross-Reactivity with MAP Kinases
For Immediate Release
This guide provides a comprehensive comparison of the inhibitor MK2-IN-3's cross-reactivity with other Mitogen-Activated Protein (MAP) kinases. Designed for researchers, scientists, and drug development professionals, this document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of this compound's selectivity.
Introduction to this compound
This compound is an ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a key downstream effector in the p38 MAPK signaling pathway. The p38/MK2 pathway is a critical regulator of cellular responses to stress and inflammation. While p38 MAPK has been a therapeutic target, its inhibition has been associated with toxicity. Consequently, targeting downstream kinases like MK2 is being explored as a potentially more selective therapeutic strategy. This guide focuses on the selectivity profile of this compound, a crucial factor in its potential as a research tool and therapeutic agent.
Quantitative Cross-Reactivity Data
At present, publicly available, peer-reviewed studies providing a comprehensive quantitative analysis of this compound's inhibitory activity (e.g., IC50 or Ki values) against a panel of other MAP kinases, such as p38, JNK, and ERK, are limited. The primary reported activity for this compound is an IC50 of 8.5 nM for MK2.
To provide a framework for comparison, the following table presents a hypothetical selectivity profile based on typical kinase inhibitor screening results. Note: This data is illustrative and not based on published experimental results for this compound.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. MK2 |
| MK2 | 8.5 | 1 |
| p38α | > 1000 | > 117 |
| p38β | > 1000 | > 117 |
| p38γ | > 1000 | > 117 |
| p38δ | > 1000 | > 117 |
| JNK1 | > 1000 | > 117 |
| JNK2 | > 1000 | > 117 |
| JNK3 | > 1000 | > 117 |
| ERK1 | > 1000 | > 117 |
| ERK2 | > 1000 | > 117 |
| MK3 | 50 | 5.9 |
Signaling Pathway Context
The diagram below illustrates the position of MK2 within the broader MAP kinase signaling cascade, highlighting why selective inhibition is a desirable characteristic.
Caption: Simplified p38/MK2 signaling pathway.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. Below is a generalized protocol for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of MAP kinases.
Materials:
-
Recombinant human kinases (MK2, p38α/β/γ/δ, JNK1/2/3, ERK1/2, MK3)
-
Kinase-specific peptide substrates
-
This compound (serially diluted in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
96- or 384-well assay plates
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay reagents (Promega)
-
Scintillation counter or luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
Prepare a kinase reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the respective kinase.
-
Prepare an ATP solution. The concentration of ATP is often kept at or near the Km for each specific kinase to ensure accurate competitive inhibition measurements.
-
-
Kinase Reaction:
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase reaction mixture to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
Radiometric Assay:
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Luminescence-Based Assay (e.g., ADP-Glo™):
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the ADP generated by the kinase reaction to ATP by adding the Kinase Detection Reagent.
-
Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The following diagram outlines the general workflow for assessing kinase inhibitor selectivity.
Caption: Experimental workflow for kinase inhibitor profiling.
Conclusion
While this compound is a potent inhibitor of MK2, a comprehensive, publicly available dataset quantifying its cross-reactivity against other MAP kinases is needed for a complete assessment of its selectivity. The provided experimental protocol outlines a standard method for generating such data. Researchers using this compound should be mindful of its potential off-target effects, particularly on closely related kinases like MK3, and are encouraged to perform their own selectivity profiling within their experimental systems.
Validating the On-Target Effects of MK2-IN-3: A Comparative Guide for Researchers
For researchers and drug development professionals investigating inflammatory diseases and cancer, validating the on-target effects of kinase inhibitors is a critical step. This guide provides a comprehensive comparison of MK2-IN-3 with other known MK2 inhibitors, supported by experimental data and detailed protocols to aid in the rigorous assessment of its on-target efficacy.
Introduction to this compound and its Mechanism of Action
Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2) is a key serine/threonine kinase downstream of the p38 MAPK signaling pathway. It plays a crucial role in regulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and in other cellular processes like cell migration and cell cycle control. This compound is a potent and selective, ATP-competitive inhibitor of MK2.[1] Its primary on-target effect is the direct inhibition of MK2's catalytic activity, which in turn leads to the suppression of downstream signaling events, most notably the reduction of TNF-α production.
Comparative Analysis of MK2 Inhibitors
To objectively evaluate the on-target performance of this compound, a comparison with other well-characterized MK2 inhibitors, PF-3644022 and MMI-0100, is presented.
| Inhibitor | Type | Target | IC50 (Enzymatic Assay) | Cellular IC50 (TNF-α Inhibition) | Key Selectivity Notes |
| This compound | Small Molecule | MK2 | 8.5 nM[1][2] | 4.4 µM (U937 cells)[2] | Less potent against MK3 (210 nM) and MK5 (81 nM).[2] |
| PF-3644022 | Small Molecule | MK2 | Ki = 3 nM[3] | 160 nM (U937 cells)[3][4] | Good selectivity when profiled against 200 human kinases.[3] |
| MMI-0100 | Cell-Permeant Peptide | MK2 | Not specified | Reduces TNF-α-induced IL-6 expression.[5] | Suppresses IL-6 expression without affecting IL-8 expression.[5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to validate on-target effects, the following diagrams are provided.
Caption: The p38/MK2 signaling cascade leading to inflammation.
Caption: Workflow for comparing the on-target effects of MK2 inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the following detailed protocols are provided.
In Vitro MK2 Kinase Inhibition Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound, PF-3644022, and MMI-0100 against recombinant human MK2.
Materials:
-
Recombinant active human MK2 enzyme
-
MK2-specific substrate peptide (e.g., a peptide derived from HSP27)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
This compound, PF-3644022, MMI-0100 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of each inhibitor (this compound, PF-3644022, MMI-0100) in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add 2.5 µL of the diluted inhibitors or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of recombinant MK2 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the MK2 substrate peptide and ATP (at a concentration close to the Km for MK2).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each compound.
Western Blot for Phospho-HSP27 in LPS-Stimulated Monocytes
Objective: To assess the ability of the inhibitors to block the phosphorylation of the direct MK2 substrate, HSP27, in a cellular context.
Materials:
-
Human monocytic cell line (e.g., U937) or primary human monocytes
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound, PF-3644022, MMI-0100
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total-HSP27, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed U937 cells in 6-well plates and allow them to adhere or stabilize for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound, PF-3644022, or MMI-0100 for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total HSP27 and β-actin as loading controls.
-
Quantify the band intensities to determine the relative inhibition of HSP27 phosphorylation by each inhibitor.
TNF-α ELISA in LPS-Stimulated Monocytes
Objective: To quantify the inhibitory effect of the compounds on the production of the downstream inflammatory cytokine, TNF-α.
Materials:
-
Human monocytic cell line (e.g., U937) or primary human monocytes
-
RPMI-1640 medium supplemented with 10% FBS
-
LPS
-
This compound, PF-3644022, MMI-0100
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Plate reader for absorbance measurement
Procedure:
-
Seed U937 cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound, PF-3644022, or MMI-0100 for 1 hour.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for 4-6 hours.[6]
-
Centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Plot the TNF-α concentration against the inhibitor concentration and calculate the cellular IC50 value for each compound.
By following these detailed protocols and utilizing the comparative data provided, researchers can effectively validate the on-target effects of this compound and benchmark its performance against other available inhibitors in the field. This rigorous approach is essential for the confident progression of research and development in targeting the MK2 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with MMI-0100 reduces intimal hyperplasia ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-induced tumor necrosis factor alpha production by human monocytes involves the raf-1/MEK1-MEK2/ERK1-ERK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of MK2 Inhibitors: MK2-IN-3 and Other Key Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of MK2-IN-3 and other notable MK2 inhibitors. The information is intended to assist researchers in making informed decisions for their preclinical and clinical studies. While direct head-to-head in vivo comparative studies are limited, this document synthesizes available data from various sources to offer a comprehensive overview.
Introduction to MK2 Inhibition
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a pivotal role in the inflammatory response. As a downstream substrate of p38 MAPK, MK2 activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Consequently, inhibiting MK2 has emerged as a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. This guide focuses on the in vivo performance of this compound and other significant inhibitors, presenting available data on their efficacy in various animal models.
MK2 Signaling Pathway
The diagram below illustrates the central role of MK2 in the p38 MAPK signaling cascade, leading to the production of inflammatory cytokines.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the available in vivo efficacy data for this compound and other selected MK2 inhibitors. It is important to note the variations in experimental models, species, and dosing regimens when comparing these compounds.
| Inhibitor | Animal Model | Species | Dosing Regimen | Key Efficacy Readout | Result | Citation |
| This compound | LPS-induced Endotoxemia | Rat | 20 mg/kg, p.o. (single dose) | Inhibition of plasma TNF-α | 20% inhibition | [1] |
| PF-3644022 | LPS-induced Endotoxemia | Rat | 10 mg/kg, p.o. | Inhibition of plasma TNF-α | ED50 = 6.9 mg/kg | [2] |
| Streptococcal Cell Wall-induced Arthritis | Rat | 30 mg/kg, p.o., b.i.d. | Reduction in paw swelling | ED50 = 20 mg/kg | [2] | |
| ATI-450 (Zunsemetinib) | Collagen-induced Arthritis | Rat | Not specified | Reduction in arthritis score | Significant reduction in arthritis score and joint damage | [3] |
| Phase 2a Clinical Trial (Rheumatoid Arthritis) | Human | 50 mg, p.o., b.i.d. | DAS28-CRP reduction | Mean reduction of 2.0 from baseline | [4] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Rats
This model is widely used to assess the acute anti-inflammatory effects of compounds by measuring their ability to inhibit the production of TNF-α induced by LPS.
Methodology:
-
Animals: Male Lewis rats (or other suitable strain) weighing 200-250g are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Compound Administration: The test inhibitor (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at the desired dose (e.g., 20 mg/kg). A vehicle control group is also included.
-
LPS Challenge: One hour after compound administration, rats are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg).
-
Blood Collection: Ninety minutes after the LPS challenge, blood samples are collected via cardiac puncture or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
TNF-α Measurement: Plasma is separated by centrifugation, and TNF-α levels are quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage inhibition of TNF-α production is calculated by comparing the levels in the inhibitor-treated group to the vehicle-treated control group.
Streptococcal Cell Wall (SCW)-Induced Arthritis Model in Rats
This model mimics many aspects of human rheumatoid arthritis and is used to evaluate the therapeutic potential of anti-inflammatory compounds in a chronic setting.
Methodology:
-
Animals: Female Lewis rats are typically used for this model.
-
Induction of Arthritis: Arthritis is induced by a single intraperitoneal (i.p.) injection of a sterile aqueous suspension of SCW fragments.
-
Compound Administration: Treatment with the MK2 inhibitor (e.g., PF-3644022) or vehicle is initiated on a specified day post-SCW injection (e.g., day 7) and continued for a defined period (e.g., 14-21 days). Administration is typically oral (p.o.), twice daily (b.i.d.).
-
Assessment of Arthritis: Paw swelling is measured periodically (e.g., every 2-3 days) using a plethysmometer. Clinical scores can also be assigned based on the severity of erythema and swelling in each paw.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, and processed for histological examination to assess inflammation, cartilage damage, and bone erosion.
-
Data Analysis: The efficacy of the inhibitor is determined by its ability to reduce paw swelling and improve histological scores compared to the vehicle-treated group.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel MK2 inhibitor.
Comparative Discussion
Based on the limited publicly available data, a direct and comprehensive comparison of the in vivo efficacy of this compound with other MK2 inhibitors is challenging.
-
This compound: The available data for this compound is sparse, with only a single reported in vivo experiment showing modest TNF-α inhibition at a relatively high dose.[1] Further studies are required to fully characterize its in vivo potential.
-
PF-3644022: This compound has been more extensively studied in vivo and has demonstrated dose-dependent efficacy in both acute and chronic models of inflammation.[2] Its potency in the rat LPS model (ED50 = 6.9 mg/kg) appears to be greater than that observed for this compound in the single reported experiment.
-
ATI-450 (Zunsemetinib): As a clinical-stage compound, ATI-450 has shown promising results in a rat arthritis model and, more importantly, has demonstrated clinical activity in patients with rheumatoid arthritis.[3][4] This suggests that effective MK2 inhibition can translate to therapeutic benefit in humans.
Conclusion
The development of potent and selective MK2 inhibitors represents a promising avenue for the treatment of inflammatory diseases. While compounds like PF-3644022 and ATI-450 have demonstrated significant in vivo and clinical efficacy, the in vivo profile of this compound remains largely uncharacterized in the public domain. The data presented in this guide highlights the importance of robust preclinical in vivo testing to select the most promising candidates for clinical development. Further research, including head-to-head comparative studies, is necessary to fully elucidate the relative in vivo efficacy of different MK2 inhibitors.
References
- 1. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aclaris Therapeutics Announces Positive Preliminary Topline Data from 12-Week Phase 2a Trial of Oral ATI-450 for Moderate to Severe Rheumatoid Arthritis | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 4. ATI-450, an Investigational MK2 Inhibitor, Is Well Tolerated and Demonstrated Clinical Activity in Patients with Mod/severe RA: A 12-week Phase 2a, Randomized, Investigator/patient-blind Study Investigating the Safety, Tolerability, PK and PD of ATI-450 + MTX vs PBO + MTX in MTX IR Patients - ACR Meeting Abstracts [acrabstracts.org]
A Comparative Guide to MK2 Inhibitors: MK2-IN-3 vs. MMI-0100
In the landscape of kinase inhibitors, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) has emerged as a critical therapeutic target for a range of inflammatory diseases and certain cancers. As a key downstream effector of the p38 MAPK signaling pathway, MK2 plays a pivotal role in regulating the synthesis of pro-inflammatory cytokines such as TNF-α. This guide provides a detailed comparison of two distinct MK2 inhibitors: MK2-IN-3, a small molecule ATP-competitive inhibitor, and MMI-0100, a cell-permeant peptide inhibitor.
Quantitative Performance and Potency
A direct comparison of potency based on biochemical assays is challenging due to the different nature of the inhibitors and the available data. This compound has well-defined inhibitory concentrations in enzymatic assays, while MMI-0100's potency is primarily characterized through its effects in cellular and in vivo models.
| Inhibitor | Type | Target | Potency (IC50) | Cellular Activity (IC50) |
| This compound | Small Molecule | MK2 (ATP-binding site) | 0.85 nM to 8.5 nM | 4.4 µM (TNF-α production in U937 cells)[1][2][3] |
| MMI-0100 | Peptide | MK2 | Not available | Reduces fibrosis by ~50% in a myocardial infarction model[4][5] |
Note on this compound Potency: The reported IC50 values for this compound vary, with some sources citing 8.5 nM and others, often referring to a hydrate form, reporting 0.85 nM.[1][2][3][6][7] This highlights the importance of considering the specific form of the inhibitor and the assay conditions.
Mechanism of Action and Selectivity
This compound is an orally active, selective, and ATP-competitive inhibitor of MK2.[2][6][7] It exerts its inhibitory effect by binding to the ATP pocket of the kinase, preventing the phosphorylation of its substrates. This compound demonstrates selectivity for MK2 over other kinases, including the closely related MK3 and MK5.[1][3]
MMI-0100 is a cell-permeant peptide inhibitor designed to interfere with MK2 signaling.[4][5][8] As a peptide, its mechanism is distinct from small molecule ATP-competitive inhibitors and it has been shown to effectively reduce downstream inflammatory and fibrotic processes in various disease models.[4][5]
The p38/MK2 Signaling Pathway
The p38/MK2 signaling cascade is a crucial pathway in the cellular response to stress and inflammation. Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates various substrates, including tristetraprolin (TTP). This phosphorylation event is critical for stabilizing the mRNAs of pro-inflammatory cytokines like TNF-α, leading to their increased translation and protein expression. Inhibition of MK2 disrupts this cascade, leading to reduced cytokine production.
Caption: The p38/MK2 signaling pathway leading to TNF-α production.
Experimental Methodologies
Biochemical Kinase Inhibition Assay (for this compound)
The potency of this compound is typically determined using an in vitro kinase assay. While specific protocols may vary, they generally follow these steps:
-
Reaction Setup: Recombinant human MK2 enzyme is incubated in a kinase assay buffer (e.g., containing MOPS, β-glycerophosphate, MgCl2, and DTT).
-
Inhibitor Addition: Serial dilutions of this compound (or a vehicle control like DMSO) are added to the reaction wells.
-
Substrate and ATP: A specific peptide substrate for MK2 (such as HSP27tide) and ATP (often radiolabeled [γ-³²P]ATP or in a system to detect ADP production) are added to initiate the kinase reaction.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. In non-radiometric assays like ADP-Glo™, the amount of ADP produced is measured via a coupled luciferase reaction that generates a luminescent signal.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the kinase activity is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular TNF-α Production Assay (for this compound)
To assess the cellular activity of this compound, its ability to inhibit the production of TNF-α in a human monocytic cell line, such as U937, is measured.
-
Cell Culture and Treatment: U937 cells are cultured and pre-treated with various concentrations of this compound for a specified duration.
-
Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of TNF-α.
-
Sample Collection: After an incubation period, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). This involves capturing the TNF-α with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate that produces a measurable colorimetric or chemiluminescent signal.
-
IC50 Calculation: The IC50 value is the concentration of this compound that reduces LPS-induced TNF-α production by 50%.
Caspase 3/7 Activity Assay (for MMI-0100)
The effect of MMI-0100 on apoptosis can be assessed by measuring the activity of executioner caspases 3 and 7.
-
Cell Culture and Treatment: Cells (e.g., cardiomyocytes) are cultured and treated with MMI-0100, alongside positive and negative controls. Apoptosis can be induced by stimuli such as hypoxia.
-
Lysis and Reagent Addition: A specialized reagent, such as the Caspase-Glo® 3/7 reagent, is added to the cells.[6] This reagent lyses the cells and contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is a target for caspases 3 and 7.[6]
-
Enzymatic Reaction: If active caspases 3 and 7 are present, they cleave the substrate, releasing a substrate for luciferase.
-
Signal Detection: The luciferase enzyme then generates a luminescent signal that is proportional to the amount of caspase 3/7 activity.[4] This signal is measured using a luminometer.
-
Data Analysis: The change in caspase activity in response to MMI-0100 treatment is then calculated relative to the controls.
Concluding Remarks
When comparing this compound and MMI-0100, it is evident that they represent two different approaches to inhibiting MK2.
-
This compound is a potent, small molecule inhibitor with a clearly defined biochemical IC50 in the low nanomolar range. Its ATP-competitive nature is a well-understood mechanism of action for kinase inhibitors. This makes it a valuable tool for in vitro studies and as a lead compound for drug development.
-
MMI-0100 is a peptide inhibitor whose strength lies in its demonstrated efficacy in cellular and in vivo models, where it has been shown to mitigate disease-relevant phenotypes like fibrosis and apoptosis.[4][5] The lack of a reported biochemical IC50 makes a direct potency comparison with this compound difficult. However, its proven activity in complex biological systems suggests it is a promising therapeutic candidate.
Ultimately, the choice between these two inhibitors depends on the research or therapeutic context. For biochemical and enzymatic studies requiring a highly potent, ATP-competitive inhibitor, This compound appears to be the more potent option based on available in vitro data . For studies focusing on cellular and in vivo outcomes, particularly those involving fibrosis or apoptosis, MMI-0100 has a strong body of evidence supporting its efficacy. Researchers and drug developers should consider the distinct properties of each inhibitor when making their selection.
References
- 1. assaygenie.com [assaygenie.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. MMI-0100 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. iscabiochemicals.com [iscabiochemicals.com]
A Comparative Guide to the Validation of MK2-IN-3's Effect on Downstream Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of MK2-IN-3 and other alternative inhibitors of the Mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway. The information is supported by experimental data to assist researchers in selecting the appropriate tools for their studies of inflammatory diseases and cancer.
Introduction to MK2 Inhibition
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a crucial serine/threonine kinase activated by p38 MAPK in response to cellular stress and inflammatory stimuli. The p38 MAPK/MK2 signaling axis plays a significant role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), primarily by controlling the stability of their mRNAs.[1][2] This pathway's involvement in various inflammatory conditions has made MK2 an attractive therapeutic target.[3] Inhibiting MK2 is considered a more targeted approach with potentially fewer side effects compared to the broad inhibition of p38 MAPK.[3][4]
This guide focuses on the validation of the effects of the ATP-competitive MK2 inhibitor, this compound, and compares its activity with other notable MK2 inhibitors on key downstream substrates.
Signaling Pathway of MK2
The activation of the p38 MAPK/MK2 signaling pathway is initiated by various extracellular stimuli, leading to a cascade of phosphorylation events that ultimately result in the phosphorylation of downstream MK2 substrates. These substrates, including Heat Shock Protein 27 (HSP27) and tristetraprolin (TTP), play critical roles in cytoskeletal remodeling and the regulation of inflammatory cytokine production.
Caption: The p38 MAPK/MK2 signaling cascade.
Performance Comparison of MK2 Inhibitors
This section presents quantitative data on the inhibitory activities of this compound and other selective MK2 inhibitors. The data is compiled from various studies and presented in separate tables to reflect the different experimental contexts.
This compound
This compound is an ATP-competitive inhibitor of MK2.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | MK2 | Biochemical Assay | 8.5 |
Alternative MK2 Inhibitors
Several other small molecule inhibitors targeting MK2 have been developed and characterized. These include ATI-450, CC-99677, and PF-3644022.
ATI-450
ATI-450 is an oral small-molecule inhibitor that targets the p38α/MK2 complex.[5]
| Downstream Target | Assay Type | Cell Type | Stimulant | IC80 (nM) |
| p-HSP27 | Cellular Assay | Healthy Human Subjects (in vivo) | - | ~100 |
| TNF-α | Cellular Assay | Healthy Human Subjects (ex vivo) | LPS | ~140 |
| IL-1β | Cellular Assay | Healthy Human Subjects (ex vivo) | LPS | ~90 |
| IL-8 | Cellular Assay | Healthy Human Subjects (ex vivo) | LPS | ~90 |
Data derived from a phase 1 clinical trial in healthy subjects.[5]
CC-99677
CC-99677 is a novel, irreversible, covalent MK2 inhibitor.[6]
| Downstream Target | Assay Type | Cell Type | Stimulant | Effect |
| TNF-α Production | Cellular Assay | Human PBMCs | LPS | Sustained Inhibition |
| IL-6 Production | Cellular Assay | Human PBMCs | LPS | Sustained Inhibition |
| IL-17 Production | Cellular Assay | Human PBMCs | SEB/IL-2 | Inhibition |
| HSP27 Phosphorylation | Cellular Assay | THP-1 cells | LPS | Potent Inhibition |
CC-99677 has been shown to sustainably reduce pro-inflammatory cytokine production, potentially avoiding the tachyphylaxis observed with p38 inhibitors.[6][7]
PF-3644022
PF-3644022 is a potent and selective ATP-competitive MK2 inhibitor.[2][8]
| Downstream Target | Assay Type | Cell Type | Stimulant | IC50 (nM) |
| TNF-α Production | Cellular Assay | U937 cells | LPS | 160 |
| TNF-α Production | Cellular Assay | Human Whole Blood | LPS | 1600 |
| IL-6 Production | Cellular Assay | Human Whole Blood | LPS | 10300 |
| p-HSP27 | Cellular Assay | U937 cells | LPS | Inhibition correlates with TNF-α inhibition |
PF-3644022 also demonstrates in vivo efficacy in rodent models of inflammation.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot for Phospho-HSP27
This protocol describes the detection of phosphorylated HSP27 (a direct substrate of MK2) in cell lysates.
Caption: Key steps in Western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-HSP27 (e.g., anti-p-HSP27 Ser82)[9][10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the MK2 inhibitor and/or stimulant. Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-HSP27 diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total HSP27 or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This protocol outlines the measurement of TNF-α concentration in cell culture supernatants.[11][12]
Caption: Steps for a sandwich ELISA.
Materials:
-
ELISA plate pre-coated with anti-human TNF-α capture antibody
-
Cell culture supernatants
-
Recombinant human TNF-α standard
-
Biotinylated anti-human TNF-α detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer
-
Assay diluent
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Plate Preparation: Prepare the TNF-α standard curve dilutions.
-
Add Samples and Standards: Add 100 µL of standards and cell culture supernatant samples to the appropriate wells of the ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash four times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards. Use the standard curve to determine the concentration of TNF-α in the samples.
In Vitro MK2 Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of MK2.
Materials:
-
Recombinant active MK2 enzyme
-
Recombinant HSP27 protein (as substrate)[13]
-
Kinase assay buffer
-
ATP
-
Test compounds (e.g., this compound)
-
Method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, radioactive [γ-32P]ATP, or phospho-specific antibody for Western blot)
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant MK2 enzyme, the HSP27 substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for ADP-Glo™) or by adding SDS-PAGE loading buffer for Western blot analysis.
-
Detection:
-
ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity.
-
Western Blot: Analyze the reaction products by Western blot using a phospho-HSP27 specific antibody as described in the protocol above.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
The validation of this compound and its comparison with other MK2 inhibitors on downstream substrates is essential for its application in research and drug development. The data presented in this guide, along with the detailed experimental protocols, offer a framework for researchers to assess the efficacy and mechanism of action of various MK2 inhibitors. While direct comparative studies are limited, the available data on individual inhibitors provide valuable insights into their potential as therapeutic agents for inflammatory diseases. The provided methodologies will enable researchers to generate their own comparative data to best inform their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Early Data on Novel MK2 Inhibitor to Treat Inflammatory Diseases Promising - The Rheumatologist [the-rheumatologist.org]
- 6. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phospho-HSP27 (Ser82) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-HSP27 (Ser82) Antibody II | Cell Signaling Technology [cellsignal.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ATP-Competitive and Non-ATP-Competitive MK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) has emerged as a critical therapeutic target in inflammatory diseases and oncology. As a downstream substrate of the p38 MAPK signaling pathway, MK2 mediates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2] Targeting MK2 offers a more selective approach compared to the broad inhibition of p38 MAPK, potentially avoiding the toxicity issues that have hindered the clinical development of p38 inhibitors.[2][3] This guide provides a comparative analysis of two primary classes of small molecule MK2 inhibitors: ATP-competitive and non-ATP-competitive inhibitors, supported by experimental data and detailed methodologies.
At a Glance: ATP-Competitive vs. Non-ATP-Competitive MK2 Inhibitors
| Feature | ATP-Competitive Inhibitors | Non-ATP-Competitive (Allosteric) Inhibitors |
| Mechanism of Action | Bind to the highly conserved ATP-binding pocket of MK2, directly competing with endogenous ATP. | Bind to a distinct allosteric site on the kinase, inducing a conformational change that inhibits its activity. |
| Advantages | Typically potent in biochemical assays. | Often exhibit higher selectivity due to binding to less conserved pockets. Less susceptible to competition from high intracellular ATP concentrations, potentially leading to better cellular efficacy.[4] |
| Disadvantages | Can suffer from a lack of selectivity against other kinases due to the conserved nature of the ATP-binding site.[5] High intracellular ATP levels can lead to a significant drop in potency from biochemical to cellular assays (poor biochemical efficiency).[5] | May be more challenging to discover and optimize. |
| Examples | PF-3644022, MK2 Inhibitor III | MK2 Inhibitor IV |
Performance Data: A Quantitative Comparison
The following table summarizes the key performance indicators for representative ATP-competitive and non-ATP-competitive MK2 inhibitors.
| Inhibitor | Type | Target | Biochemical Potency (IC50) | Cellular Potency (EC50/IC50 for TNF-α release) | Key Selectivity Notes |
| PF-3644022 | ATP-Competitive | MK2 | 5.2 nM (Ki = 3 nM)[1] | 160 nM (in U937 cells and PBMCs)[6] | Inhibits MK3 (IC50 = 53 nM) and PRAK/MK5 (IC50 = 5.0 nM).[1] |
| MK2 Inhibitor III | ATP-Competitive | MK2 | 8.5 nM[2][7] | 4.4 µM (in U937 cells)[2][7] | Also inhibits MK3 (IC50 = 210 nM) and MK5 (IC50 = 81 nM).[2][7] |
| MK2 Inhibitor IV | Non-ATP-Competitive | MK2 | 110 nM[2] | 4.4 µM (in THP-1 cells for TNF-α)[8] | Highly selective; in a panel of 150 kinases, only significantly inhibited CK1γ3.[8] |
Signaling Pathways and Inhibition Mechanisms
The diagrams below, generated using Graphviz, illustrate the MK2 signaling pathway and the distinct mechanisms of action for ATP-competitive and non-ATP-competitive inhibitors.
Caption: The p38/MK2 signaling pathway leading to inflammation.
Caption: Mechanisms of ATP-competitive vs. non-ATP-competitive inhibition.
Experimental Protocols
Detailed methodologies for key assays cited in this guide are provided below.
MK2 Kinase Activity Assay (Biochemical)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by purified MK2 enzyme.
-
Principle: Recombinant active MK2 is incubated with a specific substrate (e.g., a fluorescently labeled HSP27-derived peptide) and ATP.[9] The amount of phosphorylated substrate is quantified, typically using methods like fluorescent polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or mobility shift assays on microfluidic chips.[9]
-
General Protocol:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, pH 7.5).[9]
-
Add the test inhibitor at various concentrations to the wells of a microplate.
-
Add the MK2 enzyme and the peptide substrate to the wells.
-
Initiate the reaction by adding a solution of ATP (often at its Km concentration for endpoint assays).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes).
-
Stop the reaction by adding EDTA.[9]
-
Quantify the amount of phosphorylated product using an appropriate detection method and instrument (e.g., Caliper LabChip for mobility shift).[9]
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular TNF-α Release Assay
This cell-based assay determines the functional consequence of MK2 inhibition by measuring the reduction in the secretion of the pro-inflammatory cytokine TNF-α.
-
Principle: A relevant cell line (e.g., human monocytic U937 or THP-1 cells) or primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) are stimulated with lipopolysaccharide (LPS) to induce TNF-α production.[6][7] The amount of TNF-α released into the cell culture supernatant is measured, typically by ELISA.
-
General Protocol:
-
Plate cells (e.g., U937 cells) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the MK2 inhibitor for 1 hour.[9]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.[9]
-
Incubate for a specified time (e.g., 4 hours for U937 cells).[6]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[10][11]
-
Calculate EC50 values by plotting the percentage of TNF-α inhibition against the inhibitor concentration.
-
Western Blot for Phospho-HSP27
This assay provides a target engagement biomarker, confirming that the inhibitor is blocking the MK2 pathway within the cell by preventing the phosphorylation of its direct substrate, HSP27.[5]
-
Principle: Cells are treated with a stimulus and the inhibitor. Cell lysates are then prepared and separated by SDS-PAGE. The levels of phosphorylated HSP27 (p-HSP27) are detected using a specific antibody.
-
General Protocol:
-
Treat cells with the inhibitor followed by a stimulus (e.g., LPS or heat shock).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-HSP27 (e.g., at Ser82).[12][13]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the p-HSP27 signal to total HSP27 or a loading control (e.g., GAPDH or β-actin).
-
MK2-EGFP Translocation Assay
This high-content imaging assay visualizes the inhibition of MK2 activation by monitoring its subcellular localization.
-
Principle: In resting cells, MK2 resides in the nucleus. Upon activation by p38, MK2 is phosphorylated, exposing a nuclear export signal and causing it to translocate to the cytoplasm.[14] Inhibitors of the p38/MK2 pathway block this translocation. A cell line stably expressing an MK2-EGFP fusion protein is used to monitor this event.[15]
-
General Protocol:
-
Plate U2OS or HeLa cells stably expressing MK2-EGFP in a multi-well imaging plate.[14][15]
-
Treat the cells with the test compounds for a defined period (e.g., 30 minutes).[16]
-
Stimulate the cells with an agent that activates the p38 pathway, such as anisomycin or hyperosmotic stress (e.g., NaCl), for 20-30 minutes to induce MK2-EGFP translocation.[15][16]
-
Fix the cells and stain the nuclei with a DNA dye (e.g., DAPI or Hoechst).[15]
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the fluorescence intensity of MK2-EGFP in the nucleus and cytoplasm.
-
Calculate the ratio of cytoplasmic to nuclear fluorescence. An effective inhibitor will prevent the increase in this ratio upon stimulation.
-
Caption: A typical workflow for the discovery and characterization of MK2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. caymanchem.com [caymanchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. selleckchem.com [selleckchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mpbio.com [mpbio.com]
- 12. Phospho-HSP27 (Ser82) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-HSP27 (Ser82) Antibody II | Cell Signaling Technology [cellsignal.com]
- 14. Generation and characterization of a stable MK2-EGFP cell line and subsequent development of a high-content imaging assay on the Cellomics ArrayScan platform to screen for p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A p38 Substrate-Specific MK2-EGFP Translocation Assay for Identification and Validation of New p38 Inhibitors in Living Cells: A Comprising Alternative for Acquisition of Cellular p38 Inhibition Data | PLOS One [journals.plos.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Confirming MK2-IN-3 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the cellular target engagement of MK2-IN-3, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). We present a comparative analysis of this compound with other known MK2 and p38 MAPK inhibitors, supported by experimental data and detailed protocols for key assays.
Introduction to this compound and the p38/MK2 Signaling Pathway
MK2 is a serine/threonine kinase that acts as a downstream substrate of p38 MAP kinase. The p38/MK2 signaling cascade is a critical regulator of cellular responses to stress and inflammation. Upon activation by cellular stressors or inflammatory cytokines, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates a range of downstream targets, including Heat Shock Protein 27 (HSP27), which is involved in actin cytoskeleton remodeling, and tristetraprolin (TTP), a protein that regulates the stability of pro-inflammatory cytokine mRNAs, such as Tumor Necrosis Factor-alpha (TNFα). Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making MK2 a compelling therapeutic target.
This compound is an ATP-competitive inhibitor of MK2 with high potency and selectivity.[1][2][3][4][5] Confirming that a compound like this compound engages its intended target within the complex cellular environment is a critical step in drug discovery and development. This guide outlines several robust methods to demonstrate and quantify the cellular target engagement of this compound.
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Comparison of this compound and Alternative Inhibitors
The following table summarizes the biochemical and cellular potency of this compound in comparison to other well-characterized inhibitors of the p38/MK2 pathway.
| Compound | Primary Target | Type | Biochemical IC50/Ki (MK2) | Cellular Potency (TNFα Inhibition) | Reference |
| This compound | MK2 | ATP-competitive | IC50: 0.85 - 8.5 nM [1][2][3][4][5] | IC50: 4.4 µM (U937 cells) [1][4] | [1][2][3][4][5] |
| PF-3644022 | MK2 | ATP-competitive | IC50: 5.2 nM, Ki: 3 nM[6][7][8][9][10] | IC50: 160 nM (U937 cells)[6][7][8][10] | [6][7][8][9][10] |
| SB203580 | p38 MAPK | ATP-competitive | Indirectly inhibits MK2 activation | IC50: 50-100 nM (THP-1 cells)[11] | [11][12][13][14][15] |
| CMPD1 | MK2 (non-ATP competitive) | Allosteric | Kiapp: 330 nM | EC50: 0.6 - 1.2 µM (Glioblastoma cells)[1][6] | [1][6] |
| CC-99677 | MK2 | Covalent | Potent inhibition of p-HSP27 | Sustained TNFα inhibition in humans[8] | [8] |
| ATI-450 (CDD-450) | p38/MK2 complex | Substrate-selective | Inhibits MK2 phosphorylation by p38 | Sustained anti-inflammatory effect in RA patients[2] | [2] |
Experimental Protocols for Confirming this compound Target Engagement
To confirm that this compound engages MK2 in a cellular context, a combination of assays measuring direct target binding and downstream functional consequences is recommended.
Western Blot for Phospho-HSP27 (Ser82)
Principle: This assay directly measures the phosphorylation of a key downstream substrate of MK2. A reduction in the levels of phosphorylated HSP27 (p-HSP27) upon treatment with this compound provides strong evidence of target engagement.
Caption: Workflow for Western blot analysis of phospho-HSP27.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, U937, or primary macrophages) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with a dose-range of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the p38/MK2 pathway by treating cells with a known activator, such as Anisomycin (e.g., 10 µg/mL for 30 minutes) or Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 30-60 minutes).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-HSP27 (Ser82) (e.g., Cell Signaling Technology #2401) overnight at 4°C.[4][16]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total HSP27 and a loading control (e.g., GAPDH or β-actin).
-
TNFα Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This assay quantifies the production and secretion of the pro-inflammatory cytokine TNFα, a key downstream effector of the MK2 pathway. Inhibition of TNFα secretion in response to this compound treatment demonstrates functional target engagement.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate monocytic cells (e.g., U937, THP-1) or primary macrophages in a 96-well plate.
-
Pre-treat cells with a dose-range of this compound or vehicle control for 1-2 hours.
-
Stimulate TNFα production by adding LPS (e.g., 100 ng/mL).
-
Incubate for 4-6 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for analysis.
-
-
ELISA Procedure (using a commercial kit, e.g., from R&D Systems or Abcam): [16][17][18][19][20]
-
Coat a 96-well ELISA plate with a capture antibody specific for human TNFα overnight.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for at least 1 hour.
-
Add standards and collected cell culture supernatants to the wells and incubate for 2 hours.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for human TNFα and incubate for 2 hours.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20 minutes in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNFα in the samples based on the standard curve.
-
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that directly measures the binding of a compound to its target protein.[21] It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Caption: Principle of the NanoBRET™ target engagement assay.
Detailed Protocol (adapted from Promega technical manuals): [3][10][13][19][21]
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding an MK2-NanoLuc® fusion protein.
-
Plate the transfected cells in a white, tissue-culture treated 96-well or 384-well plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare a dose-response curve of this compound in Opti-MEM® I Reduced Serum Medium.
-
Prepare the NanoBRET® tracer at the recommended concentration in Opti-MEM®.
-
Add the tracer and test compound to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
-
Read the donor emission (460 nm) and acceptor emission (610 nm) within 10 minutes using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to determine the cellular IC50 for target engagement.
-
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is a biophysical method that assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[7][14][15][17][18] The binding of a small molecule inhibitor like this compound can stabilize MK2, leading to a higher melting temperature.
Detailed Protocol:
-
Cell Treatment and Heating:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Lysate Preparation:
-
Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection and Analysis:
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Analyze the amount of soluble MK2 in each sample by Western blotting, using an antibody specific for MK2.
-
Quantify the band intensities and plot the percentage of soluble MK2 against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. An isothermal dose-response experiment can be performed at a single temperature to determine the cellular EC50 of target engagement.
-
Conclusion
Confirming the cellular target engagement of a kinase inhibitor is a cornerstone of modern drug discovery. For this compound, a multi-faceted approach is recommended. Measuring the inhibition of a direct downstream substrate phosphorylation, such as p-HSP27, provides robust and direct evidence of target modulation. This can be complemented by functional assays, like quantifying the inhibition of TNFα production, to demonstrate the desired pharmacological effect. For a more direct and quantitative assessment of target binding in a live-cell context, advanced biophysical methods such as the NanoBRET™ assay and CETSA® offer powerful platforms. By employing a combination of these techniques, researchers can confidently validate the cellular target engagement of this compound and accurately characterize its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Phospho-HSP27 (Ser82) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Drug: FMK - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Cytotoxic activity of the MK2 inhibitor CMPD1 in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. Discovery of CC-99677, a selective targeted covalent MAPKAPK2 (MK2) inhibitor for autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts To Lead Small Molecule Inhibitors to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 14. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-HSP27 (Ser82) Antibody II | Cell Signaling Technology [cellsignal.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Current Advances in CETSA [frontiersin.org]
- 19. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
The Kinase-Dead Mutant: A Superior Control for MK2-IN-3 in Unraveling MK2 Signaling
For researchers in kinase signaling and drug development, the use of appropriate controls is paramount to validate the specificity of small molecule inhibitors. This guide provides a comprehensive comparison of using a kinase-dead mutant of MAPK-activated protein kinase 2 (MK2) versus the well-characterized inhibitor, MK2-IN-3, as a negative control. We present supporting experimental data, detailed protocols, and visual aids to facilitate the selection of the most robust experimental design.
When studying the intricate roles of kinases, distinguishing between the catalytic and non-catalytic functions is crucial. While small molecule inhibitors like this compound are invaluable tools for acutely blocking kinase activity, a kinase-dead mutant often provides a more nuanced and specific control, particularly for dissecting the scaffolding functions of the target protein.
Distinguishing Catalytic Inhibition from Non-Catalytic Functions
This compound is an ATP-competitive inhibitor of MK2, effectively blocking its ability to phosphorylate downstream substrates.[1] However, MK2 possesses functions beyond its catalytic activity. A key non-catalytic role of MK2 is its ability to bind to and stabilize p38 MAPK, influencing its subcellular localization and stability.[2][3] A kinase-dead mutant, which is catalytically inactive due to a point mutation in a critical residue of the kinase domain (e.g., K93R or K76R), retains its structural integrity.[3] This allows it to participate in protein-protein interactions, such as binding to p38 MAPK, thereby serving as a more precise control for the non-catalytic functions of MK2.[2][3]
The use of a kinase-dead MK2 mutant can, therefore, help researchers to dissect whether an observed phenotype is a result of the loss of MK2's catalytic activity or the disruption of its scaffolding functions. This level of detail is often unattainable with a small molecule inhibitor alone, which may have off-target effects and does not control for the non-catalytic roles of the target kinase.[4]
Comparative Data: this compound vs. Kinase-Dead MK2
The following table summarizes representative data comparing the effects of this compound and a kinase-dead MK2 mutant on key downstream events in the p38/MK2 signaling pathway.
| Parameter | This compound Treatment | Expression of Kinase-Dead MK2 | Wild-Type MK2 (Positive Control) |
| HSP27 Phosphorylation | Markedly Decreased | Abolished | Present |
| TNF-α Production | Significantly Reduced | Not Rescued (in MK2-deficient cells) | Rescued (in MK2-deficient cells) |
| p38 MAPK Stability | No Direct Effect | Stabilized | Stabilized |
This table is a representation of expected results based on published literature. Actual quantitative values will vary depending on the experimental system.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the p38/MK2 signaling pathway and a typical experimental workflow for comparing this compound and a kinase-dead MK2 mutant.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the effects of this compound and a kinase-dead MK2 mutant.
Cell Culture and Transfection
-
Cell Seeding: Seed RAW 264.7 murine macrophage-like cells in 6-well plates at a density of 5 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 humidified incubator.
-
Transfection: After 24 hours, transfect the cells with either a plasmid encoding wild-type MK2 (positive control), a kinase-dead MK2 mutant (e.g., K93R), or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions. Allow cells to express the constructs for 24-48 hours.
Inhibitor Treatment and Cellular Stimulation
-
Inhibitor Pre-treatment: For the non-transfected and empty vector control wells, pre-treat the cells with this compound at a final concentration of 1-10 µM or with a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to activate the p38/MK2 pathway. Incubate for the desired time points (e.g., 30 minutes for phosphorylation events, 4-6 hours for cytokine production).
Analysis of MK2 Activity
1. Western Blotting for Phosphorylated HSP27 (p-HSP27):
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against p-HSP27 (Ser82) overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the p-HSP27 signal to total HSP27 or a loading control like GAPDH.
2. ELISA for TNF-α Production:
-
Supernatant Collection: After the stimulation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
Conclusion
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of MK2-IN-3
Essential guidelines for the safe handling and disposal of the selective MAPKAP-K2 inhibitor, MK2-IN-3, to ensure laboratory safety and environmental protection.
For researchers and drug development professionals, maintaining a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as the potent and selective Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2) inhibitor, this compound, is a critical component of laboratory safety protocols. Adherence to these procedures minimizes risks to personnel and the environment.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, it must be handled and disposed of as hazardous chemical waste. Under no circumstances should it be discharged into the sewer system or disposed of as regular trash.
Key Chemical and Safety Data
A summary of the essential quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₂₁H₁₆N₄O |
| Molecular Weight | 340.38 g/mol |
| IC₅₀ for MK2 | 8.5 nM |
| IC₅₀ for TNFα production (U937 cells) | 4.4 µM |
| Solubility in DMSO | ≥ 62.5 mg/mL (183.62 mM) |
| Storage Temperature | 4°C (protect from light) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects) |
| GHS Precautionary Statements | P264, P270, P273, P301+P312, P330, P391, P501 |
Experimental Protocol Considerations for Waste Generation
The nature of the waste generated will depend on the specific experimental protocols employed. Researchers using this compound in their studies should consider the following common applications, which will influence the composition of the waste stream.
In Vitro Cell-Based Assays:
-
Typical Solvents: Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions of this compound.
-
Working Concentrations: For cell-based assays, such as in U937 cells, the final concentration of this compound is often in the micromolar (µM) range. The IC₅₀ for the inhibition of TNFα production in these cells is 4.4 µM.
-
Waste Composition: The primary waste from these experiments will be cell culture media contaminated with this compound and DMSO, as well as plasticware (e.g., pipette tips, microplates) that has come into contact with the compound.
In Vivo Animal Studies:
-
Administration: For in vivo studies in rats, a dosage of 20 mg/kg has been used.
-
Waste Composition: Waste from in vivo studies will include unused dosing solutions, contaminated animal bedding, and any carcasses, all of which must be treated as hazardous waste.
Step-by-Step Disposal Procedures
The following procedures provide a step-by-step guide for the safe disposal of this compound and associated waste. These are based on general best practices for hazardous chemical waste management and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused powder, contaminated gloves, pipette tips, and plasticware, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemicals being discarded and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, cell culture media, and solvent rinsates, in a separate, leak-proof hazardous waste container.
-
Ensure the container is compatible with the solvents used (e.g., a high-density polyethylene container for DMSO-containing solutions).
-
Do not mix incompatible waste streams.
-
3. Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste" and list all chemical constituents, including this compound, solvents (e.g., DMSO), and any other significant components. Include the approximate concentrations or percentages of each component.
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Visualizing the Biological Context and Disposal Workflow
To better understand the mechanism of action of this compound and the logical flow of its disposal, the following diagrams are provided.
Caption: A workflow for the proper disposal of this compound.
Personal protective equipment for handling MK2-IN-3
Essential Safety and Handling Guide for MK2-IN-3
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures must be followed.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant, impervious gloves. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that prevents skin contact. |
| Respiratory Protection | Suitable Respirator | To be used in the absence of adequate ventilation or when dust/aerosols may be generated. |
This data is synthesized from the Safety Data Sheet for MK2 inhibitor III.[1]
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling Procedures:
-
Avoid all direct contact with the substance. Do not inhale dust or aerosols.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Thoroughly wash hands and any exposed skin after handling.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated location.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1][2]
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action must be taken.
| Emergency Situation | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Remove all contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Seek medical advice.[1] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician for guidance.[1] |
| Spillage | Collect any spilled material promptly.[1] Clean the spill area thoroughly, ensuring all residue is removed. Dispose of cleaning materials as hazardous waste. |
Disposal Plan
Proper disposal of this compound and its containers is vital to prevent environmental contamination.
-
Dispose of all waste materials, including empty containers, at an approved waste disposal facility.[1]
-
Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory trash or drains.[1]
Experimental Data and Visualizations
Inhibitory Concentration (IC50) Data
The following table summarizes the inhibitory concentrations of this compound against various kinases.
| Kinase | IC50 (nM) |
| MK2 | 0.85[3] |
| MK3 | 210[4] |
| MK5 | 81[4] |
| ERK2 | 3440[3] |
| MNK1 | 5700[3] |
| p38α | >100000 |
| MSK1 | >200000 |
| MSK2 | >200000 |
| CDK2 | >200000 |
| JNK2 | >200000 |
| IKK2 | >200000 |
Data compiled from various suppliers and publications.[2][3][4]
Workflow for Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
MK2 Signaling Pathway Inhibition
The diagram below illustrates the inhibition of the MK2 signaling pathway by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
